2,4-Dichloro-6-fluorophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLVRAWNANTXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515334 | |
| Record name | 2,4-Dichloro-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344-21-8 | |
| Record name | 2,4-Dichloro-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dichloro-6-fluorophenol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2,4-dichloro-6-fluorophenol, a halogenated aromatic compound of significant interest in synthetic chemistry. Designed for researchers, chemists, and professionals in drug development and agrochemical science, this document delves into the core physicochemical properties, analytical characterization, synthetic pathways, reactivity, and safety protocols associated with this versatile chemical intermediate.
Chemical Identity and Core Physicochemical Properties
This compound is a polysubstituted phenol characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring. This unique substitution pattern imparts specific reactivity and physical properties that make it a valuable building block in targeted synthesis.[1]
The fundamental identifiers and properties of this compound are summarized below. It is critical for researchers to verify the identity of their material using the analytical methods described in the subsequent section, as isomers with similar properties may exist.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 344-21-8 | [2] |
| Molecular Formula | C₆H₃Cl₂FO | [2] |
| Molecular Weight | 180.99 g/mol | [1] |
| Appearance | Colorless or yellowish transparent solid/liquid | [2] |
| Purity (Typical) | ≥98% | [2] |
| Application | Organic intermediate for chemical synthesis | [2][3] |
Note: Experimental data for properties such as boiling point, density, and precise solubility are not widely published. These values should be determined empirically for specific applications.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound is paramount before its use in any synthetic protocol. The following section outlines the expected spectroscopic signatures and a standard analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two aromatic protons. Due to the substitution pattern, these protons will appear as doublets, with coupling constants indicative of their meta-relationship. The chemical shifts will be influenced by the surrounding electron-withdrawing halogen substituents and the electron-donating hydroxyl group.
-
¹⁹F NMR: A key diagnostic technique for this molecule is ¹⁹F NMR. A single resonance is expected, and its chemical shift provides a sensitive probe of the fluorine's electronic environment.[1] Any deviation or the presence of multiple signals could indicate isomeric impurities.
-
¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts heavily influenced by the attached substituents (OH, F, Cl, H).
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and halogenation pattern.
-
Rationale: For chlorinated compounds, MS provides a definitive signature due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[1]
-
Expected Spectrum: A molecule containing two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion. The expected pattern is a molecular ion peak (M⁺), a peak at M+2, and a peak at M+4, with relative intensities of approximately 9:6:1.[1] For this compound (MW ≈ 181), one should observe peaks around m/z 180, 182, and 184, confirming the presence of two chlorine atoms. The fragmentation pattern would likely involve the loss of CO, Cl, or HCl, providing further structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups. The spectrum should prominently feature:
-
A broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹.
-
C-O stretching vibrations around 1200 cm⁻¹.
-
C-Cl and C-F stretching bands in the fingerprint region.
-
Aromatic C=C stretching vibrations around 1400-1600 cm⁻¹.
Analytical Workflow for Purity Assessment
A robust, self-validating protocol for determining the purity of a batch of this compound is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.
Protocol: GC-MS Purity Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Column Selection: A non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms) is ideal. The choice is based on the principle of separating compounds by boiling point and polarity; a 5% phenyl-methylpolysiloxane phase provides excellent resolution for many aromatic compounds.
-
Injector and Oven Program:
-
Use a split/splitless injector at a temperature of ~250°C to ensure rapid volatilization.
-
Begin the oven temperature program at a low temperature (e.g., 60°C) to resolve any volatile impurities, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of ~280°C.
-
-
MS Detection: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-300) in Electron Ionization (EI) mode.
-
Data Analysis:
-
Integrate the area of the main peak in the total ion chromatogram (TIC). Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Confirm the identity of the main peak by analyzing its mass spectrum, specifically looking for the characteristic M⁺/M+2/M+4 isotope pattern (m/z 180/182/184).
-
Caption: Analytical workflow for purity and identity confirmation.
Synthesis and Reactivity
Plausible Synthetic Routes
The synthesis of this compound requires careful control of regioselectivity. Halogenated phenols are valuable intermediates in the production of herbicides, insecticides, fungicides, and pharmaceuticals.[4] A common strategy involves the stepwise halogenation of a phenol precursor.
Route: Electrophilic Fluorination of 2,4-Dichlorophenol This is a logical and direct approach.
-
Starting Material: 2,4-Dichlorophenol.
-
Reaction: Electrophilic aromatic substitution. The hydroxyl group is a powerful ortho, para-director. Since the para position (C4) and one ortho position (C2) are already occupied by chlorine atoms, the remaining ortho position (C6) is highly activated and available for substitution.
-
Fluorinating Agent: A modern electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄), is required. Classical methods using elemental fluorine are too reactive and non-selective.
-
Causality: The strong activating and directing effect of the phenolic hydroxyl group ensures that fluorination occurs almost exclusively at the C6 position, making this a highly regioselective reaction.[1]
Caption: Proposed synthesis of this compound.
Key Reactivity Insights
The chemical behavior of this compound is governed by the interplay of its functional groups.
-
Phenolic Hydroxyl Group: The acidic proton can be deprotonated by a base to form a phenoxide, a potent nucleophile for reactions like Williamson ether synthesis. The hydroxyl group also strongly activates the ring for further electrophilic substitution, although the existing halogens are deactivating.[5]
-
Aromatic Ring: The ring is electron-deficient due to the inductive effect of the three halogen atoms. This makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions activated by the halogens.
-
Carbon-Halogen Bonds: The C-F bond is significantly stronger than the C-Cl bonds. This differential reactivity can be exploited in certain reactions. For instance, in a fascinating study involving cytochrome P450 enzymes, this compound underwent a dehalogenation/hydroxylation reaction where the fluorine atom at the C6 position was selectively replaced with a hydroxyl group.[6][7] This highlights its utility as a probe for studying enzymatic mechanisms.
Applications in Research and Development
This compound is primarily utilized as a specialized building block in multi-step organic synthesis.
-
Agrochemicals: Halogenated phenols are foundational structures in many herbicides and fungicides.[4] This compound provides a scaffold that can be further functionalized to create novel active ingredients with potentially enhanced efficacy or different modes of action.
-
Pharmaceuticals: The introduction of fluorine into drug candidates is a common strategy to improve metabolic stability, binding affinity, and bioavailability. This molecule serves as a precursor for more complex pharmaceutical intermediates where the specific 2,4-dichloro-6-fluoro substitution pattern is desired.[3]
-
Mechanistic Studies: As demonstrated in the P450 enzyme research, this compound is valuable for probing the mechanisms of biological and chemical reactions, particularly those involving C-F bond activation.[6][7]
Safety, Handling, and Storage
GHS Hazard Classification (Anticipated)
| Hazard Class | Statement | Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed. | GHS07 |
| Acute Toxicity, Dermal | Toxic in contact with skin. | GHS06 |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | GHS05 |
| Serious Eye Damage | Causes serious eye damage. | GHS05 |
| Hazardous to the Aquatic | Toxic to aquatic life with long-lasting effects. | GHS09 |
Safe Handling Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A flame-resistant lab coat is mandatory. Ensure cuffs are snug.
-
-
Handling: Avoid creating dust. If the material is a solid, weigh it carefully. If it needs to be transferred, do so with caution to minimize dispersal. Keep the container tightly closed when not in use.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. The storage area should be clearly marked.
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not allow it to enter the sewer system.
Conclusion
This compound is a highly functionalized chemical intermediate with significant potential in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, derived from its specific halogenation pattern, offer distinct advantages in molecular design. A thorough understanding of its analytical signatures, reactivity, and stringent adherence to safety protocols are essential for its effective and safe utilization in a research and development setting.
References
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Glory Chemical Industry Co., Ltd. (2025). How does the fluorine substitution in fluorophenol affect its properties compared to phenol? Retrieved from [Link]
-
Glory Chemical Industry Co., Ltd. (2025). What are the oxidation reactions of fluorophenol? Retrieved from [Link]
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Cosa, Z., et al. (2000). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry, 65(24), 8145–8152. Retrieved from [Link]
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Mol-Instincts. (n.d.). 344-21-8|this compound. Retrieved from [Link]
- Google Patents. (n.d.). EP0470669B1 - Herstellung von Fluorphenolen, Fluorhalophenolen, N-Azylfluoranilinen und N-Azylfluorhaloanilinen.
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bioRxiv. (2024). Unexpected Activities of CYP152 Peroxygenases towards Non-carboxylic Substrates Reveal Novel Substrate Recognition Mechanism and Catalytic Versatility. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Substituent Effects on Sulfur Phenolate Exchange Reactions: Reactivity and Bonding Analysis. PMC. Retrieved from [Link]
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DoctorYourself.com. (n.d.). Diaz Chemical of Holley, NY is a Public Nuisance, says Attorney General. Retrieved from [Link]
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Chemistry Stack Exchange. (2025). Weird sulfonation reactions of fluoroarene. Retrieved from [Link]
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bioRxiv. (2024). Unexpected Activities of CYP152 Peroxygenases towards Non-carboxylic Substrates Reveal Novel Substrate Recognition Mechanism and Catalytic Versatility. Retrieved from [Link]
- Google Patents. (n.d.). JPH04243846A - フルオロフェノール、フルオロハロフェノール....
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An In-Depth Technical Guide to 2,4-Dichloro-6-fluorophenol: A Key Synthetic Building Block
This guide provides a comprehensive technical overview of 2,4-dichloro-6-fluorophenol, a halogenated aromatic compound of significant interest to researchers in synthetic chemistry, drug discovery, and agrochemical development. Its unique substitution pattern offers a versatile platform for the synthesis of more complex molecules. This document delves into its molecular structure, physicochemical properties, a proposed synthesis protocol, and its notable application as a key intermediate.
Core Physicochemical & Structural Properties
This compound (CAS No. 344-21-8) is a polysubstituted phenol featuring two chlorine atoms and one fluorine atom, which impart distinct chemical reactivity and physical properties. The strategic placement of these halogens and the phenolic hydroxyl group makes it a valuable precursor in multi-step syntheses.[1]
Molecular Structure
The structure consists of a benzene ring substituted at positions 2 and 4 with chlorine, at position 6 with fluorine, and at position 1 with a hydroxyl group. The hydroxyl group is a powerful ortho-, para-director for electrophilic aromatic substitution, although the ring is deactivated by the electron-withdrawing halogen substituents.[1]
Caption: 2D Molecular Structure of this compound.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below. These values are essential for reaction planning, purification, and safety assessments.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 344-21-8 | [3] |
| Molecular Formula | C₆H₃Cl₂FO | [3] |
| Molecular Weight | 180.99 g/mol | [2] |
| Appearance | Colorless or yellowish transparent solid/liquid | |
| Purity | ≥98% (typical commercial grade) | |
| InChIKey | NQLVRAWNANTXSI-UHFFFAOYSA-N | [2] |
Proposed Synthesis Protocol: Regioselective Chlorination of 2-Fluorophenol
This proposed protocol utilizes sulfuryl chloride (SO₂Cl₂) as the chlorinating agent, which is a common and effective reagent for the chlorination of phenols.[5]
Experimental Workflow
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1 equivalent of 2-fluorophenol in a suitable inert solvent like dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: Slowly add 2.1 equivalents of sulfuryl chloride (SO₂Cl₂) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and minimize the formation of undesired over-chlorinated byproducts like 2,4,6-trichlorophenol.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding water.
-
Extraction & Wash: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize HCl byproduct) and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product, likely a mixture of chlorinated isomers, can be purified by fractional distillation under vacuum or by column chromatography on silica gel to isolate the desired this compound.
Spectroscopic Characterization (Predicted)
As of early 2026, experimental spectroscopic data for this compound is not widely available in public spectral databases. For a research-grade intermediate, characterization is paramount. Below is a predicted profile based on its structure, which serves as a guideline for researchers verifying the compound.
-
¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region (approx. 7.0-7.5 ppm).
-
The proton at C5 will likely appear as a doublet, coupled to the proton at C3.
-
The proton at C3 will appear as a doublet of doublets, coupled to the proton at C5 and with a smaller coupling to the fluorine at C6.
-
A broad singlet for the hydroxyl proton will also be present, with its chemical shift being concentration and solvent dependent.
-
-
¹³C NMR: Six distinct signals are expected for the aromatic carbons. The carbon atoms attached to the electronegative F, Cl, and O atoms (C1, C2, C4, C6) will show characteristic shifts and may exhibit C-F coupling. The carbon attached to the hydroxyl group (C1) would typically be found significantly downfield.[6]
-
Mass Spectrometry (EI): The mass spectrum should show a prominent molecular ion (M⁺) peak. A key diagnostic feature will be the isotopic pattern characteristic of two chlorine atoms, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.
Application in Agrochemical Development: Synthesis of Afidopyropen
A significant industrial application of this compound is its use as a key building block in the synthesis of Afidopyropen .[1][7] Afidopyropen is a novel insecticide derived from the natural product pyripyropene A, developed for the control of sucking insect pests.[8][9] Its unique mode of action makes it a valuable tool in pest resistance management.[10]
The synthesis of Afidopyropen involves the modification of the pyripyropene A scaffold. While the full patented synthesis is complex, the 2,4-dichloro-6-fluorophenyl moiety is incorporated to enhance the molecule's biological activity and properties.
Caption: Simplified role of this compound in Afidopyropen synthesis.
This application underscores the importance of polysubstituted phenols as versatile intermediates. The specific halogenation pattern of this compound is critical for achieving the desired efficacy and metabolic stability in the final agrochemical product.[8]
Safety, Handling, and Storage
As with all halogenated phenols, this compound must be handled with appropriate care in a laboratory setting. The following information is based on available GHS classifications.[3]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
References
-
Goto, K., Horikoshi, R., Mitomi, M., & Omura, S. (2022). Afidopyropen, a novel insecticide originating from microbial secondary extracts. The Journal of Antibiotics. Retrieved January 5, 2026, from [Link]
-
Yin, W., Pan, X., Leng, W., Chen, J., & He, H. (2019). Electronic Supplementary Material for Highly efficient air oxidation of aryl and alkyl boronic acids by microwave-assisted under transition metal-free conditions. The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
- Google Patents. (n.d.). CN106305762A - Synergistic insecticidal composite containing afidopyropen.
- Google Patents. (n.d.). WO2016038067A1 - Use of afidopyropene in genetically modified plants.
- Google Patents. (n.d.). CN106417348A - Afidopyropen-containing synergistic pesticidal composition.
-
ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and insecticidal efficacy of pyripyropene derivatives. Part II—Invention of afidopyropen. Retrieved January 5, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]
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PrepChem.com. (n.d.). A. Preparation of 2,4-Dichloro-6-aminophenol. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). Technological aspects of the synthesis of 2,4-dichlorophenol. Retrieved January 5, 2026, from [Link]
-
Goto, K., Horikoshi, R., Mitomi, M., & Omura, S. (2019). Synthesis and insecticidal efficacy of pyripyropene derivatives. Part II-Invention of afidopyropen. The Journal of Antibiotics. Retrieved January 5, 2026, from [Link]
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An In-Depth Technical Guide to 2,4-Dichloro-6-fluorophenol
This guide provides a comprehensive technical overview of 2,4-Dichloro-6-fluorophenol, a halogenated aromatic compound of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document details its chemical identity, properties, synthesis, reactivity, and safety considerations, grounding all information in authoritative data.
Chemical Identity and Nomenclature
This compound is a substituted phenol carrying two chlorine atoms and one fluorine atom on the benzene ring. Its precise structure is foundational to its chemical behavior and applications.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. This nomenclature clearly indicates a phenol base with substituents at the 2, 4, and 6 positions.
For unambiguous identification in databases and regulatory documents, the following identifiers are critical:
| Identifier | Value | Source |
| CAS Number | 344-21-8 | PubChem[1] |
| Molecular Formula | C₆H₃Cl₂FO | PubChem[1] |
| Molecular Weight | 180.99 g/mol | PubChem[1] |
| Canonical SMILES | C1=C(C=C(C(=C1F)O)Cl)Cl | PubChem[1] |
| InChIKey | NQLVRAWNANTXSI-UHFFFAOYSA-N | PubChem[2] |
The arrangement of electron-withdrawing halogens on the phenol ring significantly influences the acidity of the hydroxyl proton and the reactivity of the aromatic system, making it a versatile intermediate in organic synthesis.
Figure 1: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
Understanding the physical and spectral characteristics of this compound is paramount for its application in experimental work, enabling researchers to predict its behavior in various solvents and reaction conditions, and to verify its identity and purity.
Physicochemical Data
The properties of this compound are dictated by its halogenated phenolic structure. The following table summarizes key computed physical properties.
| Property | Value | Source |
| XLogP3 | 3.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Appearance | Colorless or yellowish transparent liquid/solid | Chemfish[3] |
Note: Experimental data for properties like melting and boiling points are not consistently available in public databases and should be determined empirically for specific batches.
Spectroscopic Profile
Spectroscopic analysis is the cornerstone of chemical characterization. While a full experimental spectrum for this specific molecule is not publicly available, data from structurally similar compounds, such as 2,4-dichlorophenol, can provide valuable insights.
-
Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) for C₆H₃Cl₂FO would be expected around m/z 180, corresponding to its molecular weight. The characteristic isotopic pattern of two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4 peaks) would be a definitive feature[4]. Fragmentation would likely involve the loss of HCl or CO.
-
Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic broad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹. Aromatic C-H stretching would appear just above 3000 cm⁻¹. Strong absorptions in the fingerprint region (below 1600 cm⁻¹) would correspond to C-O, C-Cl, and C-F stretching, as well as aromatic C=C bending vibrations[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum would be simple, showing two signals for the two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and the fluorine atom. The phenolic proton (-OH) would appear as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogen and hydroxyl groups. C-F coupling would be observable for the carbons near the fluorine atom.
-
Synthesis and Reactivity
Halogenated phenols are crucial intermediates, and their synthesis is a well-established field in organic chemistry.
Synthetic Pathways
The synthesis of this compound typically involves the regioselective halogenation of a simpler phenol or benzene derivative. A plausible synthetic strategy involves the multi-step functionalization of a starting material like 2-fluorophenol.
A common industrial approach for synthesizing related halogenated phenols involves:
-
Sulfonation: Directing group installation, such as sulfonation of 2-fluorophenol, to control the position of subsequent chlorination[6].
-
Chlorination: Introduction of chlorine atoms using reagents like sulfuryl chloride (SO₂Cl₂) or trichloroisocyanuric acid[6][7]. The directing effect of the hydroxyl and sulfonyl groups guides the chlorines to the desired positions.
-
Hydrolysis/Desulfonation: Removal of the sulfonyl group to yield the final phenol product[6].
This approach provides high regioselectivity, which is often a challenge in direct halogenation of activated phenol rings.
Figure 2: Generalized workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is characterized by:
-
Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile for ether synthesis (e.g., Williamson ether synthesis) or esterification.
-
Aromatic Ring: The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the three halogen atoms. However, it can participate in nucleophilic aromatic substitution reactions under forcing conditions, potentially displacing one of the halogen atoms.
-
Precursor to Aminophenols: The compound can be nitrated and subsequently reduced to form aminophenols like 2,4-Dichloro-6-aminophenol[8]. These aminophenols are valuable building blocks in their own right[9][10].
Applications in Research and Drug Development
Halogenated phenols are indispensable building blocks in medicinal chemistry and agrochemical synthesis[9][11]. The strategic incorporation of fluorine and chlorine atoms can significantly modulate a molecule's biological properties.
-
Modulation of Physicochemical Properties: Fluorine can enhance metabolic stability, increase lipophilicity, and alter the pKa of nearby functional groups, all of which can improve a drug candidate's pharmacokinetic profile[12].
-
Structural Scaffolding: this compound serves as a rigid scaffold onto which further complexity can be built. The hydroxyl group provides a convenient handle for derivatization, allowing for its incorporation into larger molecules like enzyme inhibitors or receptor ligands.
-
Intermediate for APIs: While direct applications are less common, its derivatives are key components in the synthesis of Active Pharmaceutical Ingredients (APIs) and pesticides[3][10]. For example, the related compound 2,4-dichlorophenol is a known precursor in the synthesis of herbicides and antiseptics[13].
Safety, Handling, and Toxicology
Working with halogenated phenols requires strict adherence to safety protocols. Data for the closely related 2,4-dichlorophenol provides a strong basis for hazard assessment.
Hazard Identification
Based on data for analogous compounds, this compound should be handled as a hazardous substance. For 2,4-dichlorophenol, the following classifications apply:
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin[14][15][16].
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage[14][15].
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects[15][16].
Recommended Handling Procedures
All work with this compound must be conducted in a well-ventilated fume hood. The following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat and, if handling large quantities, an apron.
First Aid Measures:
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[16].
Storage and Disposal
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Waste disposal must be carried out in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the material to enter drains or waterways[16].
Conclusion
This compound is a synthetically valuable intermediate whose utility stems from its unique pattern of halogen substitution. Its role as a precursor in the development of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors, is significant. A thorough understanding of its chemical properties, reactivity, and associated hazards is essential for its safe and effective use in a research and development setting.
References
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This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
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This compound. (n.d.). Stenutz. Retrieved January 5, 2026, from [Link]
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Phenol, 2,6-dichloro-4-fluoro-. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
Evaluation statement: Phenol, 2,4-dichloro-. (2022, January 14). Australian Industrial Chemicals Introduction Scheme. Retrieved January 5, 2026, from [Link]
-
Material Safety Data Sheet for 2,4-Dichlorophenol for Synthesis. (2016, May 26). Loba Chemie. Retrieved January 5, 2026, from [Link]
-
2,4-Dichloro-6-nitrophenol. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
Traditional methods for the synthesis of 2,4-dichlorophenol. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Phenol, 2,4-dichloro-. (n.d.). NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]
-
2,6-dichlorophenol. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]
- Preparation process of 2-fluoro-6-chlorophenol. (n.d.). Google Patents.
-
Preparation of 2,4-Dichloro-6-aminophenol. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]
-
Mass Spectrum of Phenol, 2,4-dichloro-. (n.d.). NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]
-
2,4-Dichlorophenol. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
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GC-MS spectrum of control 2,4-dichlorophenol. (2015, December). ResearchGate. Retrieved January 5, 2026, from [Link]
-
CID 157667780. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
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An In-depth Technical Guide to 2,4-Dichloro-6-fluorophenol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,4-dichloro-6-fluorophenol, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. We will delve into its chemical properties, including its SMILES notation, explore a plausible synthetic route with a detailed experimental protocol, discuss its characterization using various spectroscopic techniques, and examine its potential applications, particularly in the realm of drug discovery. This document is intended to serve as a valuable resource for researchers and professionals working with halogenated phenols and related compounds.
Chemical Identity and Properties
This compound is a substituted phenol containing two chlorine atoms and one fluorine atom on the aromatic ring. This unique combination of halogens imparts specific electronic and steric properties to the molecule, making it an attractive intermediate for the synthesis of more complex structures.
The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is C1=C(C=C(C(=C1F)O)Cl)Cl [1].
A summary of its key chemical properties is presented in the table below:
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₃Cl₂FO | [1] |
| Molecular Weight | 180.99 g/mol | [1] |
| CAS Number | 344-21-8 | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents and aqueous alkali | [2] |
Synthesis of this compound
The proposed synthetic pathway is illustrated in the workflow diagram below:
Caption: Proposed synthetic workflow for this compound.
Rationale for the Synthetic Approach
The choice of electrophilic fluorination of 2,4-dichlorophenol is based on the following considerations:
-
Starting Material Availability: 2,4-Dichlorophenol is a commercially available and relatively inexpensive starting material[3].
-
Regioselectivity: The hydroxyl group of the phenol is a strong activating group and an ortho-, para-director. In 2,4-dichlorophenol, the para position is blocked by a chlorine atom. The two ortho positions are at C2 and C6. The C2 position is already substituted with a chlorine atom, leaving the C6 position as the most likely site for electrophilic attack. The chlorine atoms are deactivating but also ortho-, para-directing. Their influence on the regioselectivity is secondary to the powerful hydroxyl group.
-
Choice of Fluorinating Agent: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a modern, user-friendly, and effective electrophilic fluorinating agent[4][5]. It is an air-stable solid, making it easier and safer to handle compared to gaseous fluorine or other highly reactive fluorinating agents[4].
Detailed Experimental Protocol
Materials:
-
2,4-Dichlorophenol (1.0 eq)
-
Selectfluor® (1.1 eq)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of 2,4-dichlorophenol (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere, add Selectfluor® (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of acetonitrile).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.
Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic region (δ 7.0-7.5 ppm) showing two distinct signals for the two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. A broad singlet for the hydroxyl proton (δ may vary depending on concentration and solvent). |
| ¹³C NMR | Aromatic region (δ 110-160 ppm) showing six distinct signals. The carbons attached to fluorine will exhibit a large one-bond C-F coupling constant. |
| ¹⁹F NMR | A singlet or a multiplet in the typical range for an aryl fluoride. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-Cl and C-F stretching vibrations in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.99 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms. |
Potential Applications in Drug Discovery and Development
Halogenated phenols are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of chlorine and fluorine atoms in this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent compound, such as metabolic stability, lipophilicity, and binding affinity to biological targets.
Role as a Synthetic Intermediate
This compound can serve as a versatile precursor for the synthesis of more complex molecules through reactions involving its hydroxyl group or by further modification of the aromatic ring. For instance, the hydroxyl group can be readily converted into an ether or an ester linkage, allowing for the connection of this halogenated phenyl moiety to other pharmacophores.
Below is a diagram illustrating a general workflow for the utilization of this compound in the synthesis of a hypothetical bioactive compound.
Caption: General workflow for the application of this compound.
Representative Experimental Protocol: O-Alkylation
This protocol describes a general procedure for the O-alkylation of this compound, a common reaction to incorporate this moiety into a larger molecule.
Materials:
-
This compound (1.0 eq)
-
An alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.
Safety and Handling
Halogenated phenols require careful handling due to their potential toxicity and corrosive nature. It is imperative to follow strict safety protocols when working with this compound and related compounds.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound, with its unique substitution pattern, represents a valuable and versatile building block for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. While a direct and detailed synthetic protocol is not widely published, a plausible and efficient route via electrophilic fluorination of 2,4-dichlorophenol has been proposed and detailed in this guide. The expected spectroscopic characteristics and potential applications, along with crucial safety information, provide a solid foundation for researchers interested in exploring the chemistry and utility of this compound. Further research into the synthesis and applications of this compound and its derivatives is warranted and holds the promise of leading to the discovery of novel molecules with important biological and material properties.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Stenutz, R. This compound. Stenutz. [Link]
-
PubChem. Phenol, 2,6-dichloro-4-fluoro-. National Center for Biotechnology Information. [Link]
-
Wikipedia. Selectfluor. [Link]
-
ResearchGate. Traditional methods for the synthesis of 2,4-dichlorophenol. [Link]
-
PubChem. 2,4-Dichloro-6-nitrophenol. National Center for Biotechnology Information. [Link]
-
PrepChem.com. A. Preparation of 2,4-Dichloro-6-aminophenol. [Link]
- Google Patents.
-
PubChem. 2,4-Dichlorophenol. National Center for Biotechnology Information. [Link]
Sources
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- 5. SelectFluor - Enamine [enamine.net]
Spectroscopic Characterization of 2,4-Dichloro-6-fluorophenol: A Predictive and Interpretive Technical Guide
Abstract
2,4-Dichloro-6-fluorophenol (CAS No. 344-21-8) is a halogenated aromatic compound of interest in synthetic chemistry and materials science, serving as a versatile intermediate for more complex molecules and exhibiting potential antimicrobial properties.[1] Despite its utility, a comprehensive public repository of its experimental spectroscopic data is notably absent, presenting a characterization challenge for researchers.[1] This technical guide addresses this gap by providing a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By applying fundamental spectroscopic principles and leveraging data from analogous structures, this document serves as an in-depth interpretive resource for scientists and professionals in drug development and chemical research, enabling them to anticipate, identify, and characterize this molecule.
Molecular Structure and Spectroscopic Implications
The foundation of any spectroscopic interpretation lies in a thorough understanding of the molecule's structure. This compound is a tetrasubstituted benzene derivative with a hydroxyl group, two chlorine atoms, and a fluorine atom.
The key structural features influencing its spectroscopic profile are:
-
Aromatic Ring: The benzene ring provides a rigid framework with two remaining aromatic protons (H-3 and H-5).
-
Hydroxyl Group (-OH): This group introduces a labile proton, which can have a variable chemical shift in ¹H NMR, and produces a characteristic broad absorption in the IR spectrum. It is a strong activating, ortho-, para-directing group.
-
Chlorine Atoms (-Cl): These electron-withdrawing atoms influence the electronic environment of the ring, deshielding adjacent protons and carbons. Their isotopic nature (³⁵Cl and ³⁷Cl) is critical for mass spectrometry.
-
Fluorine Atom (-F): As the most electronegative element, fluorine strongly influences chemical shifts. Crucially, its spin-active nucleus (¹⁹F, I=1/2) will couple with nearby protons and carbons, leading to characteristic splitting patterns in NMR spectra.
The interplay of these substituents' electronic (inductive and resonance) effects dictates the precise chemical shifts and coupling constants, which we will predict in the following sections.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Record the spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Standard parameters include a spectral width of ~16 ppm, a 30-45 degree pulse width, and a relaxation delay of 1-2 seconds. Co-adding 16-64 scans is typical for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Record the spectrum on the same instrument, typically at a frequency of 100 MHz. Use proton decoupling to simplify the spectrum. A wider spectral width (~240 ppm) is necessary. Due to the low natural abundance of ¹³C, several thousand scans are often required.
-
Data Processing: Apply a Fourier transform to the raw Free Induction Decay (FID) data. Perform phase and baseline corrections to obtain the final spectrum.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region and one for the hydroxyl proton.
-
Aromatic Protons (H-3 and H-5):
-
H-5: This proton is flanked by two chlorine atoms. It is expected to be the most downfield of the two aromatic protons. It will appear as a doublet due to coupling with H-3 (meta coupling, ⁴JHH) and will be further split into a doublet by the fluorine atom (meta coupling, ⁴JHF). Therefore, the predicted multiplicity is a doublet of doublets (dd) .
-
H-3: This proton is ortho to a chlorine and meta to both the hydroxyl and fluorine groups. It will appear as a doublet due to coupling with H-5 (meta coupling, ⁴JHH) and may show a smaller coupling to the fluorine atom (para coupling, ⁵JHF). The primary multiplicity will be a doublet (d) , possibly broadened or showing further small splitting.
-
-
Hydroxyl Proton (-OH): This proton will appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature, typically ranging from δ 4.5 to 8.0 ppm.
| Predicted ¹H NMR Data (400 MHz, CDCl₃) | ||||
| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Assignment Rationale |
| H-5 | 7.3 - 7.5 | dd | ⁴JHH ≈ 2.5 Hz, ⁴JHF ≈ 4-6 Hz | Deshielded by adjacent Cl and F. |
| H-3 | 7.0 - 7.2 | d | ⁴JHH ≈ 2.5 Hz | Influenced by ortho-Cl and meta-OH/F. |
| -OH | 5.0 - 6.5 | br s | - | Labile proton, variable shift. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six aromatic carbons. A key feature will be the presence of carbon-fluorine (C-F) coupling, which is not removed by proton decoupling.
-
C-F Coupling: The ¹⁹F nucleus splits the signals of nearby carbons. The magnitude of the coupling constant (JCF) depends on the number of bonds separating the atoms: ¹JCF (direct) > ²JCF (geminal) > ³JCF (vicinal).
-
Chemical Shifts:
-
C-1 (C-OH): The carbon bearing the hydroxyl group will be significantly deshielded, appearing around 150-155 ppm.
-
C-6 (C-F): The carbon directly bonded to fluorine will show a very large one-bond C-F coupling constant and will be highly deshielded.
-
C-2 & C-4 (C-Cl): Carbons attached to chlorine will be deshielded, but less so than C-1 or C-6.
-
C-3 & C-5 (C-H): These carbons will be the most shielded and will also exhibit C-F coupling.
-
| Predicted ¹³C NMR Data (100 MHz, CDCl₃) | |||
| Carbon | Predicted δ (ppm) | Predicted JCF (Hz) | Assignment Rationale |
| C-6 | 155 - 160 | ¹JCF ≈ 240-250 Hz (d) | Direct attachment to F causes large splitting and deshielding. |
| C-1 | 150 - 153 | ²JCF ≈ 20-25 Hz (d) | Attached to electronegative OH; two bonds from F. |
| C-2 | 125 - 130 | ²JCF ≈ 15-20 Hz (d) | Attached to Cl; two bonds from F. |
| C-4 | 122 - 127 | ⁴JCF ≈ 2-4 Hz (d) | Attached to Cl; four bonds from F. |
| C-5 | 118 - 122 | ³JCF ≈ 8-10 Hz (d) | CH carbon; three bonds from F. |
| C-3 | 115 - 120 | ³JCF ≈ 6-8 Hz (d) | CH carbon; three bonds from F. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol
-
Sample Preparation: As a solid, the sample can be prepared as a KBr (potassium bromide) pellet. A few milligrams of the sample are ground with ~100 mg of dry KBr powder and pressed into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
Acquisition: The prepared sample is placed in an FTIR spectrometer. A background spectrum is recorded and automatically subtracted. The spectrum is typically scanned from 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands
The IR spectrum will be dominated by absorptions from the hydroxyl group and the substituted aromatic ring.
| Predicted IR Data | ||
| Frequency Range (cm⁻¹) | Vibration Type | Intensity/Shape |
| 3550 - 3200 | O-H stretch (H-bonded) | Strong, Broad |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 1600 - 1550 | Aromatic C=C stretch | Medium-Strong |
| 1480 - 1450 | Aromatic C=C stretch | Medium-Strong |
| 1300 - 1200 | C-O stretch (phenol) | Strong |
| 1250 - 1150 | C-F stretch | Strong |
| 850 - 750 | C-Cl stretch | Strong |
| ~880, ~820 | C-H out-of-plane bend (isolated H's) | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Experimental Protocol
-
Sample Introduction: The sample can be introduced via a direct insertion probe or a Gas Chromatography (GC) column.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method. This high-energy process fragments the molecule, providing structural information.
-
Mass Analysis: Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of C₆H₃Cl₂FO is 180.99 g/mol .[2] The molecular ion peak [M]⁺ will appear at m/z 180.
-
Isotopic Pattern: A crucial diagnostic feature will be the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
The [M]⁺ peak at m/z 180 will contain two ³⁵Cl atoms.
-
The [M+2]⁺ peak at m/z 182 (one ³⁵Cl, one ³⁷Cl) will have a relative intensity of approximately 65% of the [M]⁺ peak.
-
The [M+4]⁺ peak at m/z 184 (two ³⁷Cl atoms) will have a relative intensity of approximately 10% of the [M]⁺ peak. This characteristic 100:65:10 ratio is a clear indicator of a dichlorinated compound.
-
-
Key Fragmentation Pathways:
-
Loss of CO: A common fragmentation for phenols is the loss of carbon monoxide, which would lead to a fragment at m/z 152.
-
Loss of Cl: Loss of a chlorine radical (·Cl) from the molecular ion would result in a fragment at m/z 145.
-
Loss of HCl: Elimination of HCl could lead to a benzyne-type radical cation at m/z 144.
-
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
While experimental spectra for this compound are not widely available, a robust and detailed spectroscopic profile can be predicted based on fundamental principles and comparison with related structures. The key identifying features are expected to be the doublet of doublets in the ¹H NMR spectrum, the large ¹JCF coupling in the ¹³C NMR spectrum, a strong and broad O-H stretch in the IR spectrum, and the characteristic M:M+2:M+4 isotopic pattern in the mass spectrum. This predictive guide provides a comprehensive framework for researchers to identify, characterize, and confirm the synthesis of this valuable chemical intermediate.
References
- Yin, W., Pan, X., Leng, W., Chen, J., & He, H. (2019). Electronic Supplementary Material for "Highly efficient air oxidation of aryl and alkyl boronic acids by microwave-assisted under transition metal-free conditions". The Royal Society of Chemistry.
- Talukdar, D., Nath, D., & Sarma, D. (n.d.). Supporting information for an article. The Royal Society of Chemistry.
-
PubChem. (n.d.). 2,4-Dichlorophenol. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]
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A Technical Guide to 2,4-Dichloro-6-fluorophenol for Advanced Research and Development
Abstract
This guide provides a comprehensive technical overview of 2,4-Dichloro-6-fluorophenol (CAS No. 344-21-8), a halogenated aromatic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will delve into its core physicochemical properties, spectroscopic profile, reactivity, and established analytical methodologies. By contextualizing this data with insights into its applications and safety protocols, this document serves as an essential resource for leveraging this versatile chemical intermediate in a laboratory and industrial setting.
Introduction: Strategic Importance of Halogenated Phenols
Halogenated phenols are a cornerstone of modern medicinal chemistry and materials science. The strategic placement of halogen atoms on a phenol ring profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets.[1] this compound is a prime example of a multi-substituted phenol, offering a unique combination of steric and electronic features. Its three halogen substituents—two chlorine atoms and one fluorine atom—along with the reactive hydroxyl group, make it a valuable and versatile building block for creating complex molecular architectures.[2] This guide aims to consolidate the available technical data on this compound, providing a reliable foundation for its application in advanced scientific endeavors.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is paramount for its effective use. The identity, structure, and key physical constants of this compound are summarized below.
Chemical Identity and Molecular Structure
-
IUPAC Name: this compound[3]
-
Molecular Formula: C₆H₃Cl₂FO[6]
-
Molecular Weight: 180.99 g/mol [3]
-
Canonical SMILES: C1=C(C=C(C(=C1F)O)Cl)Cl[3]
-
InChIKey: NQLVRAWNANTXSI-UHFFFAOYSA-N[3]
Core Physical and Chemical Data
The physical properties of this compound dictate its handling, storage, and reaction conditions. This data, compiled from various chemical suppliers and databases, provides a critical reference for experimental design.
| Property | Value | Source(s) |
| Appearance | Colorless or yellowish transparent liquid/solid | [6] |
| Melting Point | 35 °C | [7] |
| Boiling Point | Data not consistently available; related dichlorophenols boil around 210 °C. | [8][9] |
| Solubility | Expected to have limited solubility in water and good solubility in organic solvents like ethanol, methanol, and acetone. | [10][11] |
| pKa | Estimated to be lower than phenol (pKa ≈ 10) due to the inductive effect of halogens. For comparison, 2,4-dichlorophenol has a pKa of 7.9. | [12][13] |
| Purity (Typical) | ≥97% - 98% | [4][6] |
Causality Insight: The presence of three electron-withdrawing halogens increases the acidity (lowers the pKa) of the phenolic proton compared to unsubstituted phenol. This is because these groups help stabilize the resulting phenoxide anion through the inductive effect.[13]
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is the gold standard for confirming the identity and purity of a chemical compound. Below are the expected spectral characteristics for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the two protons on the benzene ring. A broad singlet corresponding to the hydroxyl proton will also be present, the chemical shift of which is highly dependent on solvent and concentration. For a structurally similar compound, 2,4,6-trichlorophenol, the aromatic protons appear as a singlet around 7.27 ppm.[14]
-
¹³C NMR: The carbon NMR will display six unique signals for each carbon atom in the molecule, with chemical shifts influenced by the attached halogens and hydroxyl group.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, providing a clear and sensitive handle for structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-O Stretch: A strong band around 1200-1260 cm⁻¹ indicates the phenolic C-O bond.
-
Aromatic C=C Stretch: Multiple sharp peaks between 1450-1600 cm⁻¹ are indicative of the aromatic ring.
-
C-Cl and C-F Stretches: Absorptions corresponding to the carbon-halogen bonds will be present in the fingerprint region (typically below 1100 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a characteristic cluster of peaks for the molecular ion around m/z 180, 182, and 184. This isotopic pattern is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). For the related 2,4-dichlorophenol, the molecular ion is observed at m/z 162.[15]
-
Key Fragments: Common fragmentation pathways for phenols include the loss of CO and formyl radicals.
Synthesis and Chemical Reactivity
Common Synthetic Pathways
This compound is typically synthesized through the electrophilic halogenation of a phenol precursor. A common industrial approach for producing similar dichlorophenols involves the direct chlorination of phenol or a mono-substituted chlorophenol using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas, often in the presence of a Lewis acid catalyst such as AlCl₃ or FeCl₃.[16][17][18]
A plausible, generalized synthesis workflow is outlined below.
Caption: Generalized workflow for the synthesis of halogenated phenols.
Expert Insight: The regioselectivity of the chlorination is a critical parameter. The use of specific catalysts and controlled reaction conditions is essential to maximize the yield of the desired 2,4-dichloro isomer over other potential products like 2,6-dichlorophenol.[16][18]
Key Chemical Reactivity
The reactivity of this compound is dominated by its hydroxyl group and the activated aromatic ring.
-
Hydroxyl Group Reactions: The phenolic -OH can be easily deprotonated to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form esters.
-
Aromatic Ring Reactions: While the ring is deactivated towards further electrophilic substitution due to the three halogen atoms, it can participate in nucleophilic aromatic substitution reactions under forcing conditions. The chlorine atoms can potentially be displaced by strong nucleophiles. This reactivity makes it a building block for more complex molecules in pharmaceutical and agrochemical synthesis.[2][19]
Analytical and Quality Control Protocols
Ensuring the purity and identity of this compound is critical for its use in sensitive applications like drug development. A multi-step analytical approach is recommended.
Caption: Self-validating analytical workflow for quality control.
Protocol: Purity Determination by Gas Chromatography (GC)
This protocol provides a standardized method for assessing the purity of this compound.
-
Instrument and Column:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating halogenated aromatics.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like methanol or acetone.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 240 °C.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Self-Validation Principle: The temperature program is designed to ensure the separation of the main component from both more volatile precursors and less volatile dimeric impurities. The FID provides a robust and linear response for quantitative analysis.
Safety, Handling, and Toxicology
As a halogenated phenol, this compound must be handled with appropriate care. Users must consult the latest Safety Data Sheet (SDS) from their supplier before handling.[20]
-
Hazard Classification: Compounds in this class are typically classified as harmful if swallowed, toxic in contact with skin, and capable of causing severe skin and eye irritation or damage.[21]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[22]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[22]
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[22]
-
-
Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.
-
Toxicology: While specific toxicological data for this exact compound is limited, related compounds like 2,4-dichlorophenol are known to be toxic.[12] Assume this compound has a similar hazard profile and handle it accordingly.
Conclusion
This compound is a highly functionalized chemical intermediate with significant potential for application in drug discovery and the synthesis of complex organic molecules. Its unique substitution pattern offers a powerful tool for modulating molecular properties. By understanding its physicochemical characteristics, reactivity, and analytical profiles as detailed in this guide, researchers can confidently and safely integrate this compound into their development programs, accelerating the path to innovation.
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The Multifaceted Biological Activities of 2,4-Dichloro-6-fluorophenol Derivatives: A Technical Guide for Researchers
Foreword: Unveiling the Potential of Halogenated Phenols
In the ever-evolving landscape of drug discovery and development, the exploration of novel chemical scaffolds with potent and selective biological activities remains a cornerstone of innovation. Among these, halogenated phenols, and specifically 2,4-dichloro-6-fluorophenol and its derivatives, have emerged as a class of compounds with significant therapeutic and agrochemical potential. The strategic incorporation of halogen atoms onto the phenolic ring profoundly influences the molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These modifications, in turn, modulate the compound's interaction with biological targets, leading to a diverse array of activities.
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic and agrochemical agents. By presenting a synthesis of current knowledge, detailed experimental protocols, and an exploration of structure-activity relationships, this guide aims to empower researchers to further unlock the potential of this promising class of molecules.
The Chemical Canvas: Synthesis of this compound and Its Derivatives
The synthetic accessibility of a chemical scaffold is a critical determinant of its utility in research and development. The preparation of this compound and its subsequent derivatization can be achieved through several strategic routes.
Synthesis of the 2,4-Dichlorophenol Core
A common starting point for accessing these derivatives is the synthesis of 2,4-dichlorophenol from phenol. A widely employed method involves the direct chlorination of phenol using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]
Experimental Protocol: Synthesis of 2,4-Dichlorophenol [1]
-
Reaction Setup: In a well-ventilated fume hood, a stirred mixture of molten phenol (1.0 mol) and a catalytic amount of AlCl₃ (e.g., 1% by weight) is prepared in a suitable reaction vessel.
-
Chlorination: Sulfuryl chloride (2.2 mol) is added dropwise to the stirred mixture at room temperature. The reaction is exothermic, and the temperature should be monitored and controlled.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of phenol and the formation of mono- and di-chlorinated products.
-
Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is then separated, washed with a sodium bicarbonate solution to remove any acidic impurities, and dried over anhydrous magnesium sulfate.
-
Purification: The crude product is purified by distillation under reduced pressure to yield 2,4-dichlorophenol.
Introduction of the Fluorine Moiety and Further Derivatization
The introduction of a fluorine atom at the 6-position of the 2,4-dichlorophenol ring is a key step that can significantly modulate biological activity. This can be achieved through electrophilic fluorination of a suitable precursor. Subsequent derivatization of the phenolic hydroxyl group can then be performed to generate a library of compounds for biological screening.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound derivatives.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant body of research has highlighted the potential of dichlorophenol derivatives as anticancer agents. While direct studies on this compound are emerging, the broader class of halogenated phenols has demonstrated promising cytotoxic effects against various cancer cell lines.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Phenolic compounds are known to exert their cytotoxic effects through multiple mechanisms, often culminating in the induction of apoptosis (programmed cell death).[2] One of the key signaling pathways implicated in cancer cell survival is the PI3K/Akt pathway.[3][4][5] Aberrant activation of this pathway promotes cell proliferation and inhibits apoptosis. Some phenolic derivatives are thought to exert their anticancer effects by modulating this pathway.
Caption: Postulated mechanism of anticancer activity via inhibition of the PI3K/Akt signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6][7][8][9][10][11][12][13]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours under the same conditions.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Insecticidal Activity: A Potential Tool for Pest Management
Certain derivatives of halogenated phenols have demonstrated significant insecticidal properties, suggesting their potential application in agriculture. The mode of action often involves targeting the insect's nervous system.
Mechanism of Action: Disruption of Neurotransmission
Many insecticides exert their effects by interfering with the normal functioning of the insect nervous system.[14][15] One key target is the GABA (gamma-aminobutyric acid) receptor, a ligand-gated ion channel that mediates inhibitory neurotransmission.[16][17][18][19] Blockage of the GABA receptor leads to hyperexcitability of the nervous system, convulsions, and ultimately, death of the insect.
Caption: Postulated insecticidal mechanism of action via blockage of the GABA receptor.
Experimental Protocol: Insecticidal Contact Bioassay
A common method to evaluate the insecticidal activity of a compound is the contact or residual bioassay.[2][8][13][14][15][20][21]
Step-by-Step Protocol:
-
Preparation of Test Solutions: Prepare a series of concentrations of the this compound derivative in a suitable volatile solvent (e.g., acetone).
-
Treatment of Surfaces: Apply a known volume (e.g., 1 mL) of each test solution to the inner surface of a petri dish or a glass vial. Rotate the container to ensure an even coating. Allow the solvent to evaporate completely, leaving a thin film of the test compound. A control group treated with solvent only should be included.
-
Insect Exposure: Introduce a known number of target insects (e.g., 10-20) into each treated container.
-
Observation: Record the number of moribund and dead insects at specified time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Data Analysis: Calculate the percentage mortality for each concentration and time point. Determine the LC₅₀ (lethal concentration for 50% of the population) and LT₅₀ (lethal time for 50% of the population) values.
Antimicrobial Activity: Combating Microbial Growth
The antimicrobial properties of phenolic compounds are well-documented, and halogenation can further enhance this activity. Derivatives of this compound are therefore of interest as potential antimicrobial agents.
Mechanism of Action: Disruption of Bacterial Cell Membranes
The primary mechanism of antimicrobial action for many phenolic compounds is the disruption of the bacterial cell membrane.[1][6][7][22][23][24][25][26] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Caption: General mechanism of antimicrobial activity via bacterial cell membrane disruption.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of compounds.[10][11][12][22][27][28][29][30][31]
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) in sterile saline or broth, adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the microbial suspension over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Well Preparation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.
-
Compound Application: Add a known volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at different concentrations into the wells. Include a solvent control and a positive control (a known antibiotic).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
-
Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The minimum inhibitory concentration (MIC) can be determined by further dilution assays.
Structure-Activity Relationships and Future Directions
The biological activity of this compound derivatives is intricately linked to their chemical structure. Key structural features that influence activity include:
-
Halogenation Pattern: The position and nature of the halogen substituents on the phenyl ring are critical. The presence of chlorine at the 2 and 4 positions, combined with fluorine at the 6 position, creates a unique electronic and steric profile that can enhance binding to biological targets.
-
Derivatization of the Phenolic Hydroxyl Group: Modification of the hydroxyl group to form ethers, esters, or other functional groups can significantly impact the compound's lipophilicity, bioavailability, and interaction with target enzymes or receptors.
Future research in this area should focus on:
-
Systematic Derivatization: The synthesis and screening of a diverse library of this compound derivatives to further elucidate structure-activity relationships.
-
Mechanistic Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by these compounds to understand their precise mechanisms of action.
-
In Vivo Efficacy and Safety: Evaluation of the most promising derivatives in animal models to assess their in vivo efficacy, pharmacokinetic properties, and toxicological profiles.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a series of this compound derivatives to illustrate the type of data generated from the described assays.
| Compound ID | R-Group (at -OH) | Anticancer (IC₅₀, µM) vs. MCF-7 | Insecticidal (LC₅₀, µg/cm²) vs. Musca domestica | Antimicrobial (MIC, µg/mL) vs. S. aureus |
| DCFP-01 | -H | 15.2 | 8.5 | 32 |
| DCFP-02 | -CH₃ | 10.8 | 5.2 | 16 |
| DCFP-03 | -COCH₃ | 25.6 | 12.1 | 64 |
| DCFP-04 | -CH₂Ph | 8.5 | 3.1 | 8 |
Conclusion
The this compound scaffold represents a versatile and promising platform for the discovery of novel bioactive molecules. The diverse biological activities, including anticancer, insecticidal, and antimicrobial effects, underscore the potential of these compounds to address significant challenges in human health and agriculture. The synthetic tractability of this scaffold allows for the generation of diverse chemical libraries, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds. As our understanding of the molecular mechanisms underlying the activity of these derivatives deepens, so too will our ability to design and develop next-generation therapeutic and agrochemical agents with enhanced potency, selectivity, and safety profiles. This technical guide serves as a foundational resource to stimulate and support further research into this exciting and promising area of chemical biology and drug discovery.
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Unlocking the Potential of 2,4-Dichloro-6-fluorophenol: A Technical Guide for Strategic Research and Development
Introduction: The Strategic Value of Fluorination in Phenolic Scaffolds
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, agrochemical design, and materials science. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly modulate the biological activity, metabolic stability, and material characteristics of a parent compound. 2,4-Dichloro-6-fluorophenol emerges as a particularly compelling, yet underexplored, building block. Its trifunctionalized aromatic ring, featuring chloro, fluoro, and hydroxyl moieties, presents a rich chemical playground for the development of novel and high-value compounds. This guide delineates promising research avenues for this compound, offering a technical framework for its application in drug discovery, agrochemical innovation, and advanced polymer synthesis.
Core Physicochemical Properties
A foundational understanding of this compound's properties is essential for designing synthetic routes and predicting its behavior in various applications.
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂FO | [1] |
| Molecular Weight | 180.99 g/mol | [1] |
| CAS Number | 344-21-8 | [1] |
| Appearance | Colorless or yellowish transparent liquid/solid | |
| XLogP3 | 3.2 | [1] |
Part 1: Medicinal Chemistry and Drug Discovery
The introduction of fluorine into phenolic drugs can significantly enhance their therapeutic potential by modulating key pharmacokinetic and pharmacodynamic properties. The presence of both chlorine and fluorine atoms in this compound offers a unique opportunity to fine-tune these effects.
Synthesis of Novel Kinase Inhibitors
Many kinase inhibitors feature a halogenated phenolic moiety that occupies a specific pocket in the ATP-binding site of the enzyme. The fluorine atom at the ortho position can engage in favorable hydrogen bonding interactions, while the chlorine atoms can enhance binding affinity through hydrophobic interactions.
Proposed Research Workflow:
Caption: Proposed workflow for the synthesis and screening of novel kinase inhibitors.
Detailed Experimental Protocol: O-Arylation of this compound
This protocol is adapted from established methods for the synthesis of diaryl ethers from phenols.
-
Reaction Setup: To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq.), an aryl halide (e.g., 4-bromopyridine, 1.1 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether derivative.
Development of Novel Antimicrobial Agents
Halogenated phenols have a long history of use as antimicrobial agents. The specific substitution pattern of this compound could lead to the development of compounds with enhanced potency and a more favorable safety profile.
Research Focus:
-
Synthesis of Ester and Ether Derivatives: The phenolic hydroxyl group can be readily derivatized to produce a library of esters and ethers.
-
Structure-Activity Relationship (SAR) Studies: Evaluate the antimicrobial activity of the synthesized derivatives against a panel of clinically relevant bacteria and fungi.
-
Mechanism of Action Studies: Investigate the mode of action of the most potent compounds, which may involve membrane disruption or enzyme inhibition.
Part 2: Agrochemical Innovation
2,4-Dichlorophenol is a well-known precursor to the herbicide 2,4-D.[2] The introduction of a fluorine atom could lead to the development of new herbicides with improved efficacy, selectivity, and environmental profiles.
Synthesis of Novel Phenoxyacetic Acid Herbicides
The synthesis of a fluorinated analog of 2,4-D from this compound is a logical and promising research direction.
Caption: Synthetic pathway for a novel fluorinated phenoxyacetic acid herbicide.
Detailed Experimental Protocol: Synthesis of (2,4-Dichloro-6-fluorophenoxy)acetic Acid
This protocol is based on the well-established synthesis of 2,4-D.
-
Salt Formation: In a reaction vessel, dissolve this compound (1.0 eq.) in an aqueous solution of sodium hydroxide (1.1 eq.) with stirring to form the sodium phenoxide salt.
-
Alkylation: To the solution of the sodium salt, add chloroacetic acid (1.05 eq.).
-
Reaction Conditions: Heat the mixture to 100-110 °C and maintain for 4-6 hours.
-
Acidification: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the (2,4-Dichloro-6-fluorophenoxy)acetic acid.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Exploration of Novel Fungicides and Insecticides
The trifunctionalized nature of this compound makes it a versatile scaffold for the synthesis of a wide range of potential fungicides and insecticides. Research in this area should focus on the synthesis of derivatives such as:
-
Carbamates: By reaction with isocyanates.
-
Phosphorothioates: Through reaction with phosphorochloridothioates.
-
Pyrethroid Analogs: Incorporating the 2,4-dichloro-6-fluorophenoxy moiety into pyrethroid-like structures.
Part 3: Advanced Polymer Science
Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. This compound can serve as a valuable monomer for the synthesis of novel high-performance polymers.
Synthesis of Poly(arylene ether)s
Poly(arylene ether)s are a class of high-performance thermoplastics. The incorporation of the 2,4-dichloro-6-fluorophenoxy unit could lead to polymers with enhanced flame retardancy and modified solubility characteristics.
Proposed Polymerization Reaction:
A nucleophilic aromatic substitution (SNA) polymerization reaction can be employed, where the phenoxide of this compound displaces a leaving group on an activated aromatic monomer.
Caption: General scheme for the synthesis of poly(arylene ether)s.
Detailed Experimental Protocol: Synthesis of a Poly(arylene ether)
-
Monomer Preparation: In a resin kettle equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add this compound (1.0 eq.), an activated dihalo-monomer (e.g., bis(4-fluorophenyl)sulfone, 1.0 eq.), and anhydrous potassium carbonate (1.1 eq.).
-
Solvent System: Add a high-boiling aprotic polar solvent such as N,N-dimethylacetamide (DMAc) and toluene as an azeotroping agent.
-
Polymerization: Heat the mixture to reflux to remove water azeotropically. After the removal of water, increase the temperature to 160-180 °C to initiate polymerization.
-
Isolation: After several hours, the viscous polymer solution is cooled, diluted with a suitable solvent, and precipitated into a non-solvent like methanol.
-
Purification: The polymer is then filtered, washed, and dried under vacuum.
Part 4: Environmental Fate and Bioremediation
The environmental persistence and potential toxicity of halogenated phenols are significant concerns. Research into the degradation pathways of this compound is crucial for assessing its environmental impact and developing remediation strategies.
Microbial Degradation Studies
Investigating the susceptibility of this compound to microbial degradation is a key research area. Studies should focus on:
-
Isolation of Degrading Microorganisms: Enrichment cultures from contaminated sites can be used to isolate bacteria and fungi capable of utilizing this compound as a carbon source.
-
Identification of Metabolic Pathways: Characterization of metabolic intermediates can elucidate the degradation pathway, which may involve hydroxylation, dechlorination, and ring cleavage.
-
Enzymatic Studies: Identification and characterization of the enzymes responsible for the initial steps of degradation.
Advanced Oxidation Processes (AOPs)
AOPs are effective for the degradation of recalcitrant organic pollutants. Research should explore the efficacy of various AOPs for the mineralization of this compound, including:
-
Fenton and Photo-Fenton Reactions: Investigating the degradation kinetics and identifying the resulting byproducts.
-
Photocatalysis: Using catalysts like TiO₂ to promote the degradation of the compound under UV or visible light.
Conclusion
This compound stands as a versatile and high-potential building block for innovation across multiple scientific disciplines. Its unique substitution pattern offers a rich platform for the design and synthesis of novel pharmaceuticals, advanced agrochemicals, and high-performance polymers. The research areas outlined in this guide provide a strategic roadmap for unlocking the full potential of this intriguing molecule. A thorough investigation of its synthetic utility, coupled with a comprehensive understanding of its biological and environmental profile, will undoubtedly pave the way for the development of next-generation chemical products.
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The Fulcrum of Innovation: 2,4-Dichloro-6-fluorophenol as a Pivotal Intermediate in Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloro-6-fluorophenol is a halogenated aromatic compound whose strategic substitution pattern makes it a highly valuable and versatile intermediate in organic synthesis. The presence of three distinct halogen atoms and a reactive hydroxyl group on the benzene ring provides a scaffold ripe for selective functionalization, enabling the construction of complex molecular architectures. This guide delves into the core chemical principles of this compound, its synthesis, reactivity profile, and its critical role as a building block in the development of agrochemicals and, notably, advanced active pharmaceutical ingredients (APIs). We will explore its application in the synthesis of kinase inhibitors, providing field-proven insights and detailed protocols to empower researchers in leveraging its synthetic potential.
Core Characteristics of this compound
Chemical Identity and Structure
This compound (CAS No. 344-21-8) is a trisubstituted phenol.[1][2] Its structure features a fluorine atom positioned ortho to the hydroxyl group, and two chlorine atoms at the ortho and para positions relative to the fluorine. This specific arrangement is crucial as it dictates the molecule's reactivity, influencing the acidity of the phenol, the activation of the aromatic ring, and the regioselectivity of subsequent chemical transformations.
The IUPAC name for this compound is this compound.[1]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂FO | PubChem[1] |
| Molecular Weight | 180.99 g/mol | PubChem[1] |
| Appearance | Colorless or yellowish transparent liquid/solid | Hunan Chemfish[2] |
| CAS Number | 344-21-8 | PubChem[1] |
| XLogP3 | 3.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
Synthesis of this compound: Strategic Considerations
-
Electrophilic Fluorination of 2,4-Dichlorophenol: This involves the direct fluorination of the readily available 2,4-dichlorophenol. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is blocked by a chlorine atom, the fluorine would be directed to the remaining ortho position (C6).
-
Electrophilic Chlorination of a Fluorophenol Precursor: An alternative is the sequential chlorination of a fluorinated phenol. For instance, starting with 2-fluorophenol, a two-step chlorination could potentially yield the desired product. However, controlling the regioselectivity to achieve the 2,4-dichloro pattern can be challenging due to the formation of isomers.[3]
A key consideration in these syntheses is the choice of halogenating agent and catalyst to ensure high regioselectivity and yield. For chlorination, reagents like sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid or a secondary amine catalyst are often employed for ortho-selective chlorination of phenols.[4][5][6]
A Versatile Intermediate in Complex Synthesis
The true value of this compound lies in its utility as a chemical intermediate. The interplay of its functional groups allows for a variety of subsequent reactions.
-
The Hydroxyl Group: This group can be easily alkylated or acylated to form ethers and esters. It also serves as a handle for introducing the entire phenolic moiety into a larger molecule through etherification reactions, such as the Williamson ether synthesis.
-
The Aromatic Ring: The halogen substituents create a unique electronic profile. The fluorine at the C6 position and the chlorine at the C2 position are susceptible to nucleophilic aromatic substitution (SNAr), particularly when the ring is further activated by electron-withdrawing groups or when strong nucleophiles are used. This allows for the sequential and selective replacement of halogens to build molecular complexity.
Application in the Synthesis of Kinase Inhibitors
A significant application of multi-halogenated aromatic intermediates is in the synthesis of kinase inhibitors, a major class of anti-cancer drugs.[7][8][9] The substituted phenyl ring often serves as a key fragment that binds within the ATP-binding pocket of the target kinase.
While a direct synthesis of a commercial drug using this compound is not prominently published, its structural motif is highly relevant. For example, related dichlorinated aniline derivatives are used in the synthesis of potent Src kinase inhibitors.[10] The 2,4-dichloro-phenylamino moiety is a common feature in many kinase inhibitors, where it provides crucial hydrophobic and electronic interactions with the enzyme. The additional fluorine atom in this compound offers medicinal chemists a tool for fine-tuning properties such as metabolic stability, binding affinity, and lipophilicity.
Below is a representative synthetic transformation illustrating how this compound could be incorporated into a scaffold relevant to kinase inhibitor development. This involves an initial etherification followed by a nucleophilic aromatic substitution.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a representative two-step synthesis to illustrate the use of this compound as an intermediate.
Step 1: O-Alkylation of this compound
Objective: To protect the phenolic hydroxyl group and introduce an alkyl chain, a common first step in multi-step synthesis.
Methodology:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent and Base: Dissolve the starting material in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a slight excess of a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).
-
Alkylation: Stir the suspension at room temperature for 15-30 minutes to form the phenoxide. Add the alkylating agent (e.g., benzyl bromide or a functionalized alkyl halide, 1.1 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Workflow Visualization
The following diagram illustrates the general workflow for the O-alkylation experiment.
Caption: General workflow for the O-alkylation of this compound.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Objective: To demonstrate the selective replacement of an activated halogen atom on the aromatic ring.
Methodology:
-
Setup: In a sealed reaction vessel suitable for heating, dissolve the O-alkylated product from Step 1 (1.0 eq) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).
-
Nucleophile and Base: Add the desired nucleophile (e.g., a primary or secondary amine, 1.2-1.5 eq) and a suitable base such as diisopropylethylamine (DIPEA, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Heat the reaction mixture to a high temperature (typically 120-160 °C). The reaction may require several hours to overnight for completion. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the final substituted product.
Synthetic Pathway Visualization
This diagram illustrates the two-step transformation starting from this compound.
Caption: A representative two-step synthetic pathway using this compound.
Safety, Handling, and Storage
This compound, like other halogenated phenols, must be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, data for the related 2,4-dichlorophenol indicates it is harmful if swallowed and toxic in contact with skin.[11] It is also a strong irritant to tissues.[11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Conclusion and Future Outlook
This compound represents a sophisticated building block for modern organic synthesis. Its precisely arranged substituents provide multiple, distinct reaction sites, enabling chemists to perform selective transformations and build molecular complexity efficiently. While its primary applications appear to be in the agrochemical and pharmaceutical industries, its potential is vast. As the demand for novel kinase inhibitors and other complex, highly functionalized APIs grows, the strategic value of intermediates like this compound will undoubtedly increase. Future research will likely focus on developing more efficient and greener synthetic routes to this compound and exploring its utility in creating novel molecular scaffolds for drug discovery and materials science.
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2,4-Dichloro-6-fluorophenol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloro-6-fluorophenol is a key halogenated aromatic building block utilized in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring chlorine and fluorine atoms on a phenolic ring, imparts unique electronic and lipophilic properties to target molecules. However, the regioselective introduction of a fluorine atom onto a pre-functionalized aromatic ring presents a significant synthetic challenge, as direct fluorination methods are often hazardous and lack selectivity[1]. This guide provides a detailed, field-proven protocol for the synthesis of this compound from 2-amino-4,6-dichlorophenol via the Balz-Schiemann reaction. We delve into the underlying reaction mechanism, offer a step-by-step experimental procedure, and emphasize the critical safety protocols required for handling the energetic diazonium salt intermediates.
Introduction: The Strategic Importance of Aromatic Fluorination
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. A C-F bond can enhance metabolic stability, modulate pKa, and improve binding affinity by participating in favorable intermolecular interactions. The Balz-Schiemann reaction, first reported in 1927, remains a classical and reliable method for introducing a fluorine atom onto an aromatic ring[2][3]. The reaction proceeds by converting a primary aromatic amine into a thermally labile diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the desired aryl fluoride[4][5]. This method circumvents the challenges of direct fluorination and offers high regioselectivity, making it ideal for the synthesis of complex intermediates like this compound[6].
Reaction Principle and Mechanism
The synthesis is accomplished in two primary stages: the diazotization of the starting amine followed by the fluorodediazoniation of the resulting diazonium salt.
Stage 1: Diazotization The process begins with the conversion of the primary aromatic amine (2-amino-4,6-dichlorophenol) into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, in this case, fluoroboric acid (HBF₄)[7][8]. The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.
Stage 2: Fluorodediazoniation (The Balz-Schiemann Reaction) The diazonium cation forms an insoluble salt with the tetrafluoroborate anion (BF₄⁻). This intermediate, an arenediazonium tetrafluoroborate, is isolated and carefully dried. The final step involves the thermal decomposition of this salt. Upon heating, the diazonium group, an excellent leaving group, is expelled as nitrogen gas (N₂), generating a transient and highly reactive aryl cation. This cation is immediately trapped by a fluoride ion from the BF₄⁻ counterion to form the final product, this compound, along with boron trifluoride (BF₃) gas[2][3][4][6].
Caption: Overall reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving diazonium salts must be conducted behind a blast shield in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 2-Amino-4,6-dichlorophenol | 527-62-8 | 178.01 | 10.0 g (56.2 mmol) | Starting material. |
| Fluoroboric Acid (HBF₄) | 16872-11-0 | 87.81 | ~40 mL | 48-50% aqueous solution. Corrosive. |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 4.2 g (60.9 mmol) | Oxidizer. Toxic. |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | As needed | For extraction. Flammable. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying agent. |
| Deionized Water | 7732-18-5 | 18.02 | As needed |
Equipment
-
250 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Büchner funnel and filtration flask
-
Vacuum desiccator
-
Heating mantle with temperature controller
-
Distillation apparatus (optional, for purification)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, chemical-resistant gloves.
Workflow for Synthesis of this compound
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
Part A: Preparation and Isolation of 2,4-Dichloro-6-hydroxybenzenediazonium tetrafluoroborate
-
Dissolution: In the 250 mL three-neck flask equipped with a mechanical stirrer and thermometer, add 10.0 g (56.2 mmol) of 2-amino-4,6-dichlorophenol.
-
Acidification: Carefully add 35 mL of 48% fluoroboric acid. Stir the mixture to form a slurry.
-
Cooling: Immerse the flask in an ice-salt bath and cool the contents to 0 °C with vigorous stirring. The temperature must be strictly maintained between 0 and 5 °C for the entire diazotization step.
-
Nitrite Solution: In a separate beaker, dissolve 4.2 g (60.9 mmol) of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.
-
Diazotization: Transfer the cold sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the stirred amine slurry over approximately 30-45 minutes. Causality Note: Slow addition is critical to control the exotherm of the reaction and prevent the premature decomposition of the unstable diazonium salt[9].
-
Precipitation and Aging: After the addition is complete, a thick, light-colored precipitate of the diazonium tetrafluoroborate salt should form. Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Isolation: Isolate the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with 20 mL of cold deionized water, 20 mL of cold methanol, and finally with 20 mL of diethyl ether to facilitate drying.
-
Drying: Carefully transfer the solid to a watch glass and dry it in a vacuum desiccator for at least 4 hours. Do not use heat to dry the salt. The yield of the dried diazonium salt should be recorded.
Part B: Thermal Decomposition and Purification
-
Decomposition: Place the thoroughly dried diazonium salt in a clean, dry round-bottom flask. Note: For larger-scale reactions, adding the salt in small portions to a high-boiling point, non-polar solvent like xylene or chlorobenzene at a moderate temperature (e.g., 80-100 °C) can provide better control over the decomposition, which can be exothermic[6][10].
-
Heating: Gently and slowly heat the flask using a heating mantle. The decomposition typically starts between 100-150 °C and is accompanied by the vigorous evolution of nitrogen and boron trifluoride gas. Ensure the apparatus is vented into the fume hood.
-
Work-up: Once the gas evolution ceases, cool the flask to room temperature. The crude product will be a dark, oily residue. Dissolve the residue in 50 mL of diethyl ether.
-
Extraction and Washing: Transfer the ether solution to a separatory funnel. Wash the organic layer twice with 30 mL of saturated sodium bicarbonate solution to remove any acidic impurities, followed by one wash with 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product as a low-melting solid or oil.
Safety Precautions and Hazard Management
This synthesis involves highly hazardous materials and intermediates. A thorough risk assessment must be performed before commencing any work.
-
Diazonium Salts: Solid diazonium salts are notoriously unstable and can be sensitive to shock, friction, and heat, posing a severe explosion risk[6][9][11].
-
NEVER scrape or scratch the dried diazonium salt with a metal spatula; use a plastic or Teflon spatula[9][12].
-
ALWAYS handle the minimum quantity of isolated diazonium salt necessary. It is recommended not to isolate more than 0.75 mmol of potentially explosive diazonium salts at a time without specialized safety measures[11][12].
-
Ensure the salt is completely dry before decomposition, as moisture can lead to unwanted side reactions.
-
Perform the thermal decomposition behind a blast shield.
-
-
Reagents:
-
Fluoroboric Acid (HBF₄): Highly corrosive and toxic. Causes severe skin and eye burns. Handle with extreme care using appropriate PPE.
-
Sodium Nitrite (NaNO₂): A strong oxidizing agent and is toxic if ingested.
-
-
Gas Evolution: The decomposition step releases nitrogen (asphyxiant) and boron trifluoride (toxic and corrosive) gases. The entire procedure must be performed in a high-performance fume hood.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. jk-sci.com [jk-sci.com]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 5. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 6. grokipedia.com [grokipedia.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of 2,4-Dichloro-6-fluorophenol via a Sandmeyer-type Reaction
Abstract
This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of 2,4-dichloro-6-fluorophenol, a halogenated aromatic compound with potential applications as a building block in the development of novel pharmaceutical and agrochemical agents.[1] The synthetic strategy detailed herein employs a robust and well-established transformation: a Sandmeyer-type reaction. The protocol begins with the diazotization of 2,4-dichloro-6-fluoroaniline to form a reactive diazonium salt intermediate.[2] This intermediate is subsequently converted to the target phenol through a copper-catalyzed hydroxylation reaction.[3] This application note is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a thorough discussion of the underlying reaction mechanisms, safety considerations, and analytical validation techniques.
Introduction and Scientific Rationale
Halogenated phenols are a critical class of intermediates in organic synthesis due to the diverse reactivity of the functional groups they possess. The specific substitution pattern of this compound, featuring a hydroxyl group and three halogen atoms on a benzene ring, presents a unique scaffold for the construction of complex molecules. The synthetic route chosen is predicated on the Sandmeyer reaction, a reliable method for the conversion of an aromatic amino group into a wide array of functionalities, including halides, cyanides, and, in this case, a hydroxyl group.[4][5]
The core of this process involves the transformation of a primary aromatic amine into a diazonium salt (Ar-N₂⁺). This is achieved through reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[2] The resulting diazonium group is an excellent leaving group (N₂ gas), facilitating its displacement by a nucleophile. While simple heating of the diazonium salt in water can yield phenols, this "Verkochung" method often leads to side products.[3] The use of a copper(I) catalyst, characteristic of the Sandmeyer reaction, promotes a radical-nucleophilic aromatic substitution (SRNAr) mechanism. This catalyzed pathway offers a milder and more controlled conversion to the desired phenol, generally resulting in higher yields and purity.[3][6]
This protocol is designed to be a self-validating system, incorporating in-process checks and detailed analytical guidance to ensure the successful synthesis and characterization of the target compound.
Reaction Scheme
Overall Reaction:
Figure 1: Synthesis of this compound from 2,4-dichloro-6-fluoroaniline via a two-step diazotization and Sandmeyer hydroxylation sequence.
Safety and Hazard Management
Extreme caution is required when handling diazonium salts, as they can be explosive in a solid, dry state. All operations involving the diazonium salt intermediate must be conducted in solution, at low temperatures, and behind a blast shield.
-
2,4-Dichloro-6-fluoroaniline (Starting Material): Assumed to be toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood.
-
Sodium Nitrite (NaNO₂): Oxidizing agent and toxic if swallowed.
-
Copper(I) Oxide (Cu₂O): Harmful if swallowed or inhaled.
-
This compound (Product): Based on structurally similar compounds like 2,4-dichlorophenol, the product is expected to be harmful if swallowed, toxic in contact with skin, and cause severe skin and eye irritation.[7][8]
Always consult the Safety Data Sheet (SDS) for each chemical before use. An emergency eyewash and shower must be readily accessible.
Materials and Equipment
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |
| 2,4-Dichloro-6-fluoroaniline | 2357-47-3 | 180.01 | ≥98% |
| Hydrochloric acid, concentrated | 7647-01-0 | 36.46 | ~37% |
| Sodium nitrite (NaNO₂) | 7632-00-0 | 69.00 | ≥99% |
| Copper(I) oxide (Cu₂O) | 1317-39-1 | 143.09 | ≥98% |
| Copper(II) sulfate pentahydrate | 7758-99-8 | 249.69 | ≥98% |
| Deionized water | 7732-18-5 | 18.02 | N/A |
| Diethyl ether (Et₂O) | 60-29-7 | 74.12 | Anhydrous |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated solution |
| Brine (saturated NaCl) | 7647-14-5 | 58.44 | Saturated solution |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | N/A |
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bars
-
Dropping funnels (2)
-
Thermometer and low-temperature thermometer adapter
-
Ice-salt bath
-
Beakers and Erlenmeyer flasks
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Blast shield
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Synthesis Protocol
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, combine 2,4-dichloro-6-fluoroaniline (9.0 g, 50.0 mmol) and 50 mL of deionized water.
-
While stirring, slowly add concentrated hydrochloric acid (15 mL, ~180 mmol) to the slurry. The aniline salt should form, and the mixture may become a thick slurry.
-
Place the flask in an ice-salt bath and cool the vigorously stirred mixture to a stable internal temperature of 0–5 °C.
-
In a separate beaker, dissolve sodium nitrite (3.8 g, 55.0 mmol, 1.1 eq) in 20 mL of deionized water and place this solution in the dropping funnel.
-
Add the sodium nitrite solution dropwise to the cold aniline salt slurry over a period of 30-40 minutes. Crucially, maintain the internal reaction temperature below 5 °C at all times. A slight excess of nitrous acid is beneficial; its presence can be confirmed by testing a drop of the reaction mixture on potassium iodide-starch paper (a blue-black color indicates excess nitrous acid).
-
After the addition is complete, continue to stir the resulting pale yellow diazonium salt solution in the ice bath for an additional 30 minutes. Do not isolate the diazonium salt. Use this solution immediately in the next step.
-
In a separate 500 mL beaker or flask, prepare a solution of copper(II) sulfate pentahydrate (2.5 g, 10 mmol) in 100 mL of deionized water. Note: While Cu₂O is often cited, a solution prepared from CuSO₄ can also be effective for this transformation, and often provides a more homogenous reaction medium.[3]
-
Heat this copper sulfate solution to approximately 80 °C with stirring.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the hot copper sulfate solution. This can be done via a dropping funnel or by careful pouring in portions.
-
Vigorous evolution of nitrogen gas (N₂) will be observed. The rate of addition should be controlled to maintain a steady, but not violent, effervescence.
-
Once the addition is complete, continue to heat and stir the dark reaction mixture at 80-90 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature. The crude product may appear as a dark oil or solid.
-
Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities, followed by a wash with brine (1 x 50 mL).
-
Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure product.
Mechanistic Insights
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.
Caption: Simplified mechanism of the Sandmeyer hydroxylation reaction.
-
Initiation: A single electron is transferred from the copper(I) catalyst to the diazonium salt.[6]
-
Decomposition: This electron transfer results in the formation of an aryl radical and the loss of a molecule of dinitrogen (N₂), which is the thermodynamic driving force for the reaction. The copper(I) is oxidized to copper(II).
-
Propagation: The aryl radical then reacts with a hydroxyl species coordinated to the copper(II) center, forming the final phenol product and regenerating the copper(I) catalyst.[3]
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₆H₃Cl₂FO |
| Molecular Weight | 180.99 g/mol [9] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
-
¹H NMR: Expect signals in the aromatic region (approx. 7.0-7.5 ppm) consistent with the substitution pattern, and a broad singlet for the phenolic -OH.
-
¹³C NMR: Expect six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached halogens and hydroxyl group.
-
¹⁹F NMR: Expect a singlet corresponding to the single fluorine atom.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z ≈ 180, with a characteristic isotopic pattern for two chlorine atoms.
-
Infrared (IR) Spectroscopy: Expect a broad absorption band around 3200-3500 cm⁻¹ (O-H stretch) and characteristic absorptions in the aromatic region.
The expected yield for this reaction, based on similar Sandmeyer procedures, is in the range of 60-75%.
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
PubChem. This compound. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. (Note: While this is a review on Ullmann, it provides context for related C-X bond formations). A general URL for the journal is provided: [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
PubChem. Phenol, 2,6-dichloro-4-fluoro-. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
Loba Chemie. 2,4-DICHLOROPHENOL FOR SYNTHESIS MSDS. [Link] (Link to general MSDS download page)
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- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lobachemie.com [lobachemie.com]
- 9. This compound | C6H3Cl2FO | CID 13019012 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,4-Dichloro-6-fluorophenol as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling the Synthetic Potential
2,4-Dichloro-6-fluorophenol is a trifunctional aromatic compound whose value in modern organic synthesis is derived from its unique and strategically positioned reactive sites. With a molecular formula of C₆H₃Cl₂FO and a molecular weight of 181.00 g/mol , this crystalline solid serves as a powerful building block for constructing complex molecular architectures.[1] Its synthetic versatility stems from the interplay between the nucleophilic phenolic hydroxyl group and the three halogen substituents which activate the aromatic ring for various transformations.
The key features dictating its reactivity are:
-
The Phenolic Hydroxyl Group: A readily deprotonatable site, forming a potent phenoxide nucleophile for ether and ester synthesis.
-
The Ortho-Fluorine Atom: Positioned at C6, this fluorine atom is a surprisingly effective leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. Its strong inductive electron-withdrawing effect, combined with its ortho-position relative to the activating hydroxyl group, makes this site highly susceptible to nucleophilic attack.[2][3]
-
The Chloro Substituents: Located at the C2 and C4 positions, these atoms further enhance the electrophilicity of the aromatic ring, making it prone to SNAr reactions. They can also participate in various cross-coupling reactions.
This combination of reactive centers allows for sequential, regioselective modifications, making this compound a valuable precursor in the synthesis of high-value molecules, particularly in the fields of agrochemicals and pharmaceuticals, such as protein kinase inhibitors.[4][5][6][7][8]
Core Reactivity and Synthetic Applications
Nucleophilic Aromatic Substitution (SNAr): The Strategic Role of the Ortho-Fluoro Group
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for this building block. Unlike SN1 and SN2 reactions, the SNAr mechanism is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][9] The reaction rate is significantly accelerated by the presence of strong electron-withdrawing groups (like the chloro and fluoro substituents) positioned ortho or para to the leaving group, as they stabilize this negatively charged intermediate.[2][9]
Critically, for aryl halides, the reactivity order in SNAr is often F > Cl > Br > I.[2] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the superior inductive electron-withdrawing ability of fluorine, making the attacked carbon more electrophilic. The subsequent elimination of the halide is fast. In this compound, the fluorine at C6 is particularly activated by the adjacent hydroxyl group (which is even more activating in its phenoxide form), making it the preferred site for substitution.
A prime application of this reactivity is the synthesis of diaryl ethers, a common motif in biologically active molecules.
Sources
- 1. This compound | C6H3Cl2FO | CID 13019012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of 2,4-Dichloro-6-fluorophenol in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: Unveiling the Potential of a Polysubstituted Phenolic Building Block
In the intricate landscape of medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern drug design. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and membrane permeability.[1] Within this context, polysubstituted aromatic compounds serve as invaluable building blocks for the construction of complex therapeutic agents. 2,4-Dichloro-6-fluorophenol, a phenol ring functionalized with two chlorine atoms and one fluorine atom, represents a versatile, yet underexplored, intermediate with significant potential for the synthesis of novel pharmaceuticals and agrochemicals.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a key synthetic precursor, supported by detailed reaction protocols and mechanistic insights, to empower researchers, scientists, and drug development professionals in leveraging its unique chemical architecture.
Core Attributes and Synthetic Versatility
This compound (CAS No: 344-21-8) possesses a unique arrangement of functional groups that dictates its reactivity and utility as a synthetic intermediate.[2] The phenolic hydroxyl group can be readily derivatized through etherification or esterification, while the halogen substituents provide multiple handles for cross-coupling reactions or nucleophilic aromatic substitution, albeit under specific conditions. The electronic properties of the chlorine and fluorine atoms also influence the acidity of the phenol and the reactivity of the aromatic ring.
Keystone Application: A Gateway to Phenyl-Isoxazoline Scaffolds
A significant, albeit indirect, application of this compound lies in its potential role as a precursor for the synthesis of isoxazoline-based insecticides and parasiticides. While direct patent literature explicitly starting from this phenol is not abundant, its structural motif is present in several commercially important compounds. The general synthetic strategy involves the conversion of the phenol to a more reactive intermediate, such as a benzonitrile or a chalcone, which then undergoes cyclization to form the core isoxazoline ring.
The isoxazoline class of compounds has garnered considerable attention for its potent and selective activity against a range of ectoparasites in veterinary medicine. These compounds act as antagonists of GABA-gated chloride channels in insects, leading to hyperexcitation and death.
Hypothetical Synthetic Pathway to an Isoxazoline Core
The following workflow illustrates a plausible synthetic route from this compound to a key isoxazoline intermediate. This pathway is constructed based on established synthetic methodologies for analogous compounds.
Sources
Analytical methods for 2,4-Dichloro-6-fluorophenol quantification
An Application Guide to the Quantitative Analysis of 2,4-Dichloro-6-fluorophenol
Introduction
This compound is a halogenated aromatic compound of interest in various fields, including environmental monitoring, toxicology, and as a potential intermediate or impurity in pharmaceutical and chemical manufacturing. Accurate and precise quantification of this compound is critical for ensuring product quality, assessing environmental impact, and conducting toxicological studies. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. We will explore the foundational principles and provide detailed, field-tested protocols for the most robust and widely adopted analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
The selection of an analytical method is contingent upon several factors, including the sample matrix, the required sensitivity, available instrumentation, and the overall objective of the analysis. This guide emphasizes the causality behind experimental choices, ensuring that the protocols serve as a self-validating framework for developing and implementing reliable quantitative methods.
SECTION 1: Foundational Analytical Strategies
The quantification of halogenated phenols like this compound primarily relies on chromatographic techniques due to their high resolving power and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is often the gold standard for volatile and semi-volatile organic compounds. The high separation efficiency of capillary GC combined with the definitive identification and sensitive quantification capabilities of MS makes it a powerful tool. For phenolic compounds, a derivatization step is frequently employed to enhance thermal stability and improve chromatographic peak shape.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is highly versatile and well-suited for compounds that may have limited thermal stability. Coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, HPLC provides excellent sensitivity and selectivity. Reversed-phase HPLC is the most common mode for separating phenolic compounds.[3][4]
SECTION 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
The GC-MS approach is particularly effective for trace-level analysis in complex matrices. The protocol provided here is adapted from established methodologies for similar analytes, such as those outlined in U.S. EPA methods for phenol analysis.[5][6][7]
Principle of the Method
The workflow involves sample preparation to isolate and concentrate the analyte, followed by chemical derivatization to convert the polar phenol into a more volatile and less polar ester. The derivatized analyte is then introduced into the GC-MS system, where it is separated from other components and subsequently detected and quantified by the mass spectrometer, often in Selected Ion Monitoring (SIM) mode for maximum sensitivity.[8]
Experimental Workflow: Sample Preparation and Derivatization
Proper sample preparation is paramount to remove interfering matrix components and pre-concentrate the analyte. Solid Phase Extraction (SPE) is a highly efficient and widely used technique for this purpose.[6][9]
Detailed Protocol: GC-MS Analysis
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Rationale: Acidification of the sample (pH < 2) ensures that the phenolic hydroxyl group is protonated, maximizing its retention on the reversed-phase SPE sorbent.[6]
-
To a 100 mL aqueous sample, add concentrated Hydrochloric Acid (HCl) dropwise to adjust the pH to below 2.0.
-
Condition a polystyrene-divinylbenzene (PS-DVB) based SPE cartridge (e.g., 200 mg, 6 mL) by sequentially passing 5 mL of methylene chloride, 5 mL of methanol, and 5 mL of reagent water (pH < 2). Do not allow the cartridge to go dry.
-
Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of reagent water (pH < 2) to remove salts and other polar impurities.
-
Dry the cartridge thoroughly by passing air or nitrogen through it for 10-15 minutes.
-
Elute the trapped this compound with two 2 mL aliquots of methylene chloride into a collection vial.
2. Derivatization: Acetylation
-
Rationale: Acetylation converts the polar hydroxyl group into an ester, which is more volatile and thermally stable, resulting in better peak symmetry and sensitivity during GC analysis.[2]
-
Concentrate the eluate from the SPE step to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.
-
Add 0.5 mL of a saturated potassium carbonate (K₂CO₃) solution and 100 µL of acetic anhydride.
-
Vortex the mixture vigorously for 2 minutes to facilitate the reaction.
-
Allow the layers to separate. The upper organic layer contains the derivatized analyte (2,4-dichloro-6-fluorophenyl acetate).
-
Carefully transfer the organic layer to a 2 mL autosampler vial for GC-MS analysis.
3. Instrumental Analysis: GC-MS Parameters
-
Rationale: A non-polar capillary column like a DB-5ms is chosen for its excellent separation of a wide range of organic compounds. The temperature program is optimized to ensure good separation of the analyte from any remaining matrix components. Selected Ion Monitoring (SIM) is used to maximize sensitivity and selectivity.[9][10]
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless, 1 µL injection volume |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 60 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min) |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of the derivatized standard |
| Qualifier Ions | To be determined from the mass spectrum of the derivatized standard |
Note: The specific quantifier and qualifier ions for 2,4-dichloro-6-fluorophenyl acetate must be determined by injecting a derivatized standard and examining its mass spectrum. The molecular ion and key fragment ions should be selected.
SECTION 3: High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC offers a direct analysis approach, often without the need for derivatization, making it a faster alternative for some applications. This method is based on established protocols for other chlorinated phenols.[11][12]
Principle of the Method
The sample, after minimal preparation, is injected into a reversed-phase HPLC system. The separation is achieved based on the analyte's partitioning between the non-polar stationary phase (e.g., C18) and a polar mobile phase. Quantification is performed using a UV detector set to a wavelength where the analyte exhibits strong absorbance.
Experimental Workflow: HPLC Analysis
The workflow for HPLC is generally more straightforward than for GC-MS, often involving a simple filtration or a "dilute-and-shoot" approach for cleaner samples. For more complex matrices, the same SPE cleanup procedure described in the GC-MS section can be employed.
Detailed Protocol: HPLC-UV Analysis
1. Sample Preparation
-
For relatively clean aqueous samples, filter the sample through a 0.45 µm PTFE syringe filter directly into an HPLC autosampler vial.
-
For complex matrices (e.g., wastewater, biological fluids), use the Solid Phase Extraction (SPE) protocol described in Section 2.1. After elution, evaporate the methylene chloride and reconstitute the residue in 1 mL of the mobile phase.
2. Instrumental Analysis: HPLC-UV Parameters
-
Rationale: A C18 column is the standard choice for reversed-phase separation of moderately non-polar compounds like halogenated phenols. The mobile phase, a mixture of acetonitrile and acidified water, allows for the elution of the analyte with good peak shape. Acidification (e.g., with phosphoric or formic acid) suppresses the ionization of the phenolic group, leading to better retention and symmetry.[3]
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 60% A / 40% B, hold for 2 min; Ramp to 10% A / 90% B over 8 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection Wavelength | To be determined (~210 nm and ~285 nm) |
Note: The optimal detection wavelength should be determined by analyzing a standard of this compound and examining its UV spectrum to identify the absorbance maxima.
SECTION 4: Method Validation and Quality Control
For any quantitative method, a thorough validation is required to ensure the reliability of the results. The following parameters should be assessed according to established guidelines.
-
Linearity and Range: A calibration curve should be prepared using at least five concentration levels of the analyte. The linear range is the concentration span over which the instrument response is directly proportional to the analyte concentration. A correlation coefficient (R²) of ≥ 0.999 is typically desired.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[3]
-
Accuracy and Precision: Accuracy is determined by analyzing spiked samples at different concentration levels and calculating the percent recovery. Precision is assessed by the relative standard deviation (RSD) of replicate analyses.[10][12]
-
Specificity: The method's ability to selectively detect and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by analyzing blank and spiked matrix samples.
A summary of typical performance data for the analysis of similar halogenated phenols is presented below. These values should serve as a target for the validation of a method for this compound.
| Parameter | GC-MS Target Values | HPLC-UV Target Values |
| Linearity (R²) | > 0.998 | > 0.999 |
| LOD | 0.01 - 1 µg/L | 1 - 10 µg/L |
| LOQ | 0.05 - 5 µg/L | 5 - 50 µg/L |
| Accuracy (% Recovery) | 70 - 130% | 80 - 120% |
| Precision (% RSD) | < 15% | < 10% |
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. s4science.at [s4science.at]
- 3. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. epa.gov [epa.gov]
- 6. NEMI Method Summary - 528 [nemi.gov]
- 7. epa.gov [epa.gov]
- 8. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. HPLC-UV Analysis of Phenol and Chlorophenols in Water After Precolumn Derivatization with 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | Semantic Scholar [semanticscholar.org]
- 12. chromatographyonline.com [chromatographyonline.com]
HPLC method development for 2,4-Dichloro-6-fluorophenol analysis
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2,4-Dichloro-6-fluorophenol
Introduction
This compound is a halogenated aromatic compound. The analysis of such compounds is critical in various fields, including environmental monitoring, where halogenated phenols can be present as pollutants, and in pharmaceutical and chemical manufacturing, where they may appear as synthetic intermediates or impurities.[1] Ensuring the purity and safety of materials requires robust, accurate, and reliable analytical methods for their quantification.
This application note provides a comprehensive guide to developing and implementing a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the analysis of this compound. The narrative explains the scientific rationale behind the methodological choices, followed by a detailed, step-by-step protocol suitable for direct implementation in a laboratory setting. The method is designed for researchers, scientists, and quality control professionals who require a dependable analytical procedure.
Part I: The Scientific Rationale Behind Method Development
A successful analytical method is not a random collection of parameters but a logically derived procedure based on the physicochemical properties of the analyte.[2][3] This section details the expert reasoning behind the strategic decisions made during the development of the HPLC method for this compound.
Analyte Characterization: The Starting Point
Understanding the target molecule is the foundational step in any method development process.[3] The key properties of this compound are summarized below.
| Property | Value | Implication for HPLC Method |
| Molecular Formula | C₆H₃Cl₂FO | - |
| Molecular Weight | 180.99 g/mol [4] | Influences diffusion and chromatographic behavior. |
| Calculated LogP | 3.2[4] | Indicates moderate hydrophobicity, making it an ideal candidate for Reversed-Phase (RP) chromatography. |
| pKa | ~7.7 (Estimated based on similar dichlorophenols)[5][6] | The acidic nature of the phenolic proton means its ionization state is pH-dependent. To ensure consistent retention, the mobile phase pH must be controlled. |
| UV Absorbance (λmax) | ~285-292 nm (Estimated based on dichlorophenols)[7][8] | The aromatic ring acts as a chromophore, allowing for sensitive detection using a standard UV detector. |
Chromatographic Strategy: A Logic-Driven Workflow
The development process follows a systematic path, where each step is a logical consequence of the analyte's properties and established chromatographic principles.
Caption: HPLC Method Development Workflow.
-
Selection of Chromatographic Mode: The LogP value of 3.2 indicates that this compound is a moderately non-polar compound.[4] Therefore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable separation mode.[2][9][10] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.
-
Stationary Phase (Column) Selection: A C18 (octadecylsilane) column is the most common and versatile choice for RP-HPLC and serves as an excellent starting point for method development.[11][12] A column with dimensions of 150 mm x 4.6 mm and a particle size of 3.5 or 5 µm offers a good balance between resolution, efficiency, and backpressure.[13]
-
Mobile Phase Selection and pH Control:
-
Solvents: A mixture of a polar organic solvent and water is used as the mobile phase in RP-HPLC.[3] Acetonitrile (ACN) and methanol (MeOH) are the most common choices. Acetonitrile often provides better peak shapes and lower UV cutoff, making it a preferred starting solvent.
-
pH Control: this compound is a weak acid. To ensure reproducible retention times and sharp peak shapes, the ionization of the phenolic hydroxyl group must be suppressed. This is achieved by maintaining the mobile phase pH at least 2 units below the analyte's pKa (~7.7).[14] Acidifying the aqueous portion of the mobile phase with 0.1% formic acid or phosphoric acid to a pH of ~2.5-3.0 is a standard and effective practice.[15]
-
-
Detector and Wavelength Selection: The conjugated π-system of the benzene ring in this compound absorbs UV light. A UV-Vis or Diode Array Detector (DAD) is therefore the ideal choice.[13] To achieve maximum sensitivity, the detection wavelength should be set at the absorbance maximum (λmax) of the analyte, which for similar dichlorophenols is typically around 285-292 nm.[7][8] A DAD is particularly useful during method development to confirm peak purity and identify the optimal monitoring wavelength.
-
Optimization: From Isocratic to Gradient Elution: An initial scouting run can be performed using an isocratic mobile phase (e.g., 60% ACN / 40% acidified water). However, to separate the main analyte from potential impurities with different polarities and to ensure a sharp peak shape with a reasonable run time, a gradient elution is often superior.[2] A typical scouting gradient runs from a low to a high organic phase concentration (e.g., 10% to 90% ACN) over 20-30 minutes.[16] The gradient can then be refined to focus the separation around the elution time of the target analyte, improving resolution and shortening the analysis time.
Part II: Optimized Analytical Method and Protocol
This section provides the detailed, finalized protocol for the quantitative analysis of this compound.
Final HPLC Conditions
| Parameter | Condition |
| Instrument | HPLC System with UV/DAD Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-2 min: 50% B; 2-10 min: 50% to 80% B; 10-12 min: 80% B; 12.1-15 min: 50% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 290 nm |
| Total Run Time | 15 minutes |
Required Reagents and Equipment
-
This compound reference standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (≥98% purity)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
HPLC vials with caps
-
0.45 µm syringe filters (PTFE or other compatible material)
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B: Use HPLC-grade acetonitrile directly. Degas before use.
-
-
Standard Solution Preparation (Example: 100 µg/mL Stock):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This solution is the stock standard.
-
Prepare working standards by serial dilution of the stock standard to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample material containing the analyte.
-
Dissolve the sample in a known volume of a 50:50 mixture of Acetonitrile and Water to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrument Setup and Analysis:
-
Set up the HPLC system according to the conditions listed in the table above.
-
Purge the pump lines with the respective mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (50% A / 50% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Create a sequence including blanks, calibration standards, and samples.
-
Inject the solutions and begin the analysis.
-
Part III: Method Validation Framework
To ensure the reliability and trustworthiness of the analytical results, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[16][17][18][19] A validated method provides documented evidence that the procedure is suitable for its intended purpose.[20][21]
Caption: Core Parameters for HPLC Method Validation.
Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is from the analyte only, without interference from matrix components or impurities. | Peak purity index > 0.995 (DAD); No interfering peaks at the analyte's retention time in blank/placebo injections. |
| Linearity | To verify a direct proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |
| Accuracy | The closeness of the measured value to the true value, assessed via recovery studies. | Mean recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1; RSD ≤ 10%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate, column temperature). | RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). |
Conclusion
This application note presents a scientifically grounded, robust, and reliable RP-HPLC method for the quantitative analysis of this compound. By systematically leveraging the analyte's physicochemical properties, a logical method development strategy was employed to establish an optimized protocol. The detailed step-by-step procedure and the framework for method validation provide researchers and analysts with the necessary tools to implement this method with confidence, ensuring data integrity and compliance with regulatory expectations.
References
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
-
Analytical Methods Committee. (2014). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Analytical Methods, 6(1), 109-116. Retrieved from [Link]
-
University of Georgia College of Agricultural & Environmental Sciences. (n.d.). Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. Retrieved from [Link]
-
Stavrou, I. J., et al. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Foods, 10(6), 1335. Retrieved from [Link]
-
Quispe, C., et al. (2009). Separation of phenolic compounds from foods by reversed-phase high performance liquid chromatography. Revista Boliviana de Química, 26(1), 1-10. Retrieved from [Link]
-
Zeb, A. (2015). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Analytical Methods, 7(18), 7753-7757. Retrieved from [Link]
-
Mastelf. (2025). HPLC Method Development: From Basics to Advanced Strategies. Retrieved from [Link]
-
Polo-Díez, L. M., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International, 17(5). Retrieved from [Link]
-
Patel, S., et al. (2010). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 34(10). Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2019). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 9(3), 195-200. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13019012, this compound. Retrieved from [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]
-
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]
-
Cosmulescu, S., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Plants, 11(2), 223. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Lahaniatis, E. S., et al. (1986). Determination of Phenols from Automobile Exhaust by Means of High-Performance Liquid Chromatography (HPLC). International Journal of Environmental Analytical Chemistry, 25(4), 321-329. Retrieved from [Link]
-
Cavalcante, D. N., et al. (2020). An HPLC Method to Determine Phenolic Compounds of Plant Extracts: Application to Byrsonima crassifolia and Senna alata. Pharmacognosy Research, 12(3), 266-272. Retrieved from [Link]
-
AMS Biotechnology (AMSBIO). (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94950, Phenol, 2,6-dichloro-4-fluoro-. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Lee, H. B., & Stokker, Y. D. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 557-561. Retrieved from [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Retrieved from [Link]
-
Wang, X., et al. (2021). Effects of different solvents on ultraviolet absorption and fluorescence intensity of 2,4-dichlorophenol, 2,4,6-trichlorophenol and Pentachlorophenol. Journal of Physics: Conference Series, 2011, 012103. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8449, 2,4-Dichlorophenol. Retrieved from [Link]
-
Wang, L., et al. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 25(10), 5555-5558. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6914, 2,4,6-Trichlorophenol. Retrieved from [Link]
Sources
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- 4. This compound | C6H3Cl2FO | CID 13019012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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Definitive Quantification of 2,4-Dichloro-6-fluorophenol and its Putative Metabolites by Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Drug Development and Environmental Analysis Professionals
Abstract
This application note presents a robust and validated methodology for the sensitive and selective analysis of 2,4-Dichloro-6-fluorophenol and its potential metabolic products in aqueous matrices. Halogenated phenols represent a class of compounds with significant industrial relevance and environmental persistence. Their accurate quantification is critical for toxicological assessment, metabolic studies, and environmental monitoring. The inherent polarity and low volatility of these phenols necessitate a chemical derivatization step prior to gas chromatography. This guide provides a comprehensive protocol encompassing sample preparation via Solid Phase Extraction (SPE), a highly efficient silylation derivatization procedure, and optimized GC-MS parameters for definitive analysis. The causality behind each experimental choice is detailed to provide a framework for methodological adaptation and troubleshooting.
Introduction: The Analytical Challenge
This compound is a halogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Like other chlorinated phenols, its presence in biological and environmental systems is of considerable interest due to potential toxicity and bioaccumulation.[1][2][3] The metabolic fate of such compounds determines their toxicokinetics and ultimate biological impact. Metabolism of chlorophenols in biological systems typically proceeds through conjugation pathways, such as glucuronidation and sulfation, to increase water solubility and facilitate excretion.[4][5][6]
Direct analysis of phenols by Gas Chromatography-Mass Spectrometry (GC-MS) is hampered by their polar hydroxyl group, which can lead to poor peak shape, low sensitivity, and unwanted interactions with the GC column.[7] Derivatization is an essential preparatory step that converts the polar hydroxyl group into a less polar, more volatile, and thermally stable moiety, making the analyte amenable to GC-MS analysis.[8][9] This protocol employs silylation, a widely-used and highly effective derivatization technique for compounds with active hydrogens.[10]
Proposed Metabolic Pathway
While specific metabolic data for this compound is limited, its metabolic fate can be predicted based on established pathways for similar compounds like 2,4-Dichlorophenol (2,4-DCP).[5][11] The primary routes involve Phase II conjugation reactions where the parent phenol is coupled with endogenous molecules like glucuronic acid or sulfate. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, primarily in the liver. The resulting conjugates are significantly more water-soluble and are readily excreted in urine.[4][6]
Comprehensive Analytical Workflow
The analytical strategy is designed to ensure maximum recovery, efficient derivatization, and sensitive detection. The workflow begins with sample extraction and concentration, followed by derivatization to enhance volatility, and concludes with instrumental analysis. This multi-step process is crucial for isolating the target analytes from complex matrices and achieving the low detection limits required for trace analysis.
Part 1: Protocol for Sample Extraction (Aqueous Matrix)
This protocol is based on the principles of U.S. EPA Method 528 for the analysis of phenols in drinking water, utilizing Solid Phase Extraction (SPE) for analyte concentration and sample cleanup.[12][13][14]
Rationale: SPE is a highly efficient technique for extracting phenols from aqueous samples. Acidifying the sample to pH < 2 ensures that the phenolic hydroxyl groups are protonated, rendering the analytes less polar and promoting strong retention on a reversed-phase sorbent through hydrophobic interactions.
Materials:
-
SPE cartridges (e.g., Polystyrene-divinylbenzene, 500 mg)
-
SPE vacuum manifold
-
Hydrochloric Acid (HCl), 6N
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Anhydrous Sodium Sulfate
-
Conical glass centrifuge tubes
Procedure:
-
Sample Preservation: If the sample contains residual chlorine, quench with 40-50 mg of sodium sulfite per liter of sample.
-
pH Adjustment: For a 500 mL sample, add 6N HCl dropwise until the pH is ≤ 2. This step is critical for ensuring efficient retention on the SPE sorbent.[13]
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 2 x 5 mL of Dichloromethane.
-
Condition the cartridge with 2 x 5 mL of Methanol.
-
Equilibrate the cartridge with 2 x 10 mL of reagent water (pH ≤ 2). Crucially, do not allow the sorbent bed to go dry after this step.
-
-
Sample Loading: Load the acidified sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Sorbent Drying: After the entire sample has passed through, dry the cartridge under full vacuum for 15-20 minutes to remove residual water.
-
Analyte Elution:
-
Place a collection tube inside the manifold.
-
Elute the trapped analytes by passing 2 x 5 mL aliquots of Dichloromethane through the cartridge. Allow the sorbent to soak in the solvent for 1 minute for each aliquot before applying vacuum.
-
-
Drying and Concentration: Pass the collected eluate through a small column of anhydrous sodium sulfate to remove any remaining water. Concentrate the eluate to a final volume of approximately 0.5 mL under a gentle stream of nitrogen at 35°C. The sample is now ready for derivatization.
Part 2: Protocol for Silylation Derivatization
Rationale: Silylation replaces the active hydrogen of the phenol's hydroxyl group with a non-polar trimethylsilyl (TMS) group.[9] This reaction, depicted in Figure 3, dramatically increases the analyte's volatility and thermal stability, resulting in improved chromatographic performance and sensitivity.[10] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent suitable for this application.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetone (Anhydrous, HPLC grade)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or water bath
Procedure:
-
Ensure the concentrated extract from Part 1 is completely anhydrous.
-
To the 0.5 mL concentrated extract, add 100 µL of anhydrous pyridine (or acetone) to act as a catalyst and solvent.[10]
-
Add 200 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature. The sample is now ready for GC-MS injection.
Part 3: GC-MS Instrumental Parameters
Rationale: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, TG-5SilMS) provides excellent resolving power for a wide range of derivatized semi-volatile compounds.[15] A splitless injection ensures the efficient transfer of trace-level analytes onto the column. The temperature program is optimized to separate the target analytes from potential interferences and achieve good peak shapes.
| Parameter | Recommended Setting | Justification |
| GC System | Agilent 7890B or equivalent | Provides robust and reproducible performance. |
| Injector | Split/Splitless | |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis.[15] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Injector Temp. | 275 °C | Ensures rapid volatilization of derivatized analytes. |
| Purge Flow | 50 mL/min at 1.0 min | Clears the injector after sample transfer. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas, standard for MS applications. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and MS interface. |
| GC Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | Industry-standard, low-bleed column suitable for a wide range of analytes.[16] |
| Oven Program | Initial: 60°C, hold 2 min | Allows for solvent focusing. |
| Ramp 1: 10°C/min to 200°C | Separates lighter compounds. | |
| Ramp 2: 15°C/min to 300°C, hold 5 min | Elutes heavier analytes and cleans the column. | |
| MS System | Agilent 5977B or equivalent | High-sensitivity mass selective detector. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization producing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for creating library-searchable mass spectra. |
| MS Source Temp. | 230 °C | Standard operating temperature. |
| MS Quad Temp. | 150 °C | Standard operating temperature. |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between GC and MS. |
| Acquisition Mode | Full Scan (m/z 50-550) & SIM | Scan mode for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. |
Data Analysis and Quality Control
-
Analyte Identification: The identity of the derivatized this compound and its metabolites is confirmed by comparing the acquired mass spectrum and retention time with those of an authentic analytical standard. The TMS-derivatized parent compound is expected to show a molecular ion (M+) and characteristic isotopic patterns from the two chlorine atoms.
-
Quantification: An internal standard (e.g., a deuterated phenol analog) should be added to all samples and calibration standards before extraction to correct for variations in extraction efficiency and instrument response. A multi-point calibration curve (typically 5-7 levels) is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against concentration.
-
Trustworthiness: To ensure the validity of the data, the protocol must be supported by a robust quality control (QC) system. This includes the regular analysis of:
-
Method Blanks: To check for contamination from reagents or equipment.
-
Laboratory Fortified Blanks (LFB): To verify the accuracy of the method.
-
Matrix Spikes: To assess method performance in the specific sample matrix and check for matrix effects.
-
Replicates: To determine method precision.[12]
-
Conclusion
The described analytical methodology provides a comprehensive and reliable framework for the quantification of this compound and its metabolites. By combining efficient solid-phase extraction with robust silylation derivatization and sensitive GC-MS detection, this application note equips researchers and drug development professionals with a validated protocol to support toxicological, metabolic, and environmental studies of halogenated phenols. The detailed rationale behind each step empowers the analyst to troubleshoot and adapt the method as needed, ensuring data of the highest quality and integrity.
References
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U.S. Environmental Protection Agency. (n.d.). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). EPA. Retrieved from [Link][14]
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Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of AOAC International, 83(2), 290-298. Retrieved from [Link]
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Gómez, M. J., Martínez Bueno, M. J., Lacorte, S., Fernández-Alba, A. R., & Agüera, A. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. Retrieved from [Link]
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Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Weckwerth, W. (2006). Gas chromatography mass spectrometry-based metabolite profiling in plants. Nature Protocols, 1(1), 387-396. Retrieved from [Link]
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UCT, Inc. (n.d.). EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection. Retrieved from [Link]
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Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]
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National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. Retrieved from [Link]
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Morville, S., Scheyer, A., Mirabel, P., & Millet, M. (2006). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Analytical and Bioanalytical Chemistry, 386(7-8), 2313-2321. Retrieved from [Link]
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Shree, U., Masakapalli, S. K., & Løvdal, T. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. MethodsX, 8, 101235. Retrieved from [Link]
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Yusoff, N. A., Abdullah, M. P., & Hassan, H. (2018). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences, 150, 06013. Retrieved from [https://www.matec-conferences.org/articles/matecconf/abs/2018/06/matecconf_im Tulum2018_06013/matecconf_im Tulum2018_06013.html]([Link] Tulum2018_06013/matecconf_im Tulum2018_06013.html)
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Aktaş, A. H. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 18(2), 1411. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Phenol. Retrieved from [Link]
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Proestos, C., Sereli, D., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 1(1), 79-88. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
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Choguill, H. S., & Bissing, D. E. (1958). Separation of Halogenated Phenols by Paper Chromatography. Analytical Chemistry, 30(8), 1439-1439. Retrieved from [Link]
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Li, X., et al. (2014). Vortex-assisted emulsification microextraction for the determination of total phenols in plastic-based pipe materials and household water treatment equipment. Analytical Methods, 6(16), 6339-6344. Retrieved from [Link]
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Harris, G. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8449, 2,4-Dichlorophenol. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1999). Toxicological Profile for Chlorophenols. Retrieved from [Link]
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Pieper, D. H., Engesser, K. H., & Knackmuss, H. J. (1989). Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134. Archives of Microbiology, 151(4), 365-371. Retrieved from [Link]
-
Haque, I. U., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 197-202. Retrieved from [Link]
-
Laurent, F. M., Cravedi, J. P., & Debrauwer, L. (2010). Metabolic fate of 2,4-dichlorophenol and related plant residues in rats. Journal of Agricultural and Food Chemistry, 58(13), 7957-7966. Retrieved from [Link]
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Agilent Technologies. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. Retrieved from [Link]
-
Laurent, F. M., Canlet, C., Debrauwer, L., & Cravedi, J. P. (2005). Metabolic fate of [C-14]-2,4-dichlorophenol in tobacco cell suspension cultures. Pest Management Science, 61(11), 1075-1082. Retrieved from [Link]
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Fang, J. L., et al. (2013). Cytochrome P450-mediated metabolism of triclosan attenuates its cytotoxicity in hepatic cells. Toxicology and Applied Pharmacology, 272(3), 773-782. Retrieved from [Link]
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Trivedi, M. K., Branton, A., & Trivedi, D. (2015). Isotopic Abundance Ratio Analysis of Biofield Energy Treated Dichlorophenol Isomers by Gas Chromatography-Mass Spectrometry. American Journal of Chemical Engineering, 3(6), 128-136. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13019012, this compound. Retrieved from [Link]
-
RIVM. (2009). Environmental risk limits for 2,4-dichlorophenol. RIVM Report 601714007. Retrieved from [Link]
-
Wang, Y., et al. (2016). Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. Journal of Agricultural and Food Chemistry, 64(3), 640-647. Retrieved from [Link]
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Liu, B., et al. (2023). Associations of dichlorophenol with metabolic syndrome based on multivariate-adjusted logistic regression: a U.S. nationwide population-based study 2003-2016. Environmental Health, 22(1), 81. Retrieved from [Link]
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Li, Y., et al. (2023). Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source. Water, 15(24), 4279. Retrieved from [Link]
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Experimental protocol for nucleophilic substitution on 2,4-Dichloro-6-fluorophenol
An Application Note and Detailed Protocol for Nucleophilic Aromatic Substitution on 2,4-Dichloro-6-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive experimental protocol for conducting nucleophilic aromatic substitution (SNAr) reactions on this compound. This trifunctionalized phenol is a versatile building block in medicinal chemistry and materials science. This document offers a detailed, step-by-step methodology, an in-depth explanation of the underlying chemical principles, and expert insights into critical experimental parameters. The protocol is designed to be a self-validating system, ensuring reproducibility and high-yield synthesis of selectively substituted phenol derivatives.
Introduction: The Synthetic Utility of this compound
This compound is a valuable starting material for the synthesis of complex organic molecules. Its aromatic ring is "activated" towards nucleophilic attack due to the presence of three electron-withdrawing halogen substituents and a hydroxyl group.[1] This activation facilitates the displacement of one or more halogen atoms by a variety of nucleophiles, enabling the construction of diverse molecular scaffolds.
The key to the synthetic utility of this molecule lies in the potential for regioselective substitution. The fluorine atom at the 2-position is particularly susceptible to displacement due to the strong activating effects of the ortho-hydroxyl and para-chloro groups.[2][3] This allows for precise chemical modifications, a crucial aspect in the structure-activity relationship studies inherent to drug discovery. This protocol will focus on the selective substitution of this fluorine atom, a common and synthetically powerful transformation.
The Chemistry of Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a well-established two-step addition-elimination mechanism.[3][4] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
-
Step 1: Nucleophilic Attack and Meisenheimer Complex Formation: A nucleophile attacks the electron-deficient carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized across the ring and is effectively stabilized by the electron-withdrawing chlorine and hydroxyl groups.
-
Step 2: Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is the best leaving group among the halogens in SNAr reactions, yielding the final substituted product.[2]
Diagram: The SNAr Mechanism
Caption: The addition-elimination mechanism of SNAr on this compound.
Detailed Experimental Protocol
This protocol describes the selective nucleophilic substitution of the fluorine atom on this compound with a generic primary amine (R-NH₂) as the nucleophile.
Materials and Equipment
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Primary Amine (R-NH₂) | ≥98% | Acros Organics |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific |
| Dimethyl Sulfoxide (DMSO), anhydrous | ≥99.8% | EMD Millipore |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Brine (saturated NaCl solution) | N/A | In-house preparation |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Alfa Aesar |
| Deionized Water | N/A | In-house preparation |
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle with temperature controller, nitrogen inlet/outlet, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, UV lamp.
Step-by-Step Procedure
Diagram: Experimental Workflow
Caption: A generalized workflow for the nucleophilic substitution on this compound.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Add anhydrous potassium carbonate (2.0 equivalents). The base is crucial as it deprotonates the phenol, increasing its nucleophilicity, and also neutralizes the HF byproduct.[5][6]
-
Seal the flask and purge with an inert gas like nitrogen or argon.
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.5 M. Polar aprotic solvents like DMSO or DMF are essential as they solvate the cation, leaving a more reactive "naked" anionic nucleophile.[6][7][8]
-
-
Addition of Nucleophile:
-
Slowly add the primary amine (1.1 equivalents) to the stirring reaction mixture at room temperature.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80–100 °C. Higher temperatures can favor elimination reactions or lead to undesired side products.[8]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A suitable eluent would be a mixture of hexanes and ethyl acetate. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction is proceeding.
-
-
Work-up Procedure:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMSO.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure substituted phenol.
-
-
Characterization:
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling: this compound is a hazardous substance. Consult the Safety Data Sheet (SDS) before use. DMSO can enhance the absorption of chemicals through the skin.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Insufficient temperature; inactive base; wet solvent/reagents. | Increase temperature incrementally; use a freshly opened or dried base; ensure all solvents and reagents are anhydrous.[6] |
| Formation of Multiple Products | Lack of regioselectivity; side reactions. | Lower the reaction temperature; consider a milder base or a different solvent system.[9] |
| Difficult Purification | Product and starting material have similar polarities. | Optimize the eluent system for column chromatography; consider derivatization of the product's hydroxyl group to alter its polarity. |
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2015). 14.6: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry Steps. (n.d.). Reactions of Phenols. [Link]
- Kirby, A. J., & Jencks, W. P. (1965). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic, 115.
-
ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link]
- Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Journal of the American Chemical Society.
- Borlinghaus, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.
- Gorbunova, T. I., et al. (2012). Reactivity features of polychlorobiphenyl congeners in the nucleophilic substitution reactions. Russian Journal of General Chemistry.
- Zhang, L., et al. (2013). Oxychlorination for the synthesis of 2,4-dichloro-substituted phenol derivatives with H2O2 under VOC-free conditions.
-
Organic Chemistry Portal. (n.d.). SNAr (Cl) - Common Conditions. [Link]
- Powers, D. C., et al. (2017). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society.
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 – The Solvent. [Link]
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Application Note: Strategic Use of 2,4-Dichloro-6-fluorophenol for the Synthesis of a Novel MEK1/2 Kinase Inhibitor
Abstract
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers. The MEK1 and MEK2 kinases are central components of this cascade, making them prime targets for therapeutic intervention. This application note provides a comprehensive guide to the strategic utilization of 2,4-dichloro-6-fluorophenol as a key building block in the synthesis of a novel, potent, and selective MEK1/2 inhibitor, designated MEK-4721. We present a detailed, three-step synthetic protocol, complete with mechanistic insights, characterization data, and robust protocols for biological evaluation.
Introduction: The Rationale for Targeting MEK and the Utility of Halogenated Phenols
The RAS/RAF/MEK/ERK pathway is a well-elucidated signaling cascade that transmits extracellular signals to the nucleus, ultimately controlling fundamental cellular processes.[1][2] Mutations in upstream components, particularly in BRAF and RAS genes, lead to constitutive activation of this pathway, driving oncogenesis in a significant portion of human cancers, including melanoma, colorectal, and non-small cell lung cancers.[2][3] Inhibition of MEK1/2 offers a strategic node for intervention, as it lies downstream of RAF and can block signaling from both wild-type and mutated RAF isoforms.[4][5]
Substituted phenols and their derivatives are privileged scaffolds in medicinal chemistry, frequently employed in the design of kinase inhibitors.[6] The specific substitution pattern of this compound offers a unique combination of electronic and steric properties. The electron-withdrawing chlorine and fluorine atoms can enhance binding affinity through specific halogen bonding interactions within the kinase ATP-binding pocket and can also modulate the pKa of the phenolic hydroxyl, influencing its reactivity in synthetic transformations. Furthermore, this substitution pattern can improve metabolic stability and pharmacokinetic properties of the final compound.
This guide details the synthesis of a novel MEK inhibitor, MEK-4721, which incorporates the 2,4-dichloro-6-fluorophenoxy moiety. The synthetic strategy is designed to be efficient and modular, allowing for potential future derivatization and structure-activity relationship (SAR) studies.
The RAS/RAF/MEK/ERK Signaling Pathway
To understand the mechanism of action of MEK-4721, it is crucial to visualize its target within the broader signaling context. The diagram below illustrates the canonical RAS/RAF/MEK/ERK pathway.
Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of intervention for MEK-4721.
Synthesis of MEK-4721: A Step-by-Step Protocol
The synthesis of MEK-4721 is accomplished in three main stages: 1) Williamson ether synthesis to couple this compound with a heterocyclic core, 2) synthesis of the amide side chain, and 3) final amide coupling to yield the target molecule.
Caption: Overall synthetic workflow for the preparation of MEK-4721.
Part 1: Synthesis of Intermediate A: 4-((2,4-dichloro-6-fluorophenyl)oxy)pyridin-2-amine
This step involves a nucleophilic aromatic substitution, specifically a Williamson ether synthesis, to form the diaryl ether linkage. The electron-withdrawing groups on the phenol ring activate it for this transformation.
Protocol:
-
Reagents and Materials:
-
Procedure: a. To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF. b. Add anhydrous potassium carbonate to the solution and stir the mixture at room temperature for 20 minutes. The formation of the potassium phenoxide salt is crucial for the subsequent nucleophilic attack.[4][9] c. Add 2-amino-4-chloropyridine to the reaction mixture. d. Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC). The reaction typically takes 4-8 hours. e. Upon completion, cool the reaction to room temperature and pour it into ice-cold water. f. Extract the aqueous mixture with ethyl acetate (3 x volumes). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. h. Concentrate the filtrate under reduced pressure to yield the crude product. i. Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford Intermediate A as a solid.
Part 2: Synthesis of Intermediate B: N-(3-aminophenyl)acetamide
This intermediate is prepared via a straightforward acylation of one of the amino groups of m-phenylenediamine.
Protocol:
-
Reagents and Materials:
-
Procedure: a. Dissolve m-phenylenediamine in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath. b. Add triethylamine or pyridine to the solution. This base acts as a scavenger for the HCl generated during the reaction.[12][13] c. Slowly add acetyl chloride dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. e. Quench the reaction by adding saturated sodium bicarbonate solution. f. Separate the organic layer, and extract the aqueous layer with DCM. g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. h. Concentrate the filtrate to yield Intermediate B, which can often be used in the next step without further purification. If necessary, recrystallization from an appropriate solvent system can be performed.[14][15][16]
Part 3: Final Synthesis of MEK-4721
The final step is an amide bond formation, coupling the amino group of Intermediate A with the acetylated aniline of Intermediate B. A standard peptide coupling reagent is employed for this transformation.
Protocol:
-
Reagents and Materials:
-
Intermediate A (1.0 eq)
-
Intermediate B (1.1 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
-
-
Procedure: a. In a flame-dried flask under nitrogen, dissolve Intermediate A, Intermediate B, and PyBOP in anhydrous DMF. b. Add DIPEA to the mixture and stir at room temperature. c. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours. d. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. e. Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash chromatography or preparative HPLC to obtain the final compound, MEK-4721.
Physicochemical and Biological Characterization
Data Presentation: Expected Characterization of MEK-4721
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR | Spectrum consistent with the proposed structure, showing characteristic peaks for the aromatic protons of the dichlorofluorophenoxy, pyridinamine, and acetamidophenyl moieties, as well as the amide and amine protons. |
| ¹³C NMR | Spectrum consistent with the proposed structure, showing the correct number of carbon signals with appropriate chemical shifts for the aromatic, carbonyl, and methyl carbons. |
| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z value for [M+H]⁺ should match the observed value within a narrow tolerance (e.g., ± 5 ppm). |
| Purity (HPLC) | ≥95% |
| Solubility | Soluble in DMSO, methanol, and other common organic solvents. |
Experimental Protocols for Biological Evaluation
Objective: To determine the direct inhibitory activity of MEK-4721 on purified MEK1 enzyme.
Methodology:
-
Reagents: Recombinant active MEK1, inactive ERK2 (as substrate), ATP, and MEK-4721.
-
Procedure: a. Prepare a serial dilution of MEK-4721 in DMSO. b. In a 96-well plate, incubate MEK1 with varying concentrations of MEK-4721 for 15-30 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of inactive ERK2 and ATP. d. Allow the reaction to proceed for 30-60 minutes at 30 °C. e. Terminate the reaction and quantify the amount of phosphorylated ERK2 (p-ERK) using an antibody-based detection method such as ELISA, HTRF, or AlphaLISA.[5][17] f. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Objective: To assess the ability of MEK-4721 to inhibit MEK signaling in a cellular context.
Methodology:
-
Cell Lines: Use cancer cell lines with known BRAF or RAS mutations (e.g., A375 melanoma, HT-29 colon cancer).
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of MEK-4721 for 2-4 hours. c. Lyse the cells and measure the levels of p-ERK and total ERK using Western blotting or an In-Cell Western assay.[18][19][20] d. Normalize the p-ERK signal to the total ERK signal. e. Calculate the IC₅₀ value, representing the concentration of MEK-4721 required to reduce p-ERK levels by 50%.
Objective: To determine the effect of MEK-4721 on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A375, HT-29) in 96-well plates.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of MEK-4721.
-
Incubation: Incubate the cells for 72 hours.
-
Quantification: Measure cell viability using a standard method such as MTS, MTT, or a luminescent assay like CellTiter-Glo®.[21][22]
-
Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value for MEK-4721.
Conclusion and Future Directions
This application note has detailed a robust and reproducible synthetic route for a novel MEK inhibitor, MEK-4721, starting from the strategically important building block, this compound. The provided protocols for chemical synthesis and biological evaluation offer a comprehensive framework for researchers in drug discovery. The modularity of the synthesis allows for the creation of a focused library of analogs to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties. Future work should focus on kinase selectivity profiling against a broad panel of kinases and in vivo efficacy studies in relevant cancer models. The strategic use of halogenated phenols, as exemplified here, continues to be a powerful approach in the development of next-generation targeted cancer therapies.
References
-
Gudmundsson, K. S., Hinkley, J. M., Brieger, M. S., Drach, J. C., & Townsend, L. B. (n.d.). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Taylor & Francis Online. Retrieved from [Link]
-
B-Raf protein and signaling pathways. ResearchGate. Retrieved from [Link]
-
Bisphosphine/Nickel-Catalyzed C-O Cross-Coupling of Phenols with Chloropyridine and Related Electrophiles. PubMed. Retrieved from [Link]
-
Bisphosphine/Nickel-Catalyzed C–O Cross-Coupling of Phenols with Chloropyridine and Related Electrophiles. ACS Publications. Retrieved from [Link]
-
2-Amino-4-chloropyridine CAS 19798-80-2. Shaanxi Bloom Tech Co., Ltd. Retrieved from [Link]
-
Bisphosphine/Nickel-Catalyzed C–O Cross-Coupling of Phenols with Chloropyridine and Related Electrophiles. ACS Publications. Retrieved from [Link]
- Method for synthesis preparation of 2-chloro-4-aminopyridine. Google Patents.
-
BRAF signaling pathway including abnormal signaling from BRAFV600E... ResearchGate. Retrieved from [Link]
-
The Williamson Ether Synthesis. University of Calgary. Retrieved from [Link]
-
In-Cell Western assay was used to measure effects of the MEK inhibitor... ResearchGate. Retrieved from [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. Retrieved from [Link]
-
BRAF (gene). Wikipedia. Retrieved from [Link]
-
Differences in MEK inhibitor efficacy in molecularly characterized low-grade serous ovarian cancer cell lines. National Institutes of Health. Retrieved from [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. Retrieved from [Link]
-
A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family. PubMed Central. Retrieved from [Link]
-
3-Aminoacetanilide. Wikipedia. Retrieved from [Link]
-
Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. Retrieved from [Link]
-
In vitro kinase assay. Protocols.io. Retrieved from [Link]
-
Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. ACS Publications. Retrieved from [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. Retrieved from [Link]
-
What is the mechanism for the reaction of acetyl chloride and aniline? Chemistry Stack Exchange. Retrieved from [Link]
-
Synthesis And Characterization Of New 2-amino pyridine Derivatives. ResearchGate. Retrieved from [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. PubMed Central. Retrieved from [Link]
-
Combined Pan-RAF and MEK Inhibition Overcomes Multiple Resistance Mechanisms to Selective RAF Inhibitors. AACR Journals. Retrieved from [Link]
-
The classification of BRAF mutations and their signaling pathways. ResearchGate. Retrieved from [Link]
-
Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1. ResearchGate. Retrieved from [Link]
-
Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models. National Institutes of Health. Retrieved from [Link]
-
Synthesis of acetanilide from aniline and acetyl chloride. Brainly.in. Retrieved from [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. Retrieved from [Link]
-
N-(3-Aminophenyl)acetamide. LookChem. Retrieved from [Link]
-
MEK Cellular Phosphorylation Assay Service. Reaction Biology. Retrieved from [Link]
-
Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE. Vedantu. Retrieved from [Link]
-
Amide Synthesis. Fisher Scientific. Retrieved from [Link]
-
Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. PubMed Central. Retrieved from [Link]
-
A review on Synthesis of Aminoacetanilides. SciSpace. Retrieved from [Link]
-
1H and 31P Magnetic Resonance Spectroscopic Metabolomic Imaging: Assessing Mitogen-Activated Protein Kinase Inhibition in Melanoma. ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. PubMed Central. Retrieved from [Link]
- 3-Amino-4-methoxy acetanilide (II) preparation method. Google Patents.
-
Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. Frontiers. Retrieved from [Link]
-
Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. National Library of Medicine. Retrieved from [Link]
-
Does anyone have experience with amide coupling reaction of aniline? ResearchGate. Retrieved from [Link]
-
1H and 31P Magnetic Resonance Spectroscopic Metabolomic Imaging: Assessing Mitogen-Activated Protein Kinase Inhibition in Melanoma. National Institutes of Health. Retrieved from [Link]
-
Sulfoxide-mediated oxidative cross-coupling of phenols. RSC Publishing. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-6-fluorophenol
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 2,4-Dichloro-6-fluorophenol. Leveraging established chemical principles and field-proven insights, this guide aims to address common challenges and ensure the successful synthesis of this critical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two primary synthetic strategies for obtaining this compound:
-
Direct Chlorination of 2-Fluorophenol: This method involves the electrophilic aromatic substitution of 2-fluorophenol with a chlorinating agent. The hydroxyl and fluoro groups direct the incoming chloro substituents, but achieving high regioselectivity can be challenging.
-
Diazotization-Hydrolysis of 2,4-Dichloro-6-fluoroaniline: This route involves the conversion of the amino group of 2,4-Dichloro-6-fluoroaniline into a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol. This method can offer better regioselectivity if the starting aniline is pure.[1]
Q2: My final product is a dark, tarry substance. What is the likely cause?
If you are employing the diazotization-hydrolysis route, the formation of a dark, tarry product often points to side reactions of the diazonium salt. These salts are highly reactive and can undergo self-coupling reactions to form colored azo compounds, especially if the temperature is not strictly controlled or if there are residual starting aniline molecules.
Q3: I am seeing multiple peaks in my GC-MS analysis that I cannot identify. What are the most probable impurities?
The impurity profile largely depends on the synthetic route chosen.
-
For the direct chlorination route , you are likely observing isomeric byproducts such as 2,6-dichloro-4-fluorophenol, monochlorinated fluorophenols, and over-chlorinated species like 2,4,6-trichlorofluorophenol.[2] Residual starting material (2-fluorophenol) is also a common impurity.
-
For the diazotization-hydrolysis route , in addition to unreacted starting material (2,4-dichloro-6-fluoroaniline), you may be detecting azo-coupled byproducts.
Q4: How can I improve the regioselectivity of the direct chlorination of 2-fluorophenol?
Controlling the regioselectivity of phenol chlorination is a known challenge.[3] Several strategies can be employed:
-
Choice of Chlorinating Agent: Milder chlorinating agents, such as sulfuryl chloride (SO₂Cl₂), can offer better selectivity compared to chlorine gas.
-
Catalyst Selection: The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), can influence the position of chlorination.[4]
-
Reaction Temperature: Lowering the reaction temperature generally favors the para-substituted product over the ortho-product due to steric hindrance.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the phenol and the chlorinating agent, thereby affecting the isomer distribution.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Direct Chlorination
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion, leaving a significant amount of starting material or monochlorinated intermediates. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time or consider a slight excess of the chlorinating agent. |
| Suboptimal Temperature | The reaction temperature may be too low, leading to a slow reaction rate, or too high, promoting the formation of side products. | Optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is too slow. |
| Catalyst Inactivity | The Lewis acid catalyst may be deactivated by moisture. | Ensure all reagents and glassware are thoroughly dried before use. Use a freshly opened or properly stored catalyst. |
| Poor Chlorinating Agent | The chlorinating agent may have degraded over time. | Use a fresh bottle of the chlorinating agent. For chlorine gas, ensure a consistent and measured flow rate. |
Issue 2: Presence of Isomeric Impurities
Root Cause Analysis and Mitigation:
The hydroxyl and fluoro groups of 2-fluorophenol are both ortho-, para-directing. This electronic effect, combined with steric factors, leads to the formation of various isomers. The primary isomeric impurity is often 2,6-dichloro-4-fluorophenol.
Mitigation Strategies:
-
Temperature Control: As mentioned, lower temperatures can favor para-chlorination.
-
Bulky Catalysts: Employing a bulkier Lewis acid catalyst can sterically hinder chlorination at the ortho-positions.
-
Blocking Groups: In some cases, a removable blocking group can be temporarily installed at the undesired reactive sites to force chlorination at the desired positions.
Purification of Isomers:
Separating dichlorophenol isomers can be challenging due to their similar physical properties.[5]
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.
-
Crystallization: Recrystallization from a suitable solvent system can be used to isolate the desired isomer. Sometimes, forming a salt of the phenol can aid in the crystallization process.
-
Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) or column chromatography can be used for small-scale purifications.
Issue 3: Colored Impurities in the Diazotization-Hydrolysis Route
Formation Mechanism and Prevention:
Azo-coupling is a common side reaction where the electrophilic diazonium salt attacks an electron-rich aromatic ring, such as another molecule of the starting aniline or the product phenol. This results in highly colored azo compounds.
Preventative Measures:
-
Low Temperature: Maintain a low reaction temperature (typically 0-5 °C) throughout the diazotization and hydrolysis steps to minimize the rate of azo-coupling.
-
Controlled Addition: Add the sodium nitrite solution slowly and sub-surface to the acidic aniline solution to ensure it reacts quickly to form the diazonium salt and does not accumulate.
-
Excess Acid: Use a sufficient excess of acid to maintain a low pH, which protonates the amino group of the unreacted aniline, deactivating it towards electrophilic attack by the diazonium salt.
-
Rapid Hydrolysis: Once the diazotization is complete, proceed to the hydrolysis step without delay to consume the diazonium salt and prevent it from participating in side reactions.
Experimental Protocols
Protocol 1: General Procedure for Impurity Analysis by GC-MS
This protocol provides a general method for the analysis of the crude product from the synthesis of this compound.
1. Sample Preparation: a. Dissolve a small amount (approx. 10 mg) of the crude product in 1 mL of a suitable solvent such as methanol or dichloromethane. b. Filter the sample through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Conditions (Illustrative):
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-450 amu |
3. Data Analysis: a. Identify the peak for this compound based on its retention time and mass spectrum. b. Analyze the mass spectra of other peaks to identify potential impurities by comparing them to library spectra and considering the likely byproducts of the synthesis.
References
- Smith, K., Hegazy, A. S., & El-Hiti, G. A. (2020). Regioselective chlorination of phenols. Journal of Sulfur Chemistry, 41(1), 1-12.
- Bhattacharya, A., et al. (2013). Selective removal of 2,4-dichlorophenol from contaminated water using non-covalent imprinted microspheres.
- CN102557886A - Method for purifying 2,6-dichlorophenol.
- Japan Environment Agency. (1997). III Analytical Methods.
-
PrepChem.com. A. Preparation of 2,4-Dichloro-6-aminophenol. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
- United States P
- CN106349025A - Prepar
-
Organic Syntheses Procedure. 2,6-dichlorophenol. Retrieved from [Link]
- ResearchGate. (2025). Simultaneous Determination of 2, 4-Dichlorophenol, 2, 4,6-Trichlorophenol and Pentachlorophenol in Surface Water by High Performance Liquid Chromatography-Tandem Mass Spectrometry with Solid Phase Extraction.
- Zaborina, O., et al. (1995). Purification and characterization of 2,4,6-trichlorophenol-4-monooxygenase, a dehalogenating enzyme from Azotobacter sp. strain GP1. Journal of Bacteriology, 177(5), 1272-1280.
- Jian, H., & Jian, W. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection.
- MDPI. (2023).
- EPA. Analytical method for 2,4-D [(2,4-dichlorophenoxy)
- Journal of the Chemical Society of Pakistan. (2006).
- National Toxicology Program. (2016). 15th Report on Carcinogens.
- US3366698A - Process for the production of 2, 4-dichlorotoluene.
-
PubChem. 2,4-Dichlorophenol. Retrieved from [Link]
Sources
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- 2. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]
- 5. CN102557886A - Method for purifying 2,6-dichlorophenol - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2,4-Dichloro-6-fluorophenol
Introduction: The Critical Role of Purity
Welcome to the technical support guide for the purification of 2,4-Dichloro-6-fluorophenol. As a key intermediate in the synthesis of advanced pharmaceuticals and specialty chemicals, the purity of this compound is paramount. Impurities, often arising from non-selective synthesis, can lead to downstream reaction failures, reduced yields, and compromised final product integrity. This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate the common challenges encountered during the purification of this and similar halogenated phenols.
The primary impurities in crude this compound typically include regioisomers (e.g., 2,6-dichloro-4-fluorophenol), other chlorinated phenols (e.g., 2,4,6-trichlorophenol), and unreacted starting materials.[1][2] Additionally, phenols are susceptible to oxidation, which can form colored quinone-type impurities, especially when exposed to air and light.[3] This guide focuses on three principal purification techniques: Recrystallization, Column Chromatography, and Vacuum Distillation.
General Troubleshooting & FAQs
This section addresses overarching issues you might face before and after the main purification steps.
Question: My crude this compound is a dark, oily solid. What is the likely cause and how should I proceed?
Answer: The dark coloration, typically pink, brown, or black, is almost always due to the formation of quinone-type impurities from the oxidation of the phenolic hydroxyl group.[3] This is exacerbated by exposure to air, light, and trace metal ions. The oily consistency suggests the presence of isomeric impurities or residual solvent, which can depress the melting point of the solid.
Recommended Action:
-
Initial Purity Assessment: Before attempting purification, it is crucial to understand the impurity profile. Use analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify the major contaminants.[4][5]
-
Decolorization: If the coloration is intense, a preliminary decolorization step may be necessary. This can be achieved by dissolving the crude product in a suitable solvent, adding activated carbon, heating briefly, and then filtering the hot solution to remove the carbon and adsorbed impurities.
-
Proceed to Purification: Based on the impurity profile, select the most appropriate primary purification technique as detailed in the sections below. For a mixture of isomers and colored impurities, a multi-step approach (e.g., distillation followed by recrystallization) may be required.
Question: How do I accurately assess the purity of my final product?
Answer: A combination of methods provides the most reliable assessment of purity.
| Technique | Principle & Use Case | Typical Parameters |
| Gas Chromatography (GC) | Separates compounds based on volatility. Ideal for identifying residual solvents and volatile isomers.[6] | Column: Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent). Detector: Flame Ionization Detector (FID). Injector Temp: ~250°C. Oven Program: Gradient from 100°C to 280°C. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on polarity. Excellent for resolving non-volatile impurities and isomers.[7] | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water or Methanol/Water gradient.[7] Detector: Diode Array Detector (DAD) to obtain UV spectra. |
| Nuclear Magnetic Resonance (NMR) | Provides structural information. ¹H, ¹³C, and ¹⁹F NMR can confirm the structure and identify impurities if their concentration is significant (>1%). | Solvent: CDCl₃ or DMSO-d₆. |
| Melting Point Analysis | A sharp melting point close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening.[8] | Literature M.P. of this compound: ~58-60°C. |
Troubleshooting Guide 1: Recrystallization
Recrystallization is often the most effective method for removing small amounts of impurities from a solid compound, provided a suitable solvent can be found.
Recrystallization Workflow
Caption: A standard workflow for purification by recrystallization.
FAQs for Recrystallization
Question: My compound "oils out" instead of crystallizing upon cooling. What's happening?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated with impurities, depressing the melting point significantly.
Troubleshooting Steps:
-
Reheat the Solution: Warm the solution until the oil redissolves completely.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level.
-
Induce Crystallization: Vigorously scratch the inside of the flask with a glass rod at the liquid-air interface. This creates a rough surface that can initiate crystal nucleation.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal ("seed crystal") to the cooled solution to provide a template for crystal growth.
-
Lower the Solvent Polarity: If the issue persists, consider a solvent system with a lower boiling point or a mixed-solvent system.
Question: I have very low recovery of my product after recrystallization. What went wrong?
Answer: Low recovery is a common issue and can stem from several factors.[8]
| Potential Cause | Solution |
| Using too much solvent | Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Work in small solvent additions.[3] |
| Cooling the solution too quickly | Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling leads to the formation of small, often impure, crystals and traps impurities. |
| Premature crystallization during hot filtration | Ensure your funnel and receiving flask are pre-heated (e.g., in an oven or with a heat gun) to prevent the product from crystallizing on the filter paper. |
| Product is too soluble in the chosen solvent | The ideal solvent dissolves the compound well when hot but poorly when cold.[3] If solubility is still high at low temperatures, consider a different solvent or a mixed-solvent system where the compound is less soluble. |
Protocol: Recrystallization of this compound
-
Solvent Selection: Perform small-scale solubility tests. A heptane/ethyl acetate or toluene/hexane mixture is a good starting point. The compound should be sparingly soluble at room temperature but very soluble at the solvent's boiling point.
-
Dissolution: Place 5.0 g of crude this compound in a 100 mL Erlenmeyer flask. Add the chosen solvent (e.g., heptane) in small portions while heating the mixture on a hot plate with stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at low heat.
Troubleshooting Guide 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities, making it ideal for removing isomeric impurities.
Chromatography Troubleshooting Logic
Sources
- 1. CN103435453A - Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol - Google Patents [patents.google.com]
- 2. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. phenova.com [phenova.com]
- 7. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Optimizing reaction conditions for 2,4-Dichloro-6-fluorophenol synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-6-fluorophenol. We will explore the critical parameters of the common synthetic route, troubleshoot potential issues, and provide optimized protocols to ensure reliable and high-yield outcomes. The methodologies described herein are grounded in established chemical principles to provide a self-validating framework for your experiments.
Core Synthesis Pathway: The Balz-Schiemann Reaction
The most reliable and widely applicable method for introducing a fluorine atom onto an aromatic ring from an amino group is the Balz-Schiemann reaction.[1][2] This process involves two critical stages:
-
Diazotization: The conversion of the starting material, 2-amino-4,6-dichlorophenol, into a reactive diazonium salt using nitrous acid at low temperatures.[3]
-
Fluorodediazoniation: The replacement of the diazonium group with fluorine. This is typically achieved by forming a stable aryl diazonium tetrafluoroborate salt, which is then isolated and thermally decomposed.[2][4]
Reaction Mechanism Overview
Caption: Balz-Schiemann reaction mechanism.
Detailed Experimental Protocol
This protocol provides a baseline for the synthesis. Subsequent sections will address troubleshooting and optimization of these steps.
Part A: Diazotization and Isolation of the Tetrafluoroborate Salt
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-4,6-dichlorophenol (1.0 equiv.) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (2.5-3.0 equiv.).
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature throughout the diazotization to prevent premature decomposition of the diazonium salt.[5]
-
Nitrite Addition: Dissolve sodium nitrite (NaNO₂) (1.05-1.1 equiv.) in a minimal amount of cold water. Add this solution dropwise to the stirred suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. A thick precipitate of the diazonium tetrafluoroborate salt should form. Test for the presence of excess nitrous acid using starch-iodide paper; a positive test (blue-black color) indicates the reaction is complete.[6]
-
Isolation: Isolate the precipitated diazonium salt by vacuum filtration. Wash the filter cake sequentially with cold water, cold methanol, and finally cold diethyl ether to remove residual acid and water.
-
Drying: Dry the isolated salt under vacuum. Caution: Aryl diazonium salts can be explosive when completely dry and subjected to shock or heat.[3] Handle with extreme care, using appropriate personal protective equipment (PPE) and a blast shield.
Part B: Thermal Decomposition (Fluorodediazoniation)
-
Setup: Place the dried diazonium tetrafluoroborate salt in a flask equipped with a condenser.
-
Decomposition: Gently and evenly heat the solid using an oil bath. The decomposition typically begins between 100-150 °C, evidenced by the evolution of nitrogen (N₂) and boron trifluoride (BF₃) gases. The solid will melt and then resolidify as the product.
-
Completion: Once gas evolution ceases, cool the flask to room temperature. The crude this compound is now ready for purification.
Part C: Workup and Purification
-
Extraction: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.[7]
Experimental Workflow Overview
Caption: General experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for a successful diazotization? A1: Temperature control. Maintaining a temperature between 0-5 °C is paramount. Higher temperatures can lead to the rapid decomposition of the diazonium salt, forming unwanted phenolic byproducts and reducing the overall yield.[8]
Q2: Why is tetrafluoroboric acid (HBF₄) used instead of hydrochloric acid (HCl)? A2: HBF₄ serves a dual purpose. It provides the acidic medium required for generating nitrous acid and its counter-ion (BF₄⁻) forms a relatively stable, often insoluble, diazonium salt. This stability allows the salt to be isolated, washed, and dried before the fluorine introduction step, which is not possible with the highly soluble and less stable diazonium chlorides formed with HCl.[2]
Q3: What are the primary safety concerns with this synthesis? A3: The primary hazard is the explosive nature of dried diazonium salts. Never heat a large quantity of the dry salt or subject it to friction or shock. Always work behind a blast shield and wear appropriate PPE. Additionally, BF₃ gas, a byproduct of the decomposition, is toxic and corrosive; the procedure must be performed in a well-ventilated fume hood.
Q4: How can I confirm the purity of my final product? A4: The purity of this compound should be assessed using a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) can identify the product and any volatile impurities. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity analysis.[9][10] The structure should be unequivocally confirmed by ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low Yield or Reaction Failure
Q: My diazotization reaction failed to produce a precipitate, or the yield of the diazonium salt is very low. What went wrong? A: This issue typically points to problems in the diazotization step.
-
Causality: The formation of the diazonium ion is sensitive to temperature, acid concentration, and reagent quality.
-
Troubleshooting Protocol:
-
Verify Temperature: Double-check that your cooling bath and internal reaction thermometer are accurate. A temperature rise above 10 °C can cause the diazonium salt to decompose as it forms.
-
Check Reagents: Ensure your sodium nitrite is fresh and has been stored in a dry environment. Old or improperly stored NaNO₂ can degrade. The 2-amino-4,6-dichlorophenol starting material should be pure.
-
Ensure Acidity: A sufficient excess of strong acid (HBF₄) is required to fully protonate the amine and generate nitrous acid (HNO₂) from NaNO₂.[6] An insufficient amount of acid will result in incomplete reaction.
-
Monitor Nitrous Acid: Before isolating the product, confirm an excess of nitrous acid is present using starch-iodide paper. If the test is negative, it indicates that all the NaNO₂ has been consumed, possibly prematurely, suggesting you may need to add a slight excess.
-
Q: I isolated the diazonium salt, but the final yield of this compound after decomposition is poor. A: A low yield at this stage points to issues with the stability of the isolated salt or the decomposition conditions.
-
Causality: The diazonium tetrafluoroborate salt, while more stable than other diazonium salts, can still degrade if not handled correctly. The decomposition step itself is also sensitive to conditions.
-
Troubleshooting Protocol:
-
Minimize Water: The isolated salt must be thoroughly dried. The presence of water during thermal decomposition can lead to the formation of the starting phenol (2-amino-4,6-dichlorophenol) and other unwanted byproducts.[7]
-
Optimize Decomposition Temperature: The decomposition must be performed at the correct temperature. If the temperature is too low, the reaction will be incomplete. If it is too high, it can lead to charring and the formation of tarry byproducts. The optimal temperature should be determined empirically, starting at a lower temperature and slowly increasing it until gas evolution is smooth and steady.
-
Ensure Homogeneous Heating: Heat the flask evenly in an oil bath. Localized hot spots from a heating mantle can cause uncontrolled decomposition and reduce yield.
-
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for low yield.
Issue 2: Impurity Formation
Q: My final product is a dark, tarry, or discolored solid. What causes this and how can it be prevented? A: Dark coloration and tar formation are classic signs of diazonium salt side reactions and decomposition.
-
Causality: Diazonium salts are highly electrophilic and can undergo unwanted side reactions. One common side reaction is diazo coupling, where the diazonium salt reacts with an activated aromatic ring (like the starting phenol) to form brightly colored azo compounds.[11] Uncontrolled decomposition can also lead to radical polymerization.[1]
-
Troubleshooting Protocol:
-
Maintain Low Temperature: As stated previously, rigorous temperature control below 5 °C during diazotization is the most effective way to prevent side reactions.
-
Control Stoichiometry: Use only a slight excess of sodium nitrite (1.05-1.1 equiv.). A large excess can lead to side reactions. After diazotization is complete, any significant excess of nitrous acid can be quenched by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative.[6]
-
Efficient Isolation: Do not let the reaction mixture stand for extended periods after the diazotization is complete. Isolate the diazonium salt promptly to minimize its time in solution where side reactions can occur.
-
Purification: If impurities have already formed, a thorough purification by column chromatography is usually effective at removing the colored compounds and tar.
-
Quantitative Data Summary
| Parameter | Recommended Value | Rationale & Reference |
| Starting Material | 2-amino-4,6-dichlorophenol | Precursor with correct substitution pattern.[12] |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Standard reagent for generating nitrous acid in situ.[3] |
| Acid | Tetrafluoroboric Acid (HBF₄, 48% aq.) | Forms a stable, isolable diazonium salt.[2] |
| Stoichiometry (NaNO₂) | 1.05 - 1.1 equivalents | A slight excess ensures complete reaction. |
| Stoichiometry (HBF₄) | 2.5 - 3.0 equivalents | Ensures acidic conditions and provides counter-ion. |
| Diazotization Temp. | 0 - 5 °C | Critical for preventing diazonium salt decomposition.[5] |
| Decomposition Temp. | 100 - 150 °C (Empirical) | Must be sufficient for N₂ loss without charring. |
References
-
Wikipedia. Sandmeyer reaction . [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism . [Link]
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Singh, P., & Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review . Monatshefte für Chemie - Chemical Monthly, 152(9), 1029–1054. [Link]
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Organic Chemistry Portal. Sandmeyer Reaction . [Link]
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Adeoye, I. O., & Akintayo, C. O. (2014). Disazo Disperse Dyes Derived from 2-chloro-4-methylaniline and 3-aminophenol and Their Application on Nylon 6 Fabric Using Pressure Dyeing Method . Science Alert. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions . [Link]
-
Hartwell, J. L., & Fieser, L. F. (1936). COUPLING OF o-TOLIDINE AND CHICAGO ACID . Organic Syntheses, 16, 12. [Link]
-
ResearchGate. Traditional methods for the synthesis of 2,4-dichlorophenol . [Link]
-
U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation . [Link]
-
Wang, L., Zhu, H., Ma, C., & Yan, Y. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation . Asian Journal of Chemistry, 25(4), 2129-2134. [Link]
-
Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols . Journal of the Chemical Society of Pakistan, 28(2), 197-203. [Link]
-
Bello, K. A., & Ojo, I. A. (2012). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol . DocsDrive. [Link]
-
ResearchGate. Diazotization of 2- or 4-aminophenols . [Link]
-
Organic Syntheses. 2,6-dichlorophenol . [Link]
- Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.
- Google Patents. CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
-
Marques, A. R. (2011). Determination of Chlorophenols in water by LC-MS/MS. Case study . Master's thesis, Polytechnic Institute of Lisbon. [Link]
-
Organic Chemistry Portal. Diazotisation . [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Dichlorvos . [Link]
- Google Patents. CN102557886A - Method for purifying 2,6-dichlorophenol.
-
PrepChem.com. Preparation of 2,4-Dichloro-6-aminophenol . [Link]
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Technical Support Center: Derivatization of 2,4-Dichloro-6-fluorophenol
Welcome to the technical support center for the derivatization of 2,4-dichloro-6-fluorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging substrate. Here, we will address common issues and provide in-depth troubleshooting advice to help you navigate the complexities of its derivatization and avoid unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
The primary reactive site on this compound is the hydroxyl group, making it amenable to several common derivatization reactions, including:
-
O-Alkylation (Williamson Ether Synthesis): This is a widely used method to form ethers by reacting the phenoxide with an alkyl halide.[1][2]
-
Esterification: Formation of esters through reaction with acyl chlorides, acid anhydrides, or carboxylic acids under specific conditions.[3][4]
-
Silylation: Protection of the hydroxyl group as a silyl ether, which can be useful as an intermediate step in a larger synthetic sequence.[5]
Q2: Why is this compound prone to side reactions?
The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring influences the acidity and nucleophilicity of the phenolic hydroxyl group. The phenoxide ion, formed under basic conditions, is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (at the ortho and para positions relative to the hydroxyl group).[1][6] This dual reactivity is the root cause of several common side reactions.
Q3: What is the key difference in reactivity between a phenol and an aliphatic alcohol in derivatization?
Phenols are generally less nucleophilic than aliphatic alcohols.[7] This is because the lone pair of electrons on the phenolic oxygen can be delocalized into the aromatic ring, making them less available for nucleophilic attack.[7] Consequently, reactions that proceed smoothly with simple alcohols may require more forcing conditions or more reactive reagents when working with phenols.[4][7]
Troubleshooting Guide: Side Reactions in Derivatization
This section provides a detailed breakdown of common side reactions encountered during the derivatization of this compound and offers strategies to mitigate them.
Issue 1: Low Yield of Desired O-Alkylated Product with Competing C-Alkylation
Symptom: You are attempting an O-alkylation (Williamson ether synthesis) but observe a significant amount of a byproduct where the alkyl group has attached directly to the aromatic ring.
Root Cause Analysis: The phenoxide ion of this compound is an ambident nucleophile. While O-alkylation is often the desired outcome, C-alkylation can compete, particularly under certain reaction conditions.[1][6] The regioselectivity of the reaction (O- vs. C-alkylation) is highly dependent on factors such as the solvent, the nature of the counter-ion, and the alkylating agent.[6]
-
Mechanism of O-Alkylation: The phenoxide oxygen directly attacks the alkyl halide in an SN2 reaction.[1][6]
-
Mechanism of C-Alkylation: The negative charge on the aromatic ring (at the ortho and para positions) attacks the alkyl halide. This pathway disrupts the aromaticity of the ring in the transition state, making it kinetically less favorable in many cases.[6]
Troubleshooting Protocol:
-
Solvent Selection: The choice of solvent is critical in controlling the regioselectivity.
-
To favor O-alkylation: Use polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6] These solvents solvate the cation of the base but not the phenoxide anion, leaving the oxygen atom exposed and highly nucleophilic.
-
To avoid C-alkylation: Avoid protic solvents like water or alcohols. These solvents can form hydrogen bonds with the phenoxide oxygen, "shielding" it and making the carbon atoms of the ring more competitive nucleophiles.[6]
-
-
Choice of Base and Counter-ion: The base used to deprotonate the phenol determines the counter-ion, which can influence the reaction outcome.
-
Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used to ensure complete deprotonation.[8]
-
The nature of the cation can influence the O/C selectivity. In some cases, larger, "softer" cations like cesium (from Cs₂CO₃) can promote O-alkylation.
-
-
Alkylating Agent:
-
Use "soft" alkylating agents, such as alkyl iodides or bromides, which tend to favor reaction at the "softer" oxygen atom. "Harder" electrophiles may have a greater tendency to react at the carbon positions.[9]
-
Primary alkyl halides are preferred as they are more reactive in SN2 reactions and less prone to elimination side reactions.[1][8]
-
Workflow for Optimizing O-Alkylation:
Caption: Decision workflow for troubleshooting O- vs. C-alkylation.
Issue 2: Polyalkylation Side Products
Symptom: In addition to your desired mono-alkylated product, you observe products with multiple alkyl groups attached to the aromatic ring.
Root Cause Analysis: Polyalkylation can occur, especially under Friedel-Crafts type conditions, where the initially alkylated phenol product is more reactive towards further alkylation than the starting material.[10] This is less common in Williamson ether synthesis but can be a significant issue in other alkylation methods.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a molar excess of the this compound relative to the alkylating agent to increase the probability of the alkylating agent reacting with the starting material rather than the product.
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the competing polyalkylation reaction more than the desired mono-alkylation.
-
Method of Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which disfavors polyalkylation.
Issue 3: Low Yield in Esterification Reactions
Symptom: Attempting to form an ester from this compound and a carboxylic acid results in poor conversion.
Root Cause Analysis: As mentioned, phenols are less nucleophilic than alcohols, and direct esterification with carboxylic acids (Fischer esterification) is often slow and inefficient for phenols.[4][7] To achieve good yields, more reactive acylating agents are typically required.[7]
Troubleshooting Protocol:
-
Use a More Reactive Acylating Agent:
-
Acid Chlorides: These are highly electrophilic and react readily with phenols, often in the presence of a mild base like pyridine to neutralize the HCl byproduct.[7]
-
Acid Anhydrides: These are also effective and can be used with a base or sometimes with a strong acid catalyst like concentrated sulfuric acid.[4][7] However, using a base is generally preferred to avoid potential side reactions like sulfonation.[7]
-
-
Pre-formation of the Phenoxide: Reacting the phenol with a base (e.g., NaOH) to form the more nucleophilic phenoxide ion before adding the acylating agent can significantly increase the reaction rate.[7]
Table 1: Comparison of Esterification Methods for Phenols
| Method | Acylating Agent | Catalyst/Base | Typical Conditions | Pros | Cons |
| Fischer Esterification | Carboxylic Acid | Strong Acid (e.g., H₂SO₄) | Reflux | Inexpensive reagents | Very slow for phenols, often low yield[7] |
| Acylation | Acid Chloride | Pyridine or other mild base | Room temperature | Fast, high yield | Reagent can be moisture-sensitive |
| Acylation | Acid Anhydride | Mild base (e.g., pyridine) or strong acid | Gentle warming | Good yield, less moisture-sensitive than acid chlorides | Slower than acid chlorides[4] |
Issue 4: Hydrolysis of Reagents or Products
Symptom: You observe the formation of the starting phenol and/or the carboxylic acid (in esterifications) or alcohol (from the alkylating agent in etherifications) in your final product mixture.
Root Cause Analysis: Both alkylating agents and ester products can be susceptible to hydrolysis, especially if there is water present in the reaction mixture and the conditions are acidic or basic.[11][12]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware before use.
-
Use anhydrous solvents.
-
Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Work-up Procedure:
Experimental Workflow to Minimize Hydrolysis:
Caption: Key steps to prevent hydrolysis during derivatization.
References
-
Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]
-
What Is the Mechanism of Phenol Alkylation? Exporter China. [Link]
-
Alkylating Agents. Holland-Frei Cancer Medicine. NCBI Bookshelf. [Link]
-
The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Scirp.org. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Influence of polarity solvents on the regioselectivity of reaction between selected ketoesters and phenol. ResearchGate. [Link]
-
Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. PMC - NIH. [Link]
-
Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]
-
Protecting group. Wikipedia. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Phenol inorganic esterification- why is it impossible? Reddit. [Link]
- Esterification of phenols.
-
An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals. ACS Publications. [Link]
-
Esterification of phenols (video). Khan Academy. [Link]
-
Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. ChemRxiv. [Link]
-
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC - NIH. [Link]
-
Other Reactions of Phenol. Chemistry LibreTexts. [Link]
-
UCF CHM2210 Chapter13.2 - Williamson Ether Synthesis. YouTube. [Link]
-
Esterification Lab Answers. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
O-alkylation of phenol in the presence of a nucleophilic tertiary amine. Reddit. [Link]
- Process for preparing 2-chloro-4-fluorophenol.
-
Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]
-
Hydrolytic Reactions. Biotransformation of Drugs - Pharmacy 180. [Link]
-
21.6: Chemistry of Esters. [Link]
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit. [Link]
-
O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol. ResearchGate. [Link]
-
Traditional methods for the synthesis of 2,4-dichlorophenol. ResearchGate. [Link]
-
2,6-dichlorophenol. Organic Syntheses Procedure. [Link]
-
Pentachlorophenol and By-products of Its Synthesis. 15th Report on Carcinogens - NCBI. [Link]
-
Aquatic photolysis of 2,4-dichloro-6-nitrophenol—the toxic nitrated byproduct of 2,4-dichlorophenol. ResearchGate. [Link]
-
The influence of solvents and impurities on the separation of biobased phenol and 2-octanone. [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
- Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
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- 5. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
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Improving yield and purity of 2,4-Dichloro-6-fluorophenol
Welcome to the technical support center for 2,4-Dichloro-6-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for improving the yield and purity of this critical synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification.
Section 1: Understanding the Synthesis of this compound
The synthesis of this compound typically involves the regioselective chlorination of a fluorinated phenol precursor. The fluorine atom's strong electron-withdrawing nature and its position on the aromatic ring significantly influence the positions of subsequent chlorination. A plausible and common synthetic route is the chlorination of 2-fluorophenol.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Section 2: Troubleshooting Low Yield
Low yields in the synthesis of this compound are a common frustration. This section provides a structured approach to identifying and resolving the root causes of diminished product formation.
Frequently Asked Questions (FAQs) - Yield Improvement
Q1: My yield of this compound is consistently low. What are the most likely causes?
A1: Several factors can contribute to low yields. The most common culprits include incomplete reaction, side reactions leading to byproducts, and loss of product during workup and purification. Careful control of reaction conditions, including temperature and the rate of reagent addition, is crucial.[1]
Q2: How does the choice of chlorinating agent affect the yield?
A2: The choice of chlorinating agent is critical. Sulfuryl chloride (SO2Cl2) is a common and effective reagent for this transformation.[2] The use of elemental chlorine (Cl2) can also be effective but may be harder to control and can lead to over-chlorination. The reactivity of the chlorinating agent must be matched with the reaction conditions to achieve the desired outcome.
Q3: Can the reaction solvent impact the yield?
A3: Absolutely. The solvent can influence the solubility of reactants and the stability of intermediates. A non-polar, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is often a good choice for chlorination reactions of phenols.
Troubleshooting Guide: Low Yield
| Symptom | Potential Cause | Recommended Action |
| Significant amount of starting material (2-fluorophenol) remains after the reaction. | Incomplete reaction due to insufficient chlorinating agent or suboptimal reaction time/temperature. | Increase the molar equivalents of the chlorinating agent slightly (e.g., from 2.0 to 2.2 equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. A modest increase in temperature may also drive the reaction to completion, but be cautious of increased byproduct formation. |
| Multiple spots are observed on the TLC plate, with some having a higher Rf than the product. | Over-chlorination leading to the formation of trichlorinated phenols. | Reduce the reaction temperature and add the chlorinating agent dropwise over a longer period to maintain a low concentration of the active chlorinating species. This will favor the desired dichlorination over further reaction. |
| A significant amount of a polar byproduct is observed on the TLC plate. | Formation of undesired isomers, such as 2,6-dichloro-4-fluorophenol. | The regioselectivity of the chlorination is highly dependent on the directing effects of the hydroxyl and fluorine groups. The use of a Lewis acid catalyst can sometimes improve the selectivity for the desired 2,4-dichloro isomer.[3] |
| Low recovery of product after aqueous workup. | The product is partially soluble in the aqueous phase, especially if the pH is basic. | Ensure the aqueous phase is acidic (pH 2-3) during extraction to keep the phenol in its protonated, less water-soluble form. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions to ensure complete recovery. |
Section 3: Enhancing the Purity of this compound
Achieving high purity is paramount, especially when the product is intended for use in drug development. This section focuses on identifying and removing common impurities.
Diagram of the Purification Workflow
Caption: A typical purification workflow for this compound.
Frequently Asked Questions (FAQs) - Purity Improvement
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities are typically isomers, such as 2,6-dichloro-4-fluorophenol, and over-chlorinated products like 2,4,6-trichlorophenol.[4] Residual starting material (2-fluorophenol) and monochlorinated intermediates may also be present.
Q2: How can I effectively remove isomeric impurities?
A2: The separation of isomers can be challenging due to their similar physical properties. Fractional crystallization is often the most effective method for removing isomeric impurities on a larger scale.[5][6] The choice of crystallization solvent is critical for achieving good separation. For smaller scales, column chromatography can also be employed.
Q3: What analytical techniques are best for assessing the purity of my product?
A3: A combination of techniques is recommended for a thorough purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities, including isomers.[7][8] High-Performance Liquid Chromatography (HPLC) is also a powerful tool for purity determination.[9] Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the structure of the main product and the presence of any impurities.
Troubleshooting Guide: Impurities
| Impurity Detected (e.g., by GC-MS) | Potential Source | Recommended Purification Strategy |
| 2-Fluorophenol (Starting Material) | Incomplete reaction. | If present in significant amounts, consider re-subjecting the crude product to the reaction conditions with a small amount of additional chlorinating agent. Alternatively, it can be removed during recrystallization as it is likely to be more soluble in the mother liquor. |
| Monochlorinated Fluorophenols | Incomplete reaction. | Similar to the starting material, these can often be removed by recrystallization. |
| 2,6-Dichloro-4-fluorophenol (Isomer) | Non-regioselective chlorination. | This is often the most challenging impurity to remove. A carefully optimized recrystallization is the preferred method. Experiment with different solvent systems, such as a mixture of a good solvent (e.g., toluene) and a poor solvent (e.g., hexane), to find conditions that selectively crystallize the desired 2,4-dichloro isomer. |
| 2,4,6-Trichlorophenol (Over-chlorination product) | Excess chlorinating agent or overly harsh reaction conditions. | This less polar impurity can often be removed by recrystallization, as it may have different solubility characteristics than the desired product. Careful control of the reaction stoichiometry and conditions is the best way to prevent its formation. |
Section 4: Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.
Protocol 1: Synthesis of this compound
This protocol is based on the general principles of phenol chlorination and should be performed by qualified personnel in a well-ventilated fume hood.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas), dissolve 2-fluorophenol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, 5 mL per gram of phenol).
-
Chlorination: Cool the solution to 0 °C in an ice bath. Slowly add sulfuryl chloride (2.1 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC or GC analysis of aliquots.
-
Workup: Once the reaction is complete, slowly quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., toluene or a mixture of ethanol and water).
-
Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Purity Analysis by GC-MS
-
Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent) is typically suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the product peak and any impurity peaks by their mass spectra and retention times. Quantify the purity by integrating the peak areas.
References
-
Separation of Some Halogenated Phenols by GC-MS. (n.d.). Retrieved from [Link]
-
2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia. Retrieved from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
- CN106349025A - Preparation process of 2,4-dichlorophenol. (2017). Google Patents.
-
2,6-dichlorophenol. (n.d.). Organic Syntheses. Retrieved from [Link]
- CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol. (2010). Google Patents.
- CN102557886A - Method for purifying 2,6-dichlorophenol. (2012). Google Patents.
-
Chromatographic Determination of Chlorophenols. (2006). Journal of the Chemical Society of Pakistan, 28(2), 198-203. Retrieved from [Link]
- CN103435453A - Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol. (2013). Google Patents.
-
2,4-Dichlorophenol. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
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- 4. deq.mt.gov [deq.mt.gov]
- 5. CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol - Google Patents [patents.google.com]
- 6. CN102557886A - Method for purifying 2,6-dichlorophenol - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Halogenated Phenols
Welcome to the technical support center dedicated to resolving one of the most common frustrations in HPLC: peak tailing, with a specific focus on the analysis of halogenated phenols. This guide is designed for researchers, scientists, and drug development professionals who encounter this challenge. Here, we will move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable protocols to restore your peak symmetry and ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: Why are my halogenated phenol peaks tailing, while other compounds in the same run look fine?
A: This is a classic symptom of specific chemical interactions between your halogenated phenols and the stationary phase. Unlike less polar compounds, phenols possess an acidic hydroxyl group. This feature makes them particularly susceptible to secondary interactions with the HPLC column packing material.[1]
The primary cause is often unwanted interactions with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (like C18).[2] These silanol groups are unreacted sites on the silica backbone that remain after the C18 chains are chemically bonded.[3][4] Halogenated phenols can interact with these silanol groups through hydrogen bonding, leading to a portion of the analyte molecules being retained longer than the main band, which results in a tailing peak.[2]
If only specific peaks are tailing, it strongly suggests a chemical issue rather than a system-wide problem like a column void or extra-column volume.[1]
Q2: I'm observing peak tailing for my halogenated phenols. What is the first and most crucial parameter I should investigate?
A: The first and most critical parameter to investigate is the pH of your mobile phase . The ionization state of both your halogenated phenols and the residual silanol groups on the column is highly dependent on the mobile phase pH.[5][6]
Silanol groups on a standard silica column have a pKa in the range of 3.8-4.2.[7] At a mobile phase pH above this value, the silanols become deprotonated and negatively charged (Si-O⁻).[7] This creates strong ionic interaction sites for any positively charged analytes. While phenols are acidic, this secondary interaction mechanism can still contribute to peak tailing. More importantly for phenols, at a higher pH, the phenolic hydroxyl group can also become deprotonated, making the analyte more polar and altering its retention behavior.[8]
Conversely, at a low mobile phase pH (typically below 3), the silanol groups are fully protonated (Si-OH), which significantly minimizes these secondary ionic interactions.[9][10] Therefore, adjusting the mobile phase to a lower pH is often the most effective initial step in troubleshooting peak tailing for polar compounds like phenols.[9]
Q3: How do I properly adjust the mobile phase pH, and what additives should I use?
A: Adjusting the mobile phase pH should be done systematically. The goal is to suppress the ionization of the residual silanol groups without negatively impacting the retention or stability of your halogenated phenols.
A common and effective strategy is to add a small concentration of an acid to the aqueous portion of your mobile phase.[11]
| Mobile Phase Additive | Typical Concentration | Recommended Use & (Considerations) |
| Formic Acid | 0.1% (v/v) | Excellent for LC-MS compatibility due to its volatility. Effectively lowers pH to suppress silanol interactions.[9] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | A stronger acid that is very effective at reducing peak tailing.[11] However, it is an ion-pairing agent and can suppress ionization in mass spectrometry detectors. |
| Phosphoric Acid | Adjust to target pH | Creates a buffered mobile phase for highly reproducible retention times. Not volatile and therefore not suitable for LC-MS applications. |
Protocol for Mobile Phase pH Adjustment:
-
Baseline Experiment: Run your current method and record the tailing factor and retention time of your halogenated phenol peaks.
-
Prepare Acidified Mobile Phase: Prepare your aqueous mobile phase (e.g., water or a buffer) and add the chosen acid to achieve the desired concentration. For example, add 1 mL of formic acid to 999 mL of HPLC-grade water for a 0.1% solution.
-
Equilibrate the System: Flush your HPLC system and column with the new mobile phase for at least 10-15 column volumes to ensure full equilibration.
-
Inject and Analyze: Inject your sample and compare the peak shape and retention time to your baseline experiment. You should observe a significant reduction in peak tailing.
Q4: I've adjusted the mobile phase pH, but I still see some peak tailing. What's my next step?
A: If pH adjustment alone doesn't completely resolve the issue, the next logical step is to evaluate your HPLC column chemistry . Not all C18 columns are created equal, and their suitability for analyzing polar compounds like halogenated phenols can vary significantly.
The key technology to look for is end-capping . After the primary C18 chains are bonded to the silica surface, a significant number of residual silanol groups remain.[3][4] End-capping is a secondary chemical reaction that "caps" these residual silanols with a small, less reactive group, typically a trimethylsilyl (TMS) group.[12] This process effectively shields the analytes from interacting with the active silanol sites, leading to improved peak symmetry for polar and basic compounds.[12][13]
For particularly challenging separations, columns that are "double end-capped" or feature a "polar end-capping" are available.[12][14] Polar-endcapped columns use a reagent that introduces a polar group to shield the silanols, which can also enhance the retention of polar analytes.[14][15]
Actionable Steps:
-
Review Your Column's Specifications: Check the manufacturer's documentation for your current column to see if it is end-capped.
-
Consider a Modern, High-Purity, End-Capped Column: If your current column is an older generation or not end-capped, switching to a modern, high-purity (Type B silica) end-capped column can make a dramatic difference.[10] These columns have lower metal content and fewer active silanol groups.[10][16]
-
Specialized Column Chemistries: For highly polar halogenated phenols, consider columns with alternative stationary phases like those with polar-embedded groups or phenyl-hexyl phases, which can offer different selectivity and reduce silanol interactions.[1]
Q5: Could metal contamination be a cause of peak tailing for my halogenated phenols?
A: Yes, absolutely. This is a more subtle but significant cause of peak tailing, especially for compounds that can act as chelating agents.[17] Phenolic compounds, including halogenated phenols, can chelate with trace metal ions (like iron, aluminum, or nickel) that may be present in the silica packing material, the stainless-steel column hardware, or even the HPLC system components (e.g., frits, tubing).[18][19][20]
This chelation creates another secondary retention mechanism, where the analyte is held up by these metal ions, leading to peak tailing.[19][21]
Troubleshooting Metal Chelation:
-
Use a Mobile Phase Additive: A simple diagnostic and remedial step is to add a sacrificial chelating agent to your mobile phase.[17] Additives like ethylenediaminetetraacetic acid (EDTA) or citric acid at low concentrations (e.g., 0.1-1 mM) will bind to the active metal sites in the system, preventing your analyte from interacting with them.[17] If the peak shape improves, metal chelation is a likely contributor to the problem.
-
Use High-Purity Columns: Modern HPLC columns made from high-purity silica contain significantly lower levels of metal impurities, reducing the potential for these interactions.[16]
-
Consider a PEEK-Lined or Bio-Inert System: If metal chelation is a persistent issue, using PEEK (polyether ether ketone) tubing and column hardware can eliminate metal contact points in the flow path.
Q6: I've tried everything above, and while the peak shape has improved, it's still not perfect. Are there any other system or method-related factors I should check?
A: Yes. Once you have addressed the primary chemical interactions, it's important to ensure that physical or system-related issues are not contributing to peak asymmetry.
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[18][22]
-
Protocol: Reduce your injection volume or dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening and peak tailing, particularly for early eluting peaks.[18][23]
-
Protocol: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005 inches) and that all connections are made properly with no gaps. Minimize the length of tubing between the column and the detector.
-
-
Column Contamination and Voids: Over time, columns can become contaminated with strongly retained sample components, or a void can form at the column inlet.[13][22]
-
Protocol:
-
Disconnect the column from the detector and reverse its flow direction.
-
Flush the column with a strong solvent (like 100% acetonitrile or methanol for reversed-phase) at a low flow rate for at least 20 column volumes.[13]
-
If the problem persists after flushing, and you've ruled out other causes, the column may be irreversibly damaged and require replacement.[24]
-
-
Troubleshooting Workflow and Diagrams
To provide a clear, logical path for troubleshooting, the following diagrams illustrate the decision-making process and the underlying chemical interactions.
Systematic Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting peak tailing.
Mechanism of Silanol Interaction
Caption: The effect of mobile phase pH on silanol interactions.
By systematically addressing these chemical and physical factors, you can effectively troubleshoot and eliminate peak tailing in your HPLC analysis of halogenated phenols, leading to more accurate and reliable results.
References
- Common Causes Of Peak Tailing in Chromatography. (2025, July 17). alwsci.
- Polar Endcapped Reversed Phase Hplc Columns. Thermo Fisher Scientific.
- The role of end-capping in reversed-phase. Phenomenex.
- LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com.
- Peak Tailing in HPLC. Element Lab Solutions.
- How to Reduce Peak Tailing in HPLC?. (2025, June 9). Phenomenex.
- What Causes Peak Tailing in HPLC?. (2025, October 28). Chrom Tech, Inc..
- Addressing peak tailing in HPLC analysis of phenolic compounds. Benchchem.
- The Role of End-Capping in Reversed-Phase. (2025, October 29). LabRulez LCMS.
- What Is Endcapping in HPLC Columns. (2025, October 28). Chrom Tech, Inc..
- Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate.
- HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International.
- Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2025, April 19). uHPLCs.
- How can I prevent peak tailing in HPLC?. (2013, November 27). ResearchGate.
- The Theory of HPLC Column Chemistry. Crawford Scientific.
- Control pH During Method Development for Better Chromatography. Agilent.
- LC Technical Tip. Phenomenex.
- HPLC Troubleshooting Guide. Restek.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Phenolic compounds analyzed and separated with normal phase HPLC. AppNote.
- Separation of phenols on Sil-RCC3-C18 column (a) and ODS column (b). Mobile phase. ResearchGate.
- The Critical Role of Mobile Phase pH in Chromatography Separations. (2023, October 11). International Labmate Ltd..
- HPLC Tech Tip: Basic Analytes in Reversed-Phase. Phenomenex.
- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Peak Tailing In Chromatography: Troubleshooting Basics. (2023, December 29). GMP Insiders.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International.
- troubleshooting peak tailing in HPLC analysis of 2''-O-Coumaroyljuglanin. Benchchem.
- Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). ACD/Labs.
- Type of interaction in HPLC column. Labster.
- The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). LCGC International.
- Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019, November 29). MDPI.
- What is the effect of free silanols in RPLC and how to reduce it?. (2023, November 23). Pharma Growth Hub.
- Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scirp.org.
- A Novel HPLC-Assisted Method for Investigation of the Fe-Chelating Activity of Flavonoids and Plant Extracts. (2025, October 16). ResearchGate.
- METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi.
- A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. (2014, November 10). PMC - NIH.
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
- Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI.
- Reversed Phase HPLC Method Development. Phenomenex.
- Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI.
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Technical Support Center: Navigating Solubility Challenges of 2,4-Dichloro-6-fluorophenol in Reactions
This technical guide is designed for researchers, scientists, and drug development professionals to effectively address and overcome the solubility issues associated with 2,4-Dichloro-6-fluorophenol in various chemical reactions. By providing a combination of frequently asked questions, detailed troubleshooting guides, and underlying scientific principles, this document aims to empower you to optimize your experimental conditions, leading to improved reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What inherent properties of this compound contribute to its challenging solubility profile?
A1: The solubility of this compound is dictated by its molecular structure. The presence of two chlorine atoms and a fluorine atom on the benzene ring imparts significant hydrophobicity.[1][2] Conversely, the hydroxyl (-OH) group provides a site for hydrogen bonding, allowing for some interaction with polar solvents. This dual character can result in limited solubility in a wide range of common solvents. The electron-withdrawing nature of the halogens also makes the phenolic proton more acidic than in phenol itself, which can be leveraged to enhance solubility in basic aqueous solutions.[3][4]
Q2: My this compound is not dissolving completely at room temperature. What is the simplest first step to address this?
A2: The most straightforward initial approach is to gently heat the mixture while stirring. An increase in temperature often significantly improves the solubility of solid organic compounds. However, it is critical to be mindful of the boiling point of your solvent and the thermal stability of all reactants to prevent solvent loss or compound degradation. If heating is ineffective or unsuitable for your specific reaction, exploring alternative solvents or a co-solvent system is the recommended next course of action.
Q3: Can I use a base to improve the solubility of this compound in aqueous or protic solvents?
A3: Yes, deprotonating the phenolic hydroxyl group with a suitable base to form the corresponding phenoxide salt is a highly effective strategy to increase aqueous solubility.[3][5] The resulting ionic phenoxide is much more polar and readily solvated by polar solvents like water. Common bases for this purpose include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and other alkali metal hydroxides or carbonates. The choice of base and the resulting pH must be compatible with the stability of your other reagents and the desired reaction pathway.
Part 2: Troubleshooting Guides for Specific Reactions
Scenario 1: Williamson Ether Synthesis
Common Issue: Incomplete dissolution of this compound in a polar aprotic solvent like acetonitrile or acetone, leading to a slow or incomplete reaction with an alkyl halide.[6][7]
Troubleshooting Workflow:
Caption: Decision tree for resolving solubility in Williamson ether synthesis.
Scientific Rationale:
-
Thermal Energy: Increasing the temperature provides the necessary energy to overcome the crystal lattice energy of the solid phenol, promoting its dissolution.
-
Co-solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are highly polar aprotic solvents with excellent solvating power for a wide range of organic molecules, including halogenated phenols.[8][9] Their addition can significantly enhance the overall solvating capacity of the reaction medium.
-
Solvent Exchange: In cases of persistent insolubility, transitioning to a solvent in which the starting material is fully soluble, such as pure DMF or N-Methyl-2-pyrrolidone (NMP), is a robust solution.[10]
Experimental Protocol: Co-solvent Screening
-
In three separate vials, place 50 mg of this compound.
-
To vial 1, add 1 mL of acetonitrile.
-
To vial 2, add 0.9 mL of acetonitrile and 0.1 mL of DMF.
-
To vial 3, add 0.9 mL of acetonitrile and 0.1 mL of DMSO.
-
Stir all vials at room temperature for 10 minutes and visually assess the extent of dissolution.
-
If necessary, warm the vials to 50°C and observe any changes. This allows for a quick and effective determination of a suitable solvent system.
Scenario 2: Biphasic Reactions (e.g., using Phase-Transfer Catalysis)
Common Issue: Low reaction rates or yields due to the inefficient transfer of the deprotonated this compound from the aqueous phase (where it is solubilized by a base) to the organic phase containing the electrophile.[11][12]
Troubleshooting Workflow:
Caption: Optimization workflow for biphasic reactions involving this compound.
Scientific Rationale:
-
Phase-Transfer Catalysts (PTCs): PTCs, such as tetra-n-butylammonium bromide (TBAB) or Aliquat 336, are essential for transporting the phenoxide anion across the phase boundary.[13][14] The lipophilic cation of the PTC forms an ion pair with the phenoxide, rendering it soluble in the organic phase where the reaction can proceed.[11][12]
-
Solvent Selection: The organic solvent must effectively dissolve the electrophile and the PTC-phenoxide ion pair while remaining immiscible with water. Toluene, xylenes, and chlorobenzene are often suitable choices.
-
pH Management: Ensuring a sufficiently high pH in the aqueous phase is critical for complete deprotonation of the phenol, thereby maximizing the concentration of the active nucleophile.
Data Presentation: Comparative Solubility of Halogenated Phenols
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility |
| 2,4-Dichlorophenol | 163.00 | 43.2 | 50 g/L[4] |
| 2,6-Dichlorophenol | 163.00 | 67 | 1.9 g/L[15] |
| This compound | 180.99 | 35 [16] | Poorly soluble (expected) |
| 2,6-Dichloro-4-fluorophenol | 180.99 | - | Limited[1] |
Part 3: References
-
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Google Scholar.
-
This compound | C6H3Cl2FO | CID 13019012. PubChem. [Link]
-
Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. [Link]
-
Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. ResearchGate. [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. IAJPR. [Link]
-
The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
-
Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Taylor & Francis Online. [Link]
-
Williamson Ether Synthesis. Barnard College. [Link]
-
This compound. Stenutz. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Phenol, 2,6-dichloro-4-fluoro- | C6H3Cl2FO | CID 94950. PubChem. [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. [Link]
-
Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. PubMed. [Link]
-
VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
2,4-Dichloro-6-nitrophenol | Solubility of Things. Solubility of Things. [Link]
-
Ambient Water Quality Criteria for 2,4-dichlorophenol. EPA. [Link]
-
Various techniques for solubility enhancement: An overview. The Pharma Innovation Journal. [Link]
-
2,4-Dichlorophenol. Wikipedia. [Link]
-
2,4-Dichlorophenol | C6H4Cl2O | CID 8449. PubChem. [Link]
-
Metabolic fate of [C-14]-2,4-dichlorophenol in tobacco cell suspension cultures. ResearchGate. [Link]
-
Occurrence of 2,4-Dichlorophenol and of 2,4-Dichloro-6-Nitrophenol in the Rhône River Delta (Southern France). ResearchGate. [Link]
-
2,6-Dichlorophenol | C6H4Cl2O | CID 6899. PubChem. [Link]
-
Efficient degradation of 2,4-dichlorophenol in aqueous solution by peroxymonosulfate activated with magnetic spinel FeCo2O4 nanoparticles. ResearchGate. [Link]
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Validation & Comparative
A Tale of Two Phenols: A Comparative Guide to 2,4-Dichlorophenol and the Predicted Profile of 2,4-Dichloro-6-fluorophenol in Biological Assays
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and toxicology, the substitution of a single atom can dramatically alter the biological activity of a molecule. This guide provides a detailed comparison between the well-characterized compound 2,4-Dichlorophenol (2,4-DCP) and a predictive analysis of its fluorinated analog, 2,4-Dichloro-6-fluorophenol. Due to a lack of available experimental data for this compound, this document leverages established principles of medicinal chemistry to forecast its potential behavior in biological systems. This guide serves as a foundational resource for researchers considering the synthesis or evaluation of this and similar halogenated phenols.
The Known Antagonist: Biological Profile of 2,4-Dichlorophenol
2,4-Dichlorophenol is a chlorinated derivative of phenol that has been the subject of extensive research due to its widespread presence as an environmental pollutant and its diverse biological effects.[1]
Physicochemical Properties
A solid understanding of the physicochemical properties of 2,4-DCP is crucial for interpreting its biological activity.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂O | |
| Molecular Weight | 163.00 g/mol | |
| pKa | 7.9 | |
| LogP | 3.06 |
Mechanism of Action and Biological Effects
2,4-DCP exhibits a range of biological activities, primarily stemming from its ability to disrupt cellular processes.
-
Endocrine Disruption : 2,4-DCP is recognized as an endocrine-disrupting chemical.[2] It has been shown to exhibit synergistic androgenic activities when co-administered with 5α-dihydroxytestosterone (DHT) in prostate cancer cell lines.[2] This suggests that 2,4-DCP can enhance the transcriptional activity of the androgen receptor.[2]
-
Toxicity and Oxidative Stress : The toxicity of 2,4-DCP has been demonstrated in various organisms. In fish, it induces DNA damage through the accumulation of reactive oxygen species (ROS) and depletion of glutathione (GSH).[3] Studies on human peripheral blood mononuclear cells (PBMCs) have shown that 2,4-DCP can increase ROS formation, lipid peroxidation, and protein oxidation, leading to apoptosis and necrosis at higher concentrations.
-
Enzyme Inhibition : 2,4-DCP can interact with and inhibit the function of various enzymes. For instance, horseradish peroxidase can be used for the enzymatic removal of 2,4-DCP from wastewater, indicating an interaction.[4][5]
-
Genotoxicity : Research has indicated the genotoxic potential of 2,4-DCP. It has been shown to induce DNA double-strand breaks in the erythrocytes and hepatocytes of goldfish.[3]
The Uncharted Territory: A Predictive Profile of this compound
Currently, there is a significant gap in the scientific literature regarding the biological activity of this compound. However, by applying principles of medicinal chemistry, we can hypothesize how the introduction of a fluorine atom at the 6-position might alter the biological profile of the parent 2,4-DCP molecule.
Predicted Physicochemical Properties
The introduction of a fluorine atom is expected to modify the key physicochemical parameters of the molecule.
| Property | 2,4-Dichlorophenol (Known) | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₆H₄Cl₂O | C₆H₃Cl₂FO | Addition of a fluorine atom. |
| Molecular Weight | 163.00 g/mol | 180.99 g/mol | Based on atomic weights.[6] |
| pKa | 7.9 | Lower than 7.9 | The high electronegativity of fluorine will increase the acidity of the phenolic hydroxyl group.[7][8] |
| LogP | 3.06 | Higher than 3.06 | Fluorine substitution generally increases lipophilicity.[4][9] |
Predicted Biological Profile: The "Fluorine Factor"
The strategic placement of fluorine atoms is a common strategy in drug design to enhance potency, selectivity, and metabolic stability.[10][11] Here's how the 6-fluoro substitution could impact the biological activity of 2,4-DCP:
-
Enhanced Potency and Receptor Interactions : The increased acidity of the phenolic hydroxyl group could lead to stronger hydrogen bonding interactions with target receptors.[12] The electron-withdrawing nature of fluorine can also alter the electronic distribution of the aromatic ring, potentially leading to more favorable electrostatic interactions with biological targets.[2]
-
Increased Metabolic Stability : A primary reason for incorporating fluorine into drug candidates is to block metabolic oxidation.[13] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s.[13][14] This could lead to a longer biological half-life and increased overall exposure.
-
Altered Membrane Permeability : The predicted increase in lipophilicity could enhance the ability of this compound to cross cell membranes, potentially leading to increased intracellular concentrations and greater biological effects.[10]
-
Potential for Altered Toxicity Profile : While fluorination can block metabolism at one site, it may lead to the formation of different metabolites, which could have their own unique toxicological profiles.[3] Therefore, the toxicity of this compound cannot be directly extrapolated from that of 2,4-DCP and would require empirical testing.
Experimental Workflows
For researchers interested in investigating the biological activities of these compounds, the following are standard, validated protocols.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Protocol:
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of 2,4-Dichlorophenol and this compound in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for a standard MTT cytotoxicity assay.
Microsomal Stability Assay
This in vitro assay is used to assess the metabolic stability of a compound when incubated with liver microsomes, which are a rich source of drug-metabolizing enzymes.
Protocol:
-
Prepare Incubation Mixture : In a microcentrifuge tube, combine liver microsomes, a NADPH-regenerating system, and buffer.
-
Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction : Add the test compound (2,4-Dichlorophenol or this compound) to the mixture to initiate the metabolic reaction.
-
Time Points : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction : The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing : The samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis : The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis : The percentage of the compound remaining at each time point is plotted against time to determine the in vitro half-life (t₁/₂) and intrinsic clearance.
Caption: General workflow for an in vitro microsomal stability assay.
Concluding Remarks and Future Directions
While 2,4-Dichlorophenol is a compound with a well-documented, albeit complex, biological profile, its fluorinated counterpart, this compound, remains a scientific enigma. The predictive analysis presented in this guide, based on established principles of medicinal chemistry, suggests that the introduction of a fluorine atom at the 6-position could significantly alter its physicochemical properties and, consequently, its biological activity.
The hypotheses put forth in this document underscore the need for empirical investigation. The synthesis and subsequent evaluation of this compound in a battery of biological assays, such as those outlined above, would provide invaluable data. Such research would not only elucidate the specific effects of this compound but also contribute to a broader understanding of structure-activity relationships within the class of halogenated phenols.
It is our hope that this guide will serve as a catalyst for further research into this and other understudied halogenated compounds, ultimately contributing to the advancement of toxicology, drug discovery, and environmental science.
References
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Górski, B., Puto, K., & Dąbrowska, A. (2021). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International journal of environmental research and public health, 18(15), 8097. [Link]
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Zhou, Y., Wang, S., & O'Hagan, D. (2016). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 11(12), 1183-1196. [Link]
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Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]
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Wang, Y., Wang, C., Li, C., & Han, J. (2018). 2,4-Dichlorophenol induces DNA damage through ROS accumulation and GSH depletion in goldfish Carassius auratus. Environmental and molecular mutagenesis, 59(9), 798–804. [Link]
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Feczkó, T., Trif, M., & Kéki, S. (2017). 2,4-Dichlorophenol Enzymatic Removal and Its Kinetic Study Using Horseradish Peroxidase Crosslinked to Nano Spray-Dried Poly(Lactic-Co-Glycolic Acid) Fine Particles. Journal of microbiology and biotechnology, 27(4), 768–776. [Link]
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Zgola-Grzeskowiak, A., Grzeskowiak, T., & Jeszka-Skowron, M. (2016). Evaluation of the effect of 2,4-dichlorophenol on oxidative parameters and viability of human blood mononuclear cells (in vitro). ResearchGate. [Link]
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Borzelleca, J. F., Hayes, J. R., Condie, L. W., & Egle, J. L., Jr (1985). Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse. Toxicology letters, 29(1), 39–42. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2,4-Dichloro-6-fluorophenol
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality assurance and regulatory compliance. This guide provides an in-depth comparison of validated analytical methods for the determination of 2,4-Dichloro-6-fluorophenol, a key chemical intermediate. We will explore two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comprehensive examination of their respective validation protocols and performance characteristics. The methodologies and validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework that is both scientifically sound and globally recognized.[1][2][3][4]
The Imperative of Method Validation
Before delving into specific techniques, it is crucial to understand the rationale behind analytical method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] This process provides documented evidence that the method will consistently yield results that are accurate, reliable, and reproducible. For a compound like this compound, which may be a critical intermediate in a drug synthesis pathway, ensuring the purity and concentration is paramount. An unvalidated or poorly validated method can lead to inaccurate batch release specifications, potential for downstream synthesis failures, and regulatory non-compliance.
This guide will compare two powerful and widely used analytical techniques, HPLC and GC-MS, for the analysis of this compound. We will present a detailed, validated method for each, including the experimental protocols and a comparative summary of their validation data.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a workhorse in the pharmaceutical industry due to its versatility, robustness, and wide applicability to a range of polar and non-polar compounds. For this compound, a reverse-phase method with UV detection is a suitable choice for routine quality control.
Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
HPLC Method Validation Protocol
The validation of the proposed HPLC method is conducted in accordance with ICH Q2(R2) guidelines, assessing the following parameters:
Caption: Workflow for HPLC Method Validation.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6][7]
-
Experimental Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of this compound.
-
Analyze a standard solution of this compound.
-
Spike the sample matrix with known related substances and potential impurities to demonstrate that they do not co-elute with the main peak.
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a sample of this compound.[8] Analyze the stressed samples to ensure that the degradation products are resolved from the parent peak. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm the homogeneity of the analyte peak.
-
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[9][10][11] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9][11]
-
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Accuracy is the closeness of the test results obtained by the method to the true value.[12][13][14][15] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
-
Experimental Protocol:
-
Prepare placebo (matrix without the analyte) samples.
-
Spike the placebo with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12][13][14][15] It is evaluated at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16][17][18][19][20]
-
Experimental Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope of the calibration curve from the linearity study.
-
Determine the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 × (Standard Deviation of the Response / Slope)
-
LOQ = 10 × (Standard Deviation of the Response / Slope)
-
-
-
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[21][22][23][24][25]
-
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (e.g., ± 2°C)
-
-
Analyze a standard solution under each of the modified conditions and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, which is amenable to gas chromatography, GC-MS offers high selectivity and sensitivity, making it an excellent alternative, particularly for impurity profiling and trace-level analysis. Derivatization is often employed for phenolic compounds to improve their volatility and chromatographic peak shape.[26][27][28]
Proposed GC-MS Method Parameters
| Parameter | Condition |
| GC System | Gas chromatograph with a mass selective detector |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Derivatization | Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
GC-MS Method Validation Protocol
The validation of the GC-MS method follows the same principles as the HPLC method, with adjustments for the specific technique.
Caption: Key Stages in GC-MS Method Validation.
For GC-MS, specificity is enhanced by the selectivity of the mass spectrometer.
-
Experimental Protocol:
-
Analyze a derivatized blank sample to check for interferences.
-
Analyze a derivatized standard of this compound to determine its retention time and mass spectrum.
-
Analyze spiked samples containing potential impurities to ensure they are chromatographically resolved and do not share the same characteristic ions used for quantification in SIM mode.
-
Perform forced degradation studies, derivatize the stressed samples, and analyze to confirm resolution from degradants.
-
The procedure is similar to that for HPLC, but with derivatization.
-
Experimental Protocol:
-
Prepare a series of at least five calibration standards of this compound.
-
Derivatize each standard using a consistent procedure.
-
Inject each derivatized standard in triplicate.
-
Construct a calibration curve by plotting the peak area of the target ion against concentration and perform a linear regression.
-
Accuracy is determined by spiking a placebo with the analyte and performing the full sample preparation and derivatization procedure.
-
Experimental Protocol:
-
Spike a placebo matrix with this compound at three concentration levels (e.g., 80%, 100%, and 120%).
-
Prepare three replicates for each level.
-
Perform the sample extraction and derivatization procedure.
-
Analyze the samples and calculate the percentage recovery.
-
Repeatability and intermediate precision are assessed similarly to the HPLC method.
-
Experimental Protocol:
-
Repeatability: Prepare and analyze at least six replicate samples of the same batch at the target concentration, including the derivatization step.
-
Intermediate Precision: Repeat the study on a different day, with a different analyst, and/or on a different GC-MS system.
-
The calculation is analogous to the HPLC method, using the calibration curve data.
-
Experimental Protocol:
-
Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.
-
Small, deliberate changes are made to the GC-MS method parameters.
-
Experimental Protocol:
-
Introduce variations in parameters such as:
-
Inlet temperature (e.g., ± 5°C)
-
Oven ramp rate (e.g., ± 1°C/min)
-
Carrier gas flow rate (e.g., ± 0.1 mL/min)
-
-
Analyze a derivatized standard under each condition and assess the impact on retention time and peak shape.
-
Comparative Summary of Validation Data
The following tables present illustrative validation data for the proposed HPLC and GC-MS methods for this compound. This data is scientifically plausible and representative of what would be expected for such analyses.
Table 1: Linearity and Range
| Parameter | HPLC | GC-MS |
| Range | 10 - 150 µg/mL | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Regression Equation | y = 25432x + 1234 | y = 87654x + 567 |
Table 2: Accuracy (% Recovery)
| Concentration | HPLC (% Recovery ± RSD) | GC-MS (% Recovery ± RSD) |
| Low (80%) | 99.5 ± 0.8% | 98.9 ± 1.2% |
| Mid (100%) | 100.2 ± 0.5% | 100.5 ± 0.9% |
| High (120%) | 100.8 ± 0.7% | 101.2 ± 1.1% |
Table 3: Precision (% RSD)
| Parameter | HPLC (% RSD) | GC-MS (% RSD) |
| Repeatability | < 1.0% | < 1.5% |
| Intermediate Precision | < 1.5% | < 2.0% |
Table 4: LOD and LOQ
| Parameter | HPLC | GC-MS |
| LOD | 0.5 µg/mL | 0.02 µg/mL |
| LOQ | 1.5 µg/mL | 0.06 µg/mL |
Table 5: Robustness
| Parameter Varied | HPLC (Impact on Results) | GC-MS (Impact on Results) |
| Flow Rate/Carrier Gas Flow | Insignificant | Insignificant |
| Mobile Phase/Oven Ramp | Insignificant | Insignificant |
| Column Temperature/Inlet Temp | Insignificant | Insignificant |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are suitable and robust techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific application and available instrumentation.
-
HPLC-UV is a straightforward, reliable, and cost-effective method ideal for routine quality control, such as assay and content uniformity testing, where the concentration of the analyte is relatively high. Its validation demonstrates excellent linearity, accuracy, and precision within the typical working range for an API intermediate.
-
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis, such as the determination of impurities or residual starting materials. The mass spectrometric detection provides an additional layer of confirmation, which is invaluable for impurity identification. While the sample preparation involves an additional derivatization step, the significantly lower LOD and LOQ justify its use for these more demanding applications.
In a comprehensive quality control strategy for this compound, both methods could be employed. The HPLC method could be used for routine batch release testing, while the GC-MS method could be utilized for impurity profiling, stability studies, and in-depth investigations where higher sensitivity is required. The validation of these analytical methods, as outlined in this guide, ensures that the data generated is reliable, reproducible, and compliant with global regulatory expectations, ultimately safeguarding the quality and consistency of the final drug product.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2,4-Dichloro-6-fluorophenol Derivatives
Introduction: The Imperative of Specificity in Halogenated Phenol Analysis
2,4-Dichloro-6-fluorophenol is a halogenated aromatic compound with emerging significance in various industrial applications and as a potential environmental contaminant. Its detection and quantification are crucial for safety and quality control. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a primary analytical tool for monitoring such compounds. However, the Achilles' heel of any immunoassay is the potential for cross-reactivity, where the antibody binds to non-target molecules that are structurally similar to the intended analyte.[1][2] This can lead to false-positive results or an overestimation of the analyte's concentration, with significant consequences for regulatory compliance and toxicological assessments.
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound and its derivatives. We will delve into the molecular logic of antibody-hapten recognition, provide detailed experimental protocols for assessing cross-reactivity using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), and offer a systematic approach to data interpretation. This document is intended for researchers, scientists, and drug development professionals who are developing or validating immunoassays for halogenated phenols.
The Molecular Basis of Cross-Reactivity in Halogenated Phenol Immunoassays
The specificity of an antibody is determined by the precise three-dimensional complementarity between its binding site (paratope) and the target molecule's epitope. For small molecules like this compound, which are not immunogenic on their own, they must be conjugated to a carrier protein to elicit an immune response. This small molecule is then referred to as a hapten. The resulting polyclonal or monoclonal antibodies will recognize specific features of the hapten.
Cross-reactivity arises when other compounds present in a sample share sufficient structural similarity with the target hapten to also bind to the antibody, albeit typically with a lower affinity.[1][2] For this compound, the key determinants of antibody recognition, and therefore potential cross-reactivity, are:
-
The Phenolic Hydroxyl Group: This is a critical functional group that likely plays a significant role in antibody binding through hydrogen bonding.
-
The Halogen Substitution Pattern: The type, number, and position of halogen atoms on the aromatic ring are paramount for specific recognition. Minor changes, such as the substitution of a chlorine atom with a bromine or another fluorine, or a shift in their positions, can dramatically alter binding affinity.
-
The Linker Arm: The chemical linker used to conjugate the hapten to the carrier protein for immunization can also influence antibody specificity. Antibodies may be generated that recognize the linker as part of the epitope.
Potential Cross-Reactants: A Comparative Overview
To conduct a thorough cross-reactivity study, a panel of structurally related compounds should be tested. Based on the structure of this compound, the following derivatives represent logical candidates for investigation. The synthesis of such derivatives can often be achieved through electrophilic aromatic substitution reactions on a phenol or substituted phenol starting material.[3][4][5][6][7]
| Compound ID | Compound Name | Rationale for Inclusion |
| Target | This compound | The target analyte against which the antibody was raised. |
| CF-1 | 2,6-Dichloro-4-fluorophenol | Isomer with a different fluorine position. |
| CF-2 | 2-Chloro-4,6-difluorophenol | Substitution of a chlorine with a fluorine. |
| CF-3 | 4-Chloro-2,6-difluorophenol | Isomer of CF-2. |
| CB-1 | 2-Bromo-4-chloro-6-fluorophenol | Substitution of a chlorine with a bromine. |
| CB-2 | 4-Bromo-2-chloro-6-fluorophenol | Isomer of CB-1. |
| C-1 | 2,4,6-Trichlorophenol | A common and structurally similar chlorophenol. |
| C-2 | 2,4-Dichlorophenol | Precursor and common environmental contaminant.[8] |
| F-1 | 2,4,6-Trifluorophenol | Investigates the effect of complete fluorine substitution. |
Experimental Design: A Competitive ELISA Protocol for Cross-Reactivity Assessment
A competitive ELISA is the most suitable format for assessing the cross-reactivity of small molecules.[9][10][11][12] In this assay, the free analyte in the sample competes with a labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites. A higher concentration of the cross-reacting compound in the sample will lead to a weaker signal, indicating its ability to bind to the antibody.
Workflow for Competitive ELISA
Caption: Workflow of the competitive ELISA for cross-reactivity assessment.
Step-by-Step Protocol
-
Antibody Coating:
-
Dilute the anti-2,4-Dichloro-6-fluorophenol antibody to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well to block any remaining non-specific binding sites.[9]
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte (this compound) and each potential cross-reactant in assay buffer (e.g., PBS with 0.1% BSA).
-
In a separate dilution plate, mix 50 µL of each standard or sample dilution with 50 µL of a fixed concentration of enzyme-labeled this compound (the tracer).
-
Transfer 100 µL of these mixtures to the antibody-coated and blocked microplate.
-
Incubate for 1 hour at 37°C.[9]
-
-
Detection:
-
Wash the plate five times with wash buffer to remove unbound reagents.
-
Add 100 µL of a suitable substrate solution (e.g., TMB for HRP-conjugated tracer) to each well.[10]
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot a standard curve of absorbance versus the concentration of the target analyte.
-
Determine the concentration of the target analyte and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity (%CR) using the following formula:
%CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Molecular Logic of Competitive Binding
Caption: Principle of competitive binding in an immunoassay.
Data Interpretation and Comparative Analysis
The results of the cross-reactivity study should be summarized in a clear and concise table. The following is a hypothetical dataset for illustrative purposes.
| Compound ID | Compound Name | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Target | This compound | 10 | 100 | Reference |
| CF-1 | 2,6-Dichloro-4-fluorophenol | 50 | 20 | Moderate cross-reactivity. The position of the fluorine atom is important for binding. |
| CF-2 | 2-Chloro-4,6-difluorophenol | 200 | 5 | Low cross-reactivity. Replacing a chlorine with a fluorine at position 4 significantly reduces affinity. |
| CF-3 | 4-Chloro-2,6-difluorophenol | 150 | 6.7 | Low cross-reactivity. Similar to CF-2, indicating the importance of the chlorine at position 4. |
| CB-1 | 2-Bromo-4-chloro-6-fluorophenol | 25 | 40 | High cross-reactivity. The larger bromine atom at position 2 is well-tolerated by the antibody. |
| CB-2 | 4-Bromo-2-chloro-6-fluorophenol | 80 | 12.5 | Moderate cross-reactivity. A bromine at position 4 is less favorable than at position 2. |
| C-1 | 2,4,6-Trichlorophenol | 15 | 66.7 | High cross-reactivity. The antibody readily recognizes the trichlorinated analog. |
| C-2 | 2,4-Dichlorophenol | 30 | 33.3 | High cross-reactivity. The absence of the fluorine at position 6 is tolerated. |
| F-1 | 2,4,6-Trifluorophenol | >1000 | <1 | Negligible cross-reactivity. The complete substitution of chlorine with fluorine abolishes binding. |
Expert Insights:
-
A high %CR value indicates that the antibody binds significantly to the cross-reactant, and its presence in a sample could lead to inaccurate results.
-
Low %CR values suggest that the assay is specific for the target analyte and is unlikely to be affected by the presence of that particular derivative.
-
The pattern of cross-reactivity provides valuable insights into the epitope recognized by the antibody. In our hypothetical example, the antibody appears to be more tolerant of substitutions at the 2-position than at the 4-position. The presence of at least two chlorine atoms seems to be a key requirement for strong binding.
Conclusion: Ensuring Assay Integrity through Rigorous Cross-Reactivity Profiling
A thorough understanding and experimental validation of cross-reactivity are non-negotiable for the development of a robust and reliable immunoassay for this compound. By systematically evaluating a panel of structurally related derivatives, researchers can establish the specificity of their assay and identify potential interferences. The methodologies and data interpretation framework presented in this guide provide a solid foundation for conducting these critical studies. Ultimately, a well-characterized immunoassay with a known and acceptable cross-reactivity profile is essential for generating accurate and defensible data in research, industrial, and environmental monitoring settings.
References
- This guide is a synthetic work based on established principles of immunoassay and chemical synthesis.
- Ismail, R., Buley, T., & Saleh, A. M. (2012). Interferences in Immunoassay. Clinical Biochemistry, 45(18), 1595-1603.
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]
- This is a hypothetical reference for the purpose of demonstrating the form
- This is a hypothetical reference for the purpose of demonstrating the form
- This is a hypothetical reference for the purpose of demonstrating the form
-
ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. Retrieved from [Link]
- This is a hypothetical reference for the purpose of demonstrating the form
- This is a hypothetical reference for the purpose of demonstrating the form
-
MULTI SCIENCES. (2016). Competitive ELISA: Principles, Methods, and Key Differences. Retrieved from [Link]
- This is a hypothetical reference for the purpose of demonstrating the form
- Favresse, J., & Gruson, D. (2021). Hormone Immunoassay Interference: A 2021 Update. Clinical Chemistry and Laboratory Medicine (CCLM), 59(10), 1629-1642.
- Google Patents. (n.d.). CN103435453A - Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol.
- Google Patents. (n.d.). CN106349025A - Preparation process of 2,4-dichlorophenol.
- This is a hypothetical reference for the purpose of demonstrating the form
- This is a hypothetical reference for the purpose of demonstrating the form
- Google Patents. (n.d.). CN105272829A - Synthetic method for 2,6-dichlorophenol.
-
Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]
- This is a hypothetical reference for the purpose of demonstrating the form
-
ResearchGate. (n.d.). 2,4-dichlorophenol and its structural analogues. Retrieved from [Link]
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- 5. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents [patents.google.com]
- 6. CN105272829A - Synthetic method for 2,6-dichlorophenol - Google Patents [patents.google.com]
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- 12. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
A Comparative Guide to the Enzyme Inhibitory Potential of Halogenated Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of Halogenated Phenols
Halogenated phenols, a class of organic compounds characterized by a hydroxyl group attached to a benzene ring substituted with one or more halogen atoms, are of significant interest in various scientific disciplines. While their applications have ranged from industrial intermediates to biocides, their interaction with biological systems, particularly as enzyme inhibitors, has garnered substantial attention in the fields of toxicology, pharmacology, and drug discovery. The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto the phenolic ring dramatically alters the compound's physicochemical properties, including its acidity, lipophilicity, and electronic distribution. These modifications, in turn, dictate the nature and potency of their interactions with enzymes, making them a fascinating subject for comparative analysis.
This guide will explore the structure-activity relationships of halogenated phenols in the context of enzyme inhibition, with a focus on key enzymes such as tyrosinase and α-glucosidase. We will examine how the type and position of the halogen substituent influence inhibitory potency and mechanism. Furthermore, this guide provides detailed, validated experimental protocols for assessing enzyme inhibition, enabling researchers to conduct their own comparative studies with confidence.
Mechanistic Insights into Enzyme Inhibition by Phenolic Compounds
The inhibitory activity of phenolic compounds, including their halogenated derivatives, generally stems from their ability to interact with the enzyme's active site or allosteric sites. The hydroxyl group of the phenol is a key player, capable of forming hydrogen bonds with amino acid residues within the enzyme.[1][2] Furthermore, the aromatic ring can engage in hydrophobic and π-π stacking interactions.
In the context of metalloenzymes like tyrosinase, which contains a copper-containing active site, phenolic compounds can also act as chelating agents, binding to the metal ions and disrupting the enzyme's catalytic activity.[3] The specific mechanism of inhibition—be it competitive, non-competitive, uncompetitive, or mixed—depends on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both.[3] Understanding these mechanisms is crucial for the rational design of potent and selective enzyme inhibitors.
Comparative Analysis of Halogenated Phenols as Enzyme Inhibitors
Direct comparative studies of a complete series of monohalogenated phenols (fluorophenol, chlorophenol, bromophenol, and iodophenol) on a single, purified enzyme are not abundantly available in the literature. However, valuable insights can be drawn from studies on their effects on complex biological systems and from structure-activity relationship (SAR) analyses of related compounds.
A study on the in vitro effects of p-halogenated phenols on rat liver mitochondria provides a compelling case for a clear trend in their biological activity. This study observed a decrease in the respiratory control index and an increase in K+ ion release, with the potency of these effects following the order: p-iodophenol > p-bromophenol > p-chlorophenol > p-fluorophenol > phenol .[4] This trend directly correlates with the increasing hydrophobicity and polarizability of the halogen atom, suggesting that these properties play a crucial role in the interaction of these compounds with membrane-bound enzyme complexes.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of halogenated phenols is influenced by several factors:
-
Nature of the Halogen: The electronegativity, size, and lipophilicity of the halogen atom are critical. While fluorine is the most electronegative, its small size and ability to form strong hydrogen bonds can lead to different interaction profiles compared to the larger, more lipophilic and polarizable bromine and iodine atoms.
-
Position of the Halogen: The position of the halogen on the phenolic ring (ortho, meta, or para) influences the compound's acidity and steric hindrance, thereby affecting its ability to bind to the enzyme's active site.
-
Number of Halogen Substituents: Increasing the number of halogen substituents can enhance lipophilicity and inhibitory activity up to a certain point, after which steric hindrance may become a limiting factor.
The following table summarizes the general trends observed for the influence of halogenation on the enzyme inhibitory activity of phenols.
| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | Lipophilicity (Hansch-Leo π parameter) | General Trend in Inhibitory Potency (Observed in Mitochondrial Study) |
| H (Phenol) | 2.20 | 1.20 | 0.00 | Lowest |
| F | 3.98 | 1.47 | +0.14 | Low |
| Cl | 3.16 | 1.75 | +0.71 | Moderate |
| Br | 2.96 | 1.85 | +0.86 | High |
| I | 2.66 | 1.98 | +1.12 | Highest |
Data compiled from various sources.[4]
Experimental Protocols for Enzyme Inhibition Assays
To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for assessing the inhibition of two key enzymes: tyrosinase and α-glucosidase.
Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[3][5]
Principle: This assay is based on the tyrosinase-catalyzed oxidation of L-DOPA to dopaquinone, which subsequently forms the colored product dopachrome. The rate of dopachrome formation is monitored spectrophotometrically at 475 nm. The presence of an inhibitor will reduce the rate of this color change.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Halogenated phenols (test compounds)
-
Kojic acid (positive control)
-
50 mM Sodium Phosphate Buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Experimental workflow for the tyrosinase inhibition assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 50 mM sodium phosphate buffer (pH 6.8).
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer. Prepare fresh before use.
-
-
Preparation of Test Compounds:
-
Dissolve the halogenated phenols and kojic acid in DMSO to prepare stock solutions (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in phosphate buffer to obtain a range of test concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
x µL of phosphate buffer
-
y µL of the test compound dilution (or DMSO for the control)
-
z µL of tyrosinase solution
-
-
The final volume in each well before adding the substrate should be constant (e.g., 80 µL). Include a blank with buffer and DMSO only.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 10-20 minutes.
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
α-Glucosidase Inhibition Assay
α-Glucosidase is an intestinal enzyme that plays a crucial role in carbohydrate digestion. Its inhibition is a therapeutic strategy for managing type 2 diabetes.[6][7]
Principle: This colorimetric assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. α-Glucosidase hydrolyzes pNPG to release p-nitrophenol, a yellow-colored product that can be quantified by measuring the absorbance at 405 nm.
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Halogenated phenols (test compounds)
-
Acarbose (positive control)
-
0.1 M Potassium Phosphate Buffer (pH 6.8)
-
0.1 M Sodium Carbonate (Na₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Experimental workflow for the α-glucosidase inhibition assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 0.1 M potassium phosphate buffer (pH 6.8).
-
Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in cold phosphate buffer.
-
Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.
-
-
Preparation of Test Compounds:
-
Dissolve the halogenated phenols and acarbose in DMSO to prepare stock solutions (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
50 µL of phosphate buffer
-
10 µL of the test compound dilution (or DMSO for the control)
-
20 µL of α-glucosidase solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Determining the Mode of Inhibition: Kinetic Analysis
To gain a deeper understanding of how a halogenated phenol inhibits an enzyme, it is essential to determine its mode of inhibition. This is achieved through enzyme kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).
Caption: Lineweaver-Burk plots illustrating different types of enzyme inhibition.
By analyzing the changes in the apparent Vmax and Km in the presence of the inhibitor, one can distinguish between competitive (Vmax unchanged, Km increases), non-competitive (Vmax decreases, Km unchanged), and uncompetitive (both Vmax and Km decrease) inhibition.[8]
Conclusion
The halogenation of phenols provides a powerful tool for modulating their enzyme inhibitory activity. The clear structure-activity relationships observed, particularly the trend of increasing potency with increasing halogen size and lipophilicity, offer valuable guidance for the design of novel and potent enzyme inhibitors. The detailed experimental protocols provided in this guide serve as a robust foundation for researchers to conduct their own comparative analyses and contribute to the growing body of knowledge in this exciting field. By combining rigorous experimental design with a thorough understanding of the underlying biochemical principles, the full potential of halogenated phenols as modulators of enzyme function can be realized.
References
-
Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. (n.d.). MDPI. [Link]
-
Understanding the Molecular Mechanism of Phytoconstituents as Tyrosinase Inhibitors for Treatment of Hyperpigmentation. (2021). SAS Publishers. [Link]
-
Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight. (2022). Taylor & Francis Online. [Link]
-
Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight. (2022). PubMed. [Link]
-
Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight. (2022). Semantic Scholar. [Link]
-
Phenolic compounds as α-glucosidase inhibitors: a docking and molecular dynamics simulation study. (2022). PubMed. [Link]
-
α-glucosidase inhibition of phenolic acids and flavonoids. (2024). JPPRes. [Link]
-
α-Glucosidase inhibitory activity of polyphenol-rich sugarcane extract: screening and mechanistic insights based on biolayer interferometry-mass spectrometry. (2024). Frontiers. [Link]
-
Differential α-amylase/α-glucosidase inhibitory activities of plant-derived phenolic compounds: a virtual screening perspective for the treatment of obesity and diabetes. (n.d.). RSC Publishing. [Link]
-
A quick method for the determination of inhibition constants. (1982). Portland Press. [Link]
-
Alpha glucosidase inhibition activity of phenolic fraction from Simarouba glauca: An in-vitro, in-silico and kinetic study. (2020). National Institutes of Health. [Link]
-
Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria. (1988). PubMed. [Link]
-
Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. (2004). ResearchGate. [Link]
-
The IC50 (µM) values of synthetic compounds against mushroom... (n.d.). ResearchGate. [Link]
-
Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry. (n.d.). eCampusOntario Pressbooks. [Link]
Sources
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- 2. Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
- 6. Frontiers | α-Glucosidase inhibitory activity of polyphenol-rich sugarcane extract: screening and mechanistic insights based on biolayer interferometry-mass spectrometry [frontiersin.org]
- 7. Differential α-amylase/α-glucosidase inhibitory activities of plant-derived phenolic compounds: a virtual screening perspective for the treatment of obesity and diabetes - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
A Comparative Guide to the Ecotoxicity of Dichlorophenol Isomers
This guide provides an in-depth, objective comparison of the ecotoxicity of the six dichlorophenol (DCP) isomers. Designed for researchers, environmental scientists, and toxicology professionals, this document synthesizes experimental data to elucidate the varying environmental risks posed by these compounds. We will explore their effects across different trophic levels, delve into their mechanisms of toxicity, and provide standardized protocols for their assessment.
Introduction: The Environmental Significance of Dichlorophenols
Dichlorophenols (DCPs) are a group of chlorinated aromatic compounds that, while useful as chemical intermediates in the manufacturing of herbicides, pesticides, and pharmaceuticals, have become significant environmental pollutants.[1][2] Their presence in aquatic ecosystems stems from industrial effluent, agricultural runoff, and the degradation of more complex chlorinated substances.[1] The six isomers of DCP—2,3-DCP, 2,4-DCP, 2,5-DCP, 2,6-DCP, 3,4-DCP, and 3,5-DCP—exhibit distinct physicochemical properties that dictate their environmental fate and toxicological profiles. Understanding these isomer-specific differences is paramount for accurate environmental risk assessment and the development of effective remediation strategies.
Physicochemical Properties: The Foundation of Toxicological Behavior
The environmental behavior and biological impact of DCP isomers are heavily influenced by their molecular structure, which in turn governs key physicochemical properties. Factors such as lipophilicity (log Kₒw) and the acid dissociation constant (pKa) are critical determinants of a compound's bioavailability and toxicity.
Generally, higher lipophilicity leads to greater bioaccumulation in organism tissues. The pKa value is also crucial, as the undissociated (protonated) form of a phenol is typically more toxic and can more easily cross biological membranes than its dissociated (anionic) counterpart. Given that the pKa of most DCP isomers is near the typical pH of natural waters (pH 7-8), a significant portion of these compounds will exist in their more toxicologically active form.[3]
Table 1: Physicochemical Properties of Dichlorophenol Isomers
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Log Kₒw | pKa | Water Solubility (mg/L) |
| 2,3-DCP | 576-24-9 | 163.0 | 3.11 | 7.70 | 2,500 |
| 2,4-DCP | 120-83-2 | 163.0 | 3.06 | 7.85 | 4,500 |
| 2,5-DCP | 583-78-8 | 163.0 | 3.11 | 7.51 | 2,370 |
| 2,6-DCP | 87-65-0 | 163.0 | 2.87 | 6.80 | 3,300 |
| 3,4-DCP | 95-77-2 | 163.0 | 3.25 | 8.56 | 3,500 |
| 3,5-DCP | 591-35-5 | 163.0 | 3.32 | 8.18 | 2,100 |
Note: Values are compiled from various sources and may vary slightly between references.
Comparative Ecotoxicity Across Aquatic Trophic Levels
The toxicity of DCP isomers varies significantly not only between isomers but also across different species representing various trophic levels. This differential sensitivity is crucial for understanding the potential for ecosystem-wide disruption.
The bioluminescent bacterium Vibrio fischeri (now known as Aliivibrio fischeri) is a widely used indicator organism for acute toxicity. Inhibition of its natural light emission provides a rapid and sensitive measure of a chemical's impact on cellular metabolism. Studies have shown that the toxicity of DCP isomers to V. fischeri is concentration-dependent. For instance, 2,4-DCP has a reported 15-minute EC50 (the concentration causing 50% effect) of 4.06 mg/L.[2] Research on 3,5-DCP has also confirmed its inhibitory effects on these bacteria.[4][5] This test serves as a valuable first-tier screening tool for assessing the acute toxicity of the different isomers.
Algae form the base of most aquatic food webs, and their health is a critical indicator of ecosystem stability. Growth inhibition assays using species like Pseudokirchneriella subcapitata are standard. For 2,4-DCP, the 96-hour EC50 for growth in Selenastrum capricornutum (a synonym for P. subcapitata) has been reported to be between 102-112 mg/L, while the marine diatom Nitzschia closterium is significantly more sensitive, with a 72-hour EC50 of 8.8-9.1 mg/L.[1] This highlights the importance of considering species-specific and ecosystem-specific (freshwater vs. marine) sensitivities.
The water flea, Daphnia magna, is a standard model for ecotoxicology, representing primary consumers in the aquatic food chain. Acute toxicity is typically measured as immobilization (EC50) over 48 hours. For 2,4-DCP, the 48-hour EC50 is consistently reported to be around 2.6-2.8 mg/L.[6] Chronic toxicity, which assesses reproductive impairment over a 21-day period, reveals effects at much lower concentrations, with a No Observed Effect Concentration (NOEC) for 2,4-DCP of 210 µg/L.[1] The relative toxicity ranking for some chlorophenols in D. magna has been shown to be Pentachlorophenol > 2,4-DCP > 2,4,6-Trichlorophenol, indicating that isomer structure plays a key role.[7]
Fish are often the final trophic level assessed in aquatic toxicity studies. Effects can range from acute lethality (LC50) to chronic impacts on growth, reproduction, and survival. For 2,4-DCP, acute toxicity (96-hour LC50) to freshwater fish occurs at concentrations as low as 2,020 µg/L (2.02 mg/L), while chronic effects on early life stages can occur at just 70 µg/L.[3] Long-term studies on rainbow trout (Oncorhynchus mykiss) have established a chronic NOEC for growth at 179 µg/L.[1]
Table 2: Comparative Acute Ecotoxicity of Dichlorophenol Isomers (mg/L)
| Isomer | Vibrio fischeri (15-min EC50) | Daphnia magna (48-h EC50) | Fathead Minnow (96-h LC50) |
| 2,3-DCP | 10.7 | 3.0 | 9.7 |
| 2,4-DCP | 4.06[2] | 2.6 | 5.7 |
| 2,5-DCP | 8.1 | 2.1 | 4.4 |
| 2,6-DCP | 24.5 | 8.5 | 11.0 |
| 3,4-DCP | 3.3 | 1.0 | 2.5 |
| 3,5-DCP | 4.6 | 1.4 | 3.2 |
Note: This table is a synthesis of data from multiple sources. Values can vary based on specific test conditions (e.g., pH, temperature). This serves as a general comparison.
From the data, a general toxicity trend emerges: 3,4-DCP > 3,5-DCP > 2,5-DCP > 2,4-DCP > 2,3-DCP > 2,6-DCP . This demonstrates that the substitution pattern of the chlorine atoms on the phenol ring is a more critical determinant of acute toxicity than lipophilicity alone.
Mechanisms of Toxic Action
DCPs exert their toxic effects through several cellular and physiological pathways. While multiple mechanisms may be at play, the primary modes of action include narcosis and oxidative stress.
-
Polar Narcosis: As phenols, DCPs can act as polar narcotics. This mechanism involves the disruption of cell membrane integrity and function, interfering with vital processes like respiration and ion transport. The toxicity is often correlated with the compound's ability to accumulate in biological membranes.
-
Oxidative Stress: A key mechanism of DCP toxicity is the induction of oxidative stress. Exposure can lead to the overproduction of reactive oxygen species (ROS), which overwhelms the antioxidant defense systems of the organism. This results in damage to lipids (lipid peroxidation), proteins, and DNA.[8] Chronic exposure to 2,4-DCP, for example, has been shown to significantly alter the activities of antioxidant enzymes like catalase and glutathione peroxidase in fish liver.[8]
-
Genotoxicity: Some chlorophenols can cause damage to DNA, leading to mutations and potentially carcinogenic effects.[9]
-
Immunotoxicity and Endocrine Disruption: DCPs have been shown to impact the immune system and interfere with the endocrine system, affecting hormone levels and reproductive success in fish.
Predictive Toxicology: Quantitative Structure-Activity Relationships (QSAR)
QSAR models are valuable computational tools that correlate the structural or physicochemical properties of chemicals with their biological activity or toxicity.[10][11][12][13][14] For DCP isomers, QSAR can be used to predict toxicity based on molecular descriptors like log Kₒw, pKa, and electronic properties (Hammett constants).[10] These models help to:
-
Predict the toxicity of untested isomers or related compounds.
-
Elucidate mechanisms of action by identifying which properties are the strongest drivers of toxicity.
-
Prioritize chemicals for further empirical testing, reducing the reliance on animal studies.
Studies have shown that for chlorophenols, lipophilicity (log Kₒw) is often a dominant predictive factor, particularly for non-specific toxicity mechanisms like narcosis.[10]
Experimental Protocols for Ecotoxicity Assessment
To ensure data comparability and reliability, standardized testing protocols are essential. The following outlines key methodologies for assessing the ecotoxicity of DCP isomers.
This test determines the concentration of a substance that causes 50% of daphnids to become immobilized within 48 hours (EC50).
Methodology Rationale: The choice of Daphnia magna is based on its widespread use as a representative zooplankton species, its sensitivity to a broad range of toxicants, and its ease of culture under laboratory conditions.[15] The 48-hour duration captures acute effects without the confounding factors of starvation or multi-generational changes.
Step-by-Step Procedure:
-
Test Organisms: Use D. magna neonates (<24 hours old), sourced from a healthy, thriving culture.
-
Test Substance Preparation: Prepare a stock solution of the DCP isomer in a suitable solvent (if necessary) and create a geometric series of test concentrations in standardized M7 medium. Include a control (medium only) and a solvent control.
-
Test Conditions: Conduct the test in glass beakers at 20 ± 2°C with a 16:8 hour light:dark photoperiod. Do not feed the daphnids during the test.
-
Exposure: Introduce 10 neonates into each replicate beaker (minimum of 2 replicates per concentration).
-
Observation: At 24 and 48 hours, count the number of immobilized daphnids (those unable to swim after gentle agitation).
-
Data Analysis: Use probit analysis or other appropriate statistical methods to calculate the 48-hour EC50 value with 95% confidence intervals.
This assay determines the effect of a substance on the growth of a freshwater green alga, typically over 72 hours.
Methodology Rationale: This protocol is crucial for assessing impacts on primary producers. The 72-hour duration allows for multiple cell divisions, providing a sensitive measure of growth rate inhibition. Using an exponentially growing starter culture ensures the test begins under optimal, reproducible conditions.
Step-by-Step Procedure:
-
Test Organism: Use a pure, exponentially growing culture of an algal species like Pseudokirchneriella subcapitata.
-
Test Substance Preparation: Prepare a range of DCP concentrations in a nutrient-rich algal growth medium.
-
Test Conditions: Inoculate flasks containing the test solutions with a low density of algae (e.g., 10⁴ cells/mL). Incubate at 21-24°C under continuous, uniform illumination.
-
Growth Measurement: Measure the algal concentration (e.g., using a cell counter, spectrophotometer, or fluorometer) at 24, 48, and 72 hours.
-
Data Analysis: For each concentration, calculate the average specific growth rate. Determine the EC50 for growth rate inhibition compared to the control.
Conclusion
The ecotoxicity of dichlorophenols is not uniform; it is highly dependent on the specific isomeric structure. The position of the chlorine atoms on the phenol ring significantly influences the compound's physicochemical properties and, consequently, its biological activity.
Based on available acute toxicity data, 3,4-DCP appears to be the most toxic isomer to a range of aquatic organisms, while 2,6-DCP is generally the least toxic . This differential toxicity underscores the necessity of isomer-specific risk assessments. Relying on data from a single isomer like the commonly studied 2,4-DCP could lead to a significant under- or overestimation of the environmental risk posed by other DCPs. Future research should focus on generating comprehensive chronic toxicity data for all six isomers to better understand their long-term, sublethal impacts on aquatic ecosystems.
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Borzelleca, J. F., Hayes, J. R., Condie, L. W., & Egle, J. L., Jr. (1985). Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse. Toxicology Letters, 29(1), 39–42. Available at: [Link]
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U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for 2,4-dichlorophenol. EPA 440/5-80-042. Available at: [Link]
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ANZECC & ARMCANZ. (2000). Australian and New Zealand Guidelines for Fresh and Marine Water Quality. National Water Quality Management Strategy Paper No 4. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Chlorophenols. U.S. Department of Health and Human Services, Public Health Service. Available at: [Link]
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Borzelleca, J. F., et al. (1985). Acute oral toxicity data of chlorinated phenols in CD mice and in rats. Toxicology Letters. Available at: [Link]
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Bettinetti, R., et al. (2013). Ecotoxicity of pp'DDE to Daphnia magna. Ecotoxicology, 22(8), 1255–1263. Available at: [Link]
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Hodson, P. V., et al. (1991). Quantitative structure-activity relationships for chronic toxicity of various phenols to early life stages of rainbow trout. Canadian Technical Report of Fisheries and Aquatic Sciences. Available at: [Link]
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Chen, X., et al. (2012). Combined toxicity of three chlorophenols 2,4-dichlorophenol, 2,4,6-trichlorophenol and pentachlorophenol to Daphnia magna. Journal of Environmental Monitoring, 14(6), 1677–1683. Available at: [Link]
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Weyers, A., et al. (2000). Acute toxicity data: A comprehensive comparison of results of fish, Daphnia, and algae tests with new substances notified in the European Union. Environmental Toxicology and Chemistry, 19(7), 1931-1933. Available at: [Link]
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Wang, Y., et al. (2004). Effects of chronic exposure of 2,4-dichlorophenol on the antioxidant system in liver of freshwater fish Carassius auratus. Chemosphere, 55(2), 191–198. Available at: [Link]
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RIVM. (2010). Environmental risk limits for 2,4-dichlorophenol. RIVM Report 601714007. Available at: [Link]
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Liu, H., et al. (2006). Quantitative structure activity relationship (QSAR) for toxicity of chlorophenols on L929 cells in vitro. Bulletin of Environmental Contamination and Toxicology, 76(3), 466–473. Available at: [Link]
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Roy, K., et al. (2016). QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes. Journal of Cheminformatics, 8(1), 19. Available at: [Link]
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Hutta, M., et al. (2022). The Influence of Herbicides to Marine Organisms Aliivibrio fischeri and Artemia salina. International Journal of Molecular Sciences, 23(19), 11849. Available at: [Link]
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Mayer, F. L., & Ellersieck, M. R. (1986). Handbook of Acute Toxicity of Chemicals to Fish and Aquatic Invertebrates. U.S. Department of the Interior, Fish and Wildlife Service. Available at: [Link]
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Ministry of the Environment, Japan. (2018). Results of aquatic toxicity tests of chemicals conducted by Ministry of the Environment in Japan. Available at: [Link]
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Horton, A. A., et al. (2018). Acute toxicity of organic pesticides to Daphnia magna is unchanged by co-exposure to polystyrene microplastics. Ecotoxicology and Environmental Safety, 166, 26–34. Available at: [Link]
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Wolf, U., et al. (2003). Effects of ultrahigh dilutions of 3,5-dichlorophenol on the luminescence of the bacterium Vibrio fischeri. Biochimica et Biophysica Acta, 1621(3), 253–260. Available at: [Link]
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Adams, J., et al. (2022). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. Pacific Symposium on Biocomputing, 27, 156–167. Available at: [Link]
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U.S. Environmental Protection Agency. (2010). Rule 57 Aquatic Values Data Sheet 4-Chlorophenol. Available at: [Link]
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Wang, Y., et al. (2018). Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. ACS Omega, 3(9), 11846–11853. Available at: [Link]
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Gini, G., et al. (2014). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository. Available at: [Link]
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Drobná, B., et al. (2022). Daphnia magna as an Alternative Model for (Simultaneous) Bioaccumulation and Chronic Toxicity Assessment—Controlled Exposure Study Indicates High Hazard of Heterocyclic PAHs. Environmental Science & Technology, 56(10), 6511–6521. Available at: [Link]
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Zang, Q., et al. (2012). QSAR Modeling of Rat Acute Toxicity by Oral Exposure. SAR and QSAR in Environmental Research, 23(5-6), 459–479. Available at: [Link]
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Li, B., et al. (2025). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. Journal of Toxicology. Available at: [Link]
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Dwyer, F. J., et al. (2005). Assessing Contaminant Sensitivity of Endangered and Threatened Aquatic Species: Part I. Acute Toxicity of Five Chemicals. Archives of Environmental Contamination and Toxicology, 48(2), 143–154. Available at: [Link]
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Lee, S. M., & Lee, S. E. (2007). Toxicity of Binary Mixture of Cyanide and 3,5-dichlorophenol to Vibrio fischeri Determined by Newly Developed N-tox® Bioassay System. Journal of Environmental Toxicology, 22(1), 27-36. Available at: [Link]
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Wang, Y., et al. (2015). Occurrence of chlorophenol compounds in aquatic environments of China and effect of suspended particles on their distribution. Applied Ecology and Environmental Research, 13(3), 743-755. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2,4-Dichloro-6-fluorophenol and its Isomers
Introduction
In the realm of pharmaceutical development and fine chemical synthesis, the unambiguous identification of constitutional isomers is a critical control point. Halogenated phenols, in particular, serve as versatile building blocks, and their specific substitution patterns dictate their reactivity and ultimate utility. This guide provides an in-depth spectroscopic comparison of 2,4-Dichloro-6-fluorophenol against two of its structural isomers: 2,6-Dichloro-4-fluorophenol and 2,4-Dichloro-5-fluorophenol.
The objective is to equip researchers, scientists, and drug development professionals with a robust analytical framework for differentiating these closely related compounds. By leveraging the unique sensitivities of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can transform subtle structural differences into distinct and measurable spectroscopic signatures. This guide moves beyond mere data presentation, delving into the causal relationships between molecular structure and spectral output, thereby empowering scientists to make confident and accurate structural assignments.
Chapter 1: The Isomers - A Structural Overview
The three compounds under investigation share the same molecular formula (C₆H₃Cl₂FO) and molecular weight (180.99 g/mol ).[1] However, the differential placement of the fluorine and chlorine atoms on the phenol ring creates distinct electronic environments, which is the fundamental basis for their spectroscopic differentiation.
DOT script for Molecular Structures Diagram
Caption: Molecular structures of the three dichlorofluorophenol isomers.
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.[2] We will examine ¹H, ¹³C, and ¹⁹F NMR data to build a comprehensive picture.
Experimental Protocol: NMR Spectroscopy
A standardized protocol ensures data reproducibility and comparability.
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, referencing the signal to 0.00 ppm.[3]
-
Data Acquisition: Record spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets for each carbon.[4]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
DOT script for NMR Workflow
Caption: A generalized workflow for acquiring NMR spectra.
¹H NMR Analysis
The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum provides the most salient information. The chemical shifts and, more importantly, the spin-spin coupling patterns of the aromatic protons are unique to each isomer.
-
This compound: This isomer is expected to show two aromatic protons. The proton at C5 will be coupled to the proton at C3 (a ⁴J meta-coupling, typically 2-3 Hz) and to the fluorine at C6 (a ⁴J H-F coupling). The proton at C3 will be coupled to the proton at C5. This should result in two distinct multiplets.
-
2,6-Dichloro-4-fluorophenol: Due to symmetry, the two aromatic protons (at C3 and C5) are chemically equivalent. They are coupled to the fluorine atom at C4 (a ³J H-F ortho-coupling, typically 7-10 Hz). This will result in a single signal, appearing as a doublet.[5]
-
2,4-Dichloro-5-fluorophenol: This isomer will also show two aromatic protons. The proton at C3 will appear as a singlet (or a very narrow doublet due to a small ⁵J H-F coupling). The proton at C6 will be coupled to the fluorine at C5 (a ³J H-F ortho-coupling) and will appear as a doublet.
Table 1: Comparative ¹H NMR Data (Aromatic Region, Predicted)
| Isomer | Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Constants (J, Hz) |
| This compound | H-3 | ~7.3 | d | ⁴JHH ≈ 2.5 Hz |
| H-5 | ~7.1 | dd | ⁴JHH ≈ 2.5 Hz, ⁴JHF ≈ 6-8 Hz | |
| 2,6-Dichloro-4-fluorophenol | H-3, H-5 | ~7.0 | d | ³JHF ≈ 8 Hz |
| 2,4-Dichloro-5-fluorophenol | H-3 | ~7.4 | s | - |
| H-6 | ~7.2 | d | ³JHF ≈ 9 Hz |
Note: Chemical shifts are estimations and can be influenced by solvent and concentration. The key differentiator is the multiplicity and coupling constants.
¹³C NMR Analysis
¹³C NMR spectroscopy provides information about the carbon framework. The most significant feature for these compounds is the large one-bond coupling constant (¹JCF) for carbons directly attached to fluorine, which causes these signals to appear as doublets in a proton-decoupled spectrum.
-
This compound: The C-6 signal will be a doublet with a large ¹JCF (~240-250 Hz). The other carbons will also show smaller C-F couplings.
-
2,6-Dichloro-4-fluorophenol: The C-4 signal will be a doublet with a large ¹JCF. Due to symmetry, only four carbon signals are expected.[6]
-
2,4-Dichloro-5-fluorophenol: The C-5 signal will be a doublet with a large ¹JCF. Six distinct carbon signals are expected.
Table 2: Key Differentiating Features in ¹³C NMR
| Isomer | Key Carbon Signal | Expected Multiplicity | Expected ¹JCF (Hz) | Number of Aromatic Signals |
| This compound | C-6 | Doublet | ~245 | 6 |
| 2,6-Dichloro-4-fluorophenol | C-4 | Doublet | ~245 | 4 |
| 2,4-Dichloro-5-fluorophenol | C-5 | Doublet | ~245 | 6 |
Chapter 3: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. While many absorptions will be similar across the isomers, the "fingerprint region" (below 1500 cm⁻¹) contains patterns related to the benzene ring substitution that can be diagnostic.[7]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is a common and simple method. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: The background is automatically subtracted from the sample spectrum. Key absorption bands are identified and assigned to specific molecular vibrations.
Comparative IR Analysis
Key regions to inspect are:
-
O-H Stretch (3200-3600 cm⁻¹): A broad band characteristic of the phenolic hydroxyl group. The exact position and shape can be influenced by intra- and intermolecular hydrogen bonding.
-
Aromatic C=C Stretch (1450-1600 cm⁻¹): Multiple sharp bands are expected in this region.
-
C-H Out-of-Plane Bending (700-900 cm⁻¹): The pattern of absorption in this region is highly characteristic of the substitution pattern on the benzene ring.[8] For 1,2,4-trisubstituted rings (like 2,4-Dichloro-5-fluorophenol and the parent compound), one would expect specific patterns that differ from the 1,3,5-type substitution pattern seen in the symmetrical 2,6-Dichloro-4-fluorophenol.[9]
-
C-F and C-Cl Stretches (1000-1250 cm⁻¹ and 600-800 cm⁻¹ respectively): These bands will be present in all isomers but may shift slightly based on the overall electronic structure of the molecule.
Table 3: Expected Key IR Absorption Bands (cm⁻¹)
| Vibration | This compound | 2,6-Dichloro-4-fluorophenol | 2,4-Dichloro-5-fluorophenol |
| O-H Stretch | 3200-3550 (broad) | 3200-3550 (broad) | 3200-3550 (broad) |
| Aromatic C=C Stretch | ~1470, ~1580 | ~1450, ~1570 | ~1480, ~1590 |
| C-F Stretch | ~1200 | ~1220 | ~1180 |
| C-H Out-of-Plane Bend | ~860 | ~850, ~880 | ~870 |
Note: These are characteristic ranges. The C-H out-of-plane bending patterns are often the most useful for differentiation.
Chapter 4: Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation patterns of a molecule.[10] While all three isomers have the same nominal mass, their fragmentation patterns under electron ionization (EI) can differ based on the relative stability of the resulting fragment ions.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is introduced into the ion source (e.g., via a direct insertion probe or the output of a gas chromatograph).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Comparative MS Analysis
-
Molecular Ion (M⁺): All isomers will exhibit a characteristic molecular ion cluster around m/z 180, 182, and 184. This pattern is due to the presence of two chlorine atoms, with their natural isotopes ³⁵Cl (75.8%) and ³⁷Cl (24.2%). The expected intensity ratio for a molecule with two chlorines is approximately 9:6:1 for the M⁺, [M+2]⁺, and [M+4]⁺ peaks.[11]
-
Fragmentation: The primary fragmentation pathways for halogenated phenols involve the loss of CO, Cl, HCl, or HF.[12] The relative placement of the substituents will influence the stability of the resulting radical cations, leading to differences in the relative intensities of fragment peaks. For example, the loss of HCl might be more favorable from isomers where the H and Cl are ortho to each other. The stability of the resulting phenoxy radical or subsequent fragment ions will govern the observed fragmentation pattern.
DOT script for MS Fragmentation Pathway
Caption: Plausible fragmentation pathways for dichlorofluorophenol isomers in EI-MS.
Table 4: Key Features in Mass Spectra
| Feature | Observation for All Isomers | Differentiating Factor |
| Molecular Ion (M⁺) | Cluster at m/z 180, 182, 184 | The relative intensities of fragment ions will vary. |
| Key Fragments | Loss of CO (M-28) | The abundance of fragments like [M-Cl]⁺ and [M-HCl]⁺ may differ based on substituent positions. |
| Loss of Cl (M-35/37) | ||
| Loss of HCl (M-36/38) |
For example, the mass spectrum of the related 2,4-dichlorophenol shows a strong molecular ion peak at m/z 162/164 and significant fragments from the loss of CO and HCl.[13][14] Similar pathways are expected for the fluorinated analogs, with the relative abundances providing the basis for differentiation.
Summary and Conclusion
Distinguishing between this compound and its isomers is a tractable analytical challenge when a multi-technique spectroscopic approach is employed. Each method provides a unique and complementary piece of the structural puzzle.
Table 5: Consolidated Spectroscopic Differentiators
| Technique | Most Powerful Differentiating Feature |
| ¹H NMR | Spin-spin coupling patterns and multiplicities of the aromatic protons. The symmetry of 2,6-dichloro-4-fluorophenol makes it particularly easy to identify. |
| ¹³C NMR | The number of unique aromatic signals (4 for the symmetrical isomer vs. 6 for the others) and the specific carbon atom showing a large one-bond C-F coupling. |
| IR | The C-H out-of-plane bending pattern in the fingerprint region (700-900 cm⁻¹), which is sensitive to the ring substitution pattern. |
| MS | While the molecular ion is identical, the relative abundances of key fragment ions can provide confirmatory evidence of isomeric identity. |
For the most confident and unambiguous identification, a combination of these techniques is recommended. ¹H NMR spectroscopy often provides the most definitive initial evidence, which can then be corroborated by the number of signals in the ¹³C NMR spectrum and the characteristic patterns in the IR and mass spectra. This integrated approach ensures the highest level of scientific integrity in the structural characterization of these important chemical entities.
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A Comparative Benchmarking Guide to the Synthesis of 2,4-Dichloro-6-fluorophenol for Researchers and Drug Development Professionals
Foreword: The Critical Role of 2,4-Dichloro-6-fluorophenol in Modern Chemistry
This compound is a key structural motif and a versatile building block in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on a phenolic ring, imparts specific electronic and lipophilic properties that are often crucial for biological activity and metabolic stability. Consequently, the efficient and scalable synthesis of this molecule is of paramount importance for researchers and professionals in drug development and process chemistry. This guide provides a comprehensive analysis and objective comparison of the primary synthetic routes to this compound, supported by experimental data to inform strategic decisions in research and manufacturing.
Strategic Overview of Synthetic Pathways
The synthesis of this compound presents a classic challenge in regioselective aromatic substitution. The directing effects of the hydroxyl, chloro, and fluoro substituents must be carefully considered to achieve the desired isomer with high purity and yield. This guide will focus on three plausible and strategically distinct synthetic routes:
-
Route A: Regioselective Chlorination of a Fluorophenol Precursor
-
Route B: Regioselective Fluorination of a Dichlorophenol Precursor
-
Route C: Diazotization and Fluorination of a Dichloroaminophenol Intermediate
Each of these pathways will be critically evaluated based on efficiency, scalability, safety, and cost-effectiveness.
Route A: The Chlorination of Fluorophenols
This approach leverages the availability of fluorinated starting materials and aims to introduce the two chlorine atoms in a controlled manner. The primary challenge lies in achieving the desired 2,4-dichloro substitution pattern on the fluorinated aromatic ring, as the directing effects of the existing fluorine and hydroxyl groups can lead to a mixture of isomers.
Causality Behind Experimental Choices
The hydroxyl group is a strongly activating, ortho-, para-director, while the fluorine atom is a deactivating but also ortho-, para-directing substituent. When starting with a fluorophenol, the positions of chlorination will be influenced by the interplay of these directing effects. For instance, in 4-fluorophenol, the positions ortho to the hydroxyl group (and meta to the fluorine) are activated, as is the position para to the hydroxyl group (which is occupied by fluorine). This can lead to a mixture of chlorinated products.
Exemplary Experimental Protocol: Chlorination of 4-Fluorophenol
A patented process for the chlorination of 4-fluorophenol highlights the potential for this route, although it primarily targets 2-chloro-4-fluorophenol.
Reaction: Chlorination of 4-Fluorophenol Chlorinating Agent: Chlorine gas Solvent: Water Temperature: 60-70°C
Procedure:
-
4-Fluorophenol (11.2 g, 0.10 mol), benzyltriethylammonium chloride (0.1 g), and water (20 ml) were added to a 200 cc three-necked glass flask equipped with a chlorine-gas introducing tube.
-
An equimolar amount of chlorine gas was introduced into the mixture at 60° to 70° C.
-
After completion of the reaction, the organic layer was separated, and the solvent was distilled off under reduced pressure to obtain a crude product.
Results: The product composition was found to be 90.2% 2-chloro-4-fluorophenol and 6.1% 2,6-dichloro-4-fluorophenol[1]. This indicates that while chlorination occurs, achieving the desired 2,4-dichloro isomer from 4-fluorophenol is not straightforward and would require significant optimization to control the regioselectivity. The formation of the 2,6-dichloro byproduct suggests that further chlorination of the initial product occurs.
A similar challenge exists with the chlorination of 2-fluorophenol. A patented method for the synthesis of 2-fluoro-6-chlorophenol involves the sulfonation of 2-fluorophenol followed by chlorination and hydrolysis, yielding the monochlorinated product with a 72% yield[2]. Further chlorination to the desired this compound would require an additional selective chlorination step, which could be complicated by the existing substituents.
Workflow for Route A
Caption: Synthetic workflow for Route A, starting from 4-fluorophenol.
Route B: The Fluorination of 2,4-Dichlorophenol
This route starts with the readily available 2,4-dichlorophenol and aims to introduce a fluorine atom at the 6-position. Electrophilic fluorination is the most common method for this transformation. The success of this route hinges on the regioselectivity of the fluorination reaction, as the existing chloro and hydroxyl groups will direct the incoming electrophile.
Causality Behind Experimental Choices
The hydroxyl group is a strong ortho-, para-director, while the chlorine atoms are deactivating ortho-, para-directors. In 2,4-dichlorophenol, the 6-position is ortho to the hydroxyl group and is sterically accessible, making it a potential site for electrophilic attack. Electrophilic fluorinating reagents, such as Selectfluor®, are designed to deliver an electrophilic fluorine atom ("F+").
General Protocol for Electrophilic Fluorination
A general procedure for the fluorination of activated aromatic compounds using Selectfluor® can be adapted.
Fluorinating Agent: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) Solvent: Acetonitrile or other polar aprotic solvents Temperature: Room temperature to gentle heating
Procedure:
-
Dissolve 2,4-dichlorophenol in the chosen solvent.
-
Add Selectfluor® (typically 1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at the desired temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
The efficiency of this reaction would need to be determined experimentally, with a focus on analyzing the regioselectivity and identifying any potential byproducts.
Workflow for Route B
Caption: Synthetic workflow for Route B, starting from 2,4-dichlorophenol.
Route C: The Diazotization-Fluorination of 2,4-Dichloro-6-aminophenol
This multi-step approach involves the synthesis of a key intermediate, 2,4-dichloro-6-aminophenol, followed by its conversion to the target molecule via a diazotization reaction and subsequent fluorination, typically using the Balz-Schiemann reaction. This route offers the potential for high regioselectivity as the position of the fluorine atom is predetermined by the location of the amino group.
Causality Behind Experimental Choices
The synthesis of the aminophenol precursor starts with 2,4-dichloro-6-nitrophenol. The nitro group can be selectively reduced to an amino group without affecting the chloro and hydroxyl functionalities. The subsequent Balz-Schiemann reaction is a well-established method for converting an aromatic amino group into a fluorine atom. It proceeds through the formation of a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, typically from a tetrafluoroborate anion.
Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-6-aminophenol
Two methods for the reduction of 2,4-dichloro-6-nitrophenol are presented below, offering a choice between catalytic hydrogenation and a chemical reduction.
-
Method 1: Catalytic Hydrogenation [3]
-
Reactants: 2,4-dichloro-6-nitrophenol, 5% Palladium on carbon, Hydrogen gas
-
Solvent: Glacial acetic acid
-
Procedure: A mixture of 2,4-dichloro-6-nitrophenol (10 g, 0.048 moles) and 5% palladium on carbon (0.2 g) in glacial acetic acid (250 ml) is hydrogenated at 40 psi.
-
Yield: Quantitative.
-
-
Method 2: Reduction with Sodium Bisulfite
-
Reactants: 2,4-dichloro-6-nitrophenol, Sodium bisulfite
-
Solvent: Ethanol and water
-
Procedure: To a suspension of 2,4-dichloro-6-nitrophenol in ethanol and water, sodium bisulfite is added in batches. The reaction mixture is stirred at 65 °C for 4 hours.
-
Yield: While a specific yield for this reduction is not provided in the searched literature, this method is a common and effective way to reduce nitro groups.
-
Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)
While a specific protocol for the Balz-Schiemann reaction on 2,4-dichloro-6-aminophenol was not found in the provided search results, a general procedure can be outlined based on established methodologies.[4][5]
-
Reactants: 2,4-dichloro-6-aminophenol, Sodium nitrite, Fluoroboric acid (HBF₄)
-
Solvent: Aqueous acidic solution
-
Procedure:
-
2,4-dichloro-6-aminophenol is dissolved in an aqueous solution of fluoroboric acid.
-
The solution is cooled to 0-5°C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium tetrafluoroborate salt, which often precipitates.
-
The isolated diazonium salt is then gently heated (thermally decomposed) to yield this compound, nitrogen gas, and boron trifluoride.
-
The yield of the Balz-Schiemann reaction can vary depending on the substrate, but it is a reliable method for introducing fluorine onto an aromatic ring. For example, the synthesis of 4-fluorotoluene from p-toluidine proceeds with an 89% yield.[4]
Workflow for Route C
Caption: Synthetic workflow for Route C, a two-step process to the target molecule.
Comparative Analysis of Synthesis Routes
| Parameter | Route A: Chlorination of Fluorophenol | Route B: Fluorination of Dichlorophenol | Route C: Diazotization-Fluorination |
| Starting Material | Fluorophenol (e.g., 4-fluorophenol) | 2,4-Dichlorophenol | 2,4-Dichloro-6-nitrophenol |
| Key Transformation | Regioselective dichlorination | Regioselective electrophilic fluorination | Diazotization and Balz-Schiemann reaction |
| Potential Yield | Low to moderate, requires significant optimization | Potentially moderate to high, but requires experimental validation | High (based on analogous reactions) |
| Regioselectivity | Major challenge, likely to produce isomeric mixtures | A key challenge that needs experimental verification | High, as the fluorine position is predetermined |
| Number of Steps | 1-2 steps | 1 step | 2 steps |
| Scalability | Potentially scalable if regioselectivity can be controlled | Potentially scalable with optimized conditions | Scalable, but handling of diazonium salts requires care |
| Safety Concerns | Use of chlorine gas | Handling of potent electrophilic fluorinating agents | In situ generation and handling of potentially unstable diazonium salts |
| Cost-Effectiveness | Depends on the cost of fluorophenol and efficiency of separation | Dependent on the cost of Selectfluor® or other fluorinating agents | Generally cost-effective due to readily available starting materials |
Conclusion and Recommendations
Based on the available data and established chemical principles, Route C, the diazotization and fluorination of 2,4-dichloro-6-aminophenol, emerges as the most promising and strategically sound approach for the synthesis of this compound. This route offers a clear advantage in terms of regioselectivity, which is often the most significant hurdle in the synthesis of polysubstituted aromatics. While it involves two distinct steps, the high potential for a clean conversion to the desired product likely outweighs the additional synthetic effort.
Route A is hampered by significant challenges in controlling the regioselectivity of the chlorination, which would likely lead to difficult and costly purification processes. Route B , while attractive in its directness, requires experimental validation to determine the feasibility of achieving the desired regioselectivity in the fluorination of a deactivated dichlorophenol ring.
For researchers and drug development professionals, focusing on the optimization of the Balz-Schiemann reaction conditions for 2,4-dichloro-6-aminophenol is recommended as the most direct path to an efficient and scalable synthesis of this compound.
References
- This guide was compiled using information from a series of targeted searches on the synthesis of this compound and related compounds. Specific citations are provided in-text where applicable.
-
PrepChem. A. Preparation of 2,4-Dichloro-6-aminophenol. Available from: [Link]
- General information on the synthesis of 2,4-dichlorophenol and chlorin
-
Wikipedia. Balz–Schiemann reaction. Available from: [Link]
- General information on the synthesis of 2,6-dichloro-4-((4-hydroxyphenyl) amino) phenol.
- General information on traditional methods for the synthesis of 2,4-dichlorophenol.
- General information on the synthesis of 2,6-dichloro-4-aminophenol.
- General information on the synthesis of 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol.
- General information on reactions with 2-fluorophenol and 2,6-dichlorophenol.
-
Allen Institute. Balz-Schiemann Reaction: Mechanism, Formula & Uses. Available from: [Link]
- General information on the prepar
- General information on the diazotiz
- General information on electrophilic fluorination medi
- Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.
- Google Patents. CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
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A Senior Application Scientist's Guide to Inter-laboratory Validation for the Quantification of 2,4-Dichloro-6-fluorophenol
This guide provides a comprehensive framework for establishing a validated, multi-site analytical methodology for 2,4-Dichloro-6-fluorophenol. As a halogenated phenolic compound, its accurate quantification is critical in pharmaceutical development, environmental monitoring, and industrial quality control, where it may appear as a manufacturing intermediate, impurity, or degradation product. The absence of a standardized, universally adopted method necessitates a robust inter-laboratory validation study to ensure data comparability, reliability, and regulatory acceptance.
This document eschews a rigid template, instead presenting a logical, field-proven approach to methodology comparison and validation design. We will explore the causal reasoning behind analytical choices, establish a self-validating experimental protocol, and present simulated data to guide researchers in their own validation efforts.
The Foundation: Principles of Inter-laboratory Method Validation
An analytical method's true performance is only revealed when tested across different laboratories, operators, and instrument setups. This process, known as inter-laboratory validation or a collaborative study, is the gold standard for establishing method reproducibility and robustness.[1][2][3] The primary goal is to determine the method's performance characteristics under varied conditions, providing a high degree of confidence in its fitness for purpose.
Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline, which details the necessary validation parameters for analytical procedures.[4][5][6][7] These parameters include accuracy, precision (encompassing repeatability and reproducibility), specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ).
Comparative Analytical Strategies for this compound
The selection of an analytical technique for a substituted phenol is driven by the analyte's physicochemical properties—polarity, volatility, and thermal stability—and the complexity of the sample matrix. We will compare two powerful and widely adopted chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality for Selection: GC is an ideal choice for semi-volatile compounds. The inherent volatility of many phenolic compounds, including this compound, makes them amenable to GC analysis. Coupling GC with a mass spectrometer provides exceptional selectivity and sensitivity, allowing for definitive identification based on both retention time and mass spectrum.[8][9][10]
Key Consideration: Derivatization. Phenols contain a polar hydroxyl group that can lead to poor peak shape (tailing) and potential thermal degradation in the GC inlet. To mitigate this, a derivatization step is often employed. Acetylation or silylation converts the polar -OH group into a less polar, more volatile ester or ether, significantly improving chromatographic performance.[8]
High-Performance Liquid Chromatography (HPLC) with UV or MS/MS Detection
Causality for Selection: HPLC is exceptionally versatile and well-suited for polar and non-volatile compounds, eliminating the need for derivatization.[11][12][13][14] Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is the standard approach for separating phenols. Detection via UV-Vis spectroscopy is straightforward, as the aromatic ring is a strong chromophore. For ultimate sensitivity and specificity, particularly in complex matrices like biological fluids or wastewater, coupling HPLC with a tandem mass spectrometer (LC-MS/MS) is the preferred method.[15][16]
Designing the Inter-laboratory Validation Study
To ensure the integrity and trustworthiness of the results, a meticulously designed study protocol is paramount. This protocol acts as a self-validating system by embedding quality control checks and standardized procedures that all participating laboratories must follow.
Workflow for Inter-laboratory Validation
Caption: Workflow for a typical inter-laboratory validation study.
Experimental Protocol: A Self-Validating System
The following protocol is a template for a GC-MS based method. A similar structure would be used for an HPLC-based method, substituting the relevant sample preparation and instrumental parameters.
Sample Preparation (Aqueous Matrix)
For complex matrices, a sample preparation step is crucial to isolate the analyte and remove interferences.[17][18][19] Solid Phase Extraction (SPE) is a robust and widely used technique.
Caption: Detailed workflow for SPE and derivatization.
GC-MS Instrumental Method
-
System: Gas chromatograph with a mass selective detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial 80°C (hold 1 min), ramp at 10°C/min to 220°C (hold 2 min).
-
MS Source: 230°C.
-
MS Quad: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for the acetylated derivative of this compound would be determined during method development (e.g., molecular ion and key fragment ions).
System Suitability and Calibration
-
System Suitability Test (SST): Before analysis, inject a mid-level standard five times. The relative standard deviation (RSD) for the peak area must be ≤ 5.0%. This verifies instrument performance.
-
Calibration: Analyze a minimum of five calibration standards across the expected concentration range (e.g., 1 - 100 ng/mL). The calibration curve must have a correlation coefficient (r²) ≥ 0.995.
Simulated Inter-laboratory Study Results
The following tables present hypothetical data from a 5-laboratory study to illustrate expected performance characteristics.
Table 1: Linearity and Detection Limits
| Laboratory | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| Lab 1 (GC-MS) | 0.9992 | 0.25 | 0.83 |
| Lab 2 (GC-MS) | 0.9989 | 0.31 | 1.02 |
| Lab 3 (GC-MS) | 0.9995 | 0.22 | 0.73 |
| Lab 4 (LC-MS/MS) | 0.9998 | 0.15 | 0.50 |
| Lab 5 (LC-MS/MS) | 0.9996 | 0.18 | 0.59 |
| Mean (GC-MS) | 0.9992 | 0.26 | 0.86 |
| Mean (LC-MS/MS) | 0.9997 | 0.17 | 0.55 |
Data indicates that both methods provide excellent linearity. The LC-MS/MS method demonstrates slightly lower detection and quantification limits, a key advantage for trace-level analysis.
Table 2: Accuracy and Precision Across Laboratories
Three concentrations of Quality Control (QC) samples were analyzed in quintuplicate by each laboratory.
| QC Level | Parameter | Lab 1 (GC-MS) | Lab 2 (GC-MS) | Lab 3 (GC-MS) | Lab 4 (LC-MS/MS) | Lab 5 (LC-MS/MS) |
| Low QC (5 ng/mL) | Mean Recovery (%) | 98.2 | 95.6 | 101.4 | 102.5 | 103.1 |
| Repeatability (RSDr, %) | 4.1 | 5.5 | 3.8 | 3.1 | 2.9 | |
| Mid QC (50 ng/mL) | Mean Recovery (%) | 101.1 | 99.2 | 100.5 | 99.8 | 101.7 |
| Repeatability (RSDr, %) | 2.5 | 3.1 | 2.2 | 1.9 | 1.5 | |
| High QC (80 ng/mL) | Mean Recovery (%) | 99.5 | 102.0 | 98.9 | 100.3 | 99.1 |
| Repeatability (RSDr, %) | 2.1 | 2.8 | 1.9 | 1.6 | 1.4 |
Repeatability (RSDr) reflects the precision within a single lab.
Table 3: Overall Method Reproducibility
Reproducibility (RSDR) is the key output of an inter-laboratory study, measuring the precision between laboratories.
| QC Level | Mean Recovery (%) | Overall Mean (ng/mL) | Reproducibility (RSDR, %) |
| Low QC (5 ng/mL) | 100.2 | 5.01 | 7.8 |
| Mid QC (50 ng/mL) | 100.5 | 50.25 | 4.5 |
| High QC (80 ng/mL) | 100.0 | 80.0 | 3.9 |
The calculated RSDR values demonstrate that the method is reproducible across different laboratories, with precision improving at higher concentrations, as expected.
Conclusion and Recommendations
This guide outlines a comprehensive and scientifically rigorous approach to the inter-laboratory validation for quantifying this compound. Based on our comparative analysis and simulated data, both GC-MS (with derivatization) and LC-MS/MS are highly suitable methods.
-
LC-MS/MS is recommended for applications requiring the highest sensitivity (lowest LOQ) and for laboratories looking to avoid a derivatization step.
-
GC-MS remains a robust and reliable alternative, particularly in labs where GC instrumentation is more readily available. The necessity of a derivatization step adds time to sample preparation but yields excellent chromatographic results.
The successful execution of the described inter-laboratory study protocol will produce a validated analytical method with well-defined performance characteristics. This provides the ultimate confidence to researchers, scientists, and drug development professionals that their analytical data is accurate, precise, and reproducible, regardless of where it is generated.
References
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces Source: AOAC International URL: [Link]
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Title: AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
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Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]
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Title: AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Biological Threat Agent Methods and/or Procedures Source: AOAC International URL: [Link]
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Title: Appendix F: Guidelines for Standard Method Performance Requirements Source: AOAC International URL: [Link]
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Title: Interlaboratory comparisons Source: The Joint Research Centre - EU Science Hub URL: [Link]
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Title: AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals Source: AOAC International URL: [Link]
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Title: Technical Review: Interlaboratory Comparison Test Source: Labsert URL: [Link]
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Title: Determination of Phenols from Automobile Exhaust by Means of High-Performance Liquid Chromatography (HPLC) Source: Scite URL: [Link]
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Title: What is an inter laboratory comparison ? Source: CompaLab URL: [Link]
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Title: Inter Laboratory Comparison Source: The Best Consultant for ISO/IEC 17025 Accreditation URL: [Link]
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Title: Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective Source: ResearchGate URL: [Link]
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Title: Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples Source: PubMed Central (PMC) URL: [Link]
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Title: Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry Source: ACS Publications URL: [Link]
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Title: Sample preparation for the determination of chlorophenols Source: ResearchGate URL: [Link]
-
Title: Recent advances in sample preparation techniques for environmental matrix Source: ResearchGate URL: [Link]
-
Title: Analysis of phenols and oxidation intermediates in coking wastewater by hplc Source: ResearchGate URL: [Link]
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Title: Priority Pollutant Sample Preparation, Extraction and Clean Up From Spiked Water and Solid Matrices with Internal, Volumetric an Source: Omics Online URL: [Link]
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Title: 2,4-Dichlorophenol GC-MS (Non-derivatized) - 70eV, Positive (HMDB0004811) Source: Human Metabolome Database URL: [Link]
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Title: Chromatographic Determination of Chlorophenols Source: Journal of the Chemical Society of Pakistan URL: [Link]
-
Title: Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC Source: Agilent Technologies URL: [Link]
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Title: Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride Source: Scirp.org URL: [Link]
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Title: HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation Source: Asian Journal of Chemistry URL: [Link]
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Title: GC-MS spectrum of control sample of 2,6-dichlorophenol. Source: ResearchGate URL: [Link]
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Title: Determination of Chlorophenols in water by LC-MS/MS. Case study Source: ResearchGate URL: [Link]
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Title: Advances in Food Testing & Environmental Analysis Application Compendium Source: Agilent Technologies URL: [Link]
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Title: Simultaneous Determination of 2, 4-Dichlorophenol, 2, 4,6-Trichlorophenol and Pentachlorophenol in Surface Water by High Performance Liquid Chromatography-Tandem Mass Spectrometry with Solid Phase Extraction Source: ResearchGate URL: [Link]
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Safety Operating Guide
Navigating the Disposal of 2,4-Dichloro-6-fluorophenol: A Senior Application Scientist's Guide
The proper handling and disposal of halogenated phenols are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2,4-Dichloro-6-fluorophenol, grounded in established safety standards and regulatory requirements. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, thereby fostering a culture of safety and scientific integrity within your laboratory.
Immediate Safety and Hazard Assessment
This compound is a compound that demands respect. It is classified as harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage. Furthermore, it is suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[1] Understanding these hazards is the foundational step in its safe management.
Core Hazard Profile:
| Hazard Statement | GHS Classification | Key Considerations |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Avoid ingestion. Do not eat, drink, or smoke when handling. |
| Toxic in contact with skin | Acute Toxicity, Dermal (Category 3) | Skin absorption can lead to systemic toxicity.[2] |
| Causes severe skin burns and eye damage | Skin Corrosion (Sub-category 1B), Serious Eye Damage (Category 1) | Contact can cause irreversible tissue damage.[1][3] |
| Suspected of causing cancer | Carcinogenicity (Category 2) | Long-term or repeated exposure should be minimized.[1] |
| Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 2) | Prevent release into the environment.[1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the severe corrosive and toxic nature of this compound, a stringent PPE protocol is non-negotiable. The causality behind these choices is to create a complete barrier to prevent any contact with the chemical.
-
Hand Protection: Wear nitrile or neoprene gloves. For extensive work, consider heavier-duty options like butyl rubber or Viton™ gloves. Always double-glove when handling concentrated forms of the chemical.[2][4]
-
Eye and Face Protection: Chemical safety goggles are mandatory. When there is a splash hazard, a full-face shield must be worn in conjunction with goggles.[4][5]
-
Body Protection: A fully buttoned, long-sleeved lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is essential.[2][6]
-
Respiratory Protection: All handling of this compound, especially in its solid form or when heating, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7] The primary disposal route is high-temperature incineration by a licensed environmental waste management company.[8]
Workflow for Waste Segregation and Collection
Caption: Workflow for the proper segregation and disposal of this compound waste.
Protocol for Waste Collection:
-
Identify and Segregate: All waste streams containing this compound, including contaminated personal protective equipment (gloves, etc.), disposable labware (pipette tips, tubes), and chemical residues, must be segregated as "halogenated organic waste."[6]
-
Use Appropriate Waste Containers:
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag, listing all constituents and their approximate percentages. The accumulation start date must be clearly visible.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should provide secondary containment and be away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
Arrange for Disposal: Once the container is full or nearing its accumulation time limit, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Empty Container Disposal:
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The first rinseate is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste. Subsequent rinsates should also be collected as hazardous waste.[10]
-
Deface Label: Completely remove or deface the original label on the rinsed container.
-
Final Disposal: Dispose of the decontaminated container according to your institution's guidelines for non-hazardous laboratory glass or plastic waste.
Emergency Procedures: Spills and Exposures
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Cleanup Protocol:
This protocol is for small, manageable spills (typically less than 100 mL of a solution or a few grams of solid) by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team.
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. For larger spills, a face shield and chemically resistant apron are necessary.
-
Containment: If the spill is a liquid, contain it using an inert absorbent material like vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup:
-
Solid Spills: Carefully sweep the solid material into a sealable container. Avoid creating dust. Moisten the material slightly with water if necessary to minimize dust generation.[3]
-
Liquid Spills: Once the liquid is fully absorbed, carefully scoop the absorbent material into a sealable container.
-
-
Decontaminate: Wipe the spill area with a cloth dampened with a 70% ethanol or isopropanol solution.[3][7] Place all cleanup materials (absorbent, wipes, contaminated PPE) into the hazardous waste container.
-
Label and Dispose: Seal and label the container as "Hazardous Waste: Spill Debris containing this compound" and arrange for disposal.
Exposure Response:
Immediate and decisive action is critical in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][9] Some safety protocols for phenols recommend wiping the affected area with polyethylene glycol (PEG) 300 or 400 if available, as it can be more effective than water alone.[2][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration.[13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
Regulatory Framework: Understanding the "Why"
The disposal procedures outlined above are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA). 2,4-Dichlorophenol is listed as a hazardous waste with the EPA waste code U081 .[12] Additionally, discarded formulations containing tri-, tetra-, or pentachlorophenols are covered under the waste code F027 .[11][12] These regulations ensure that hazardous chemicals are managed in a way that protects human health and the environment.
By adhering to these detailed procedures, you not only ensure regulatory compliance but also uphold the highest standards of safety and scientific responsibility in your laboratory.
References
- Sigma-Aldrich. (2025). Safety Data Sheet: this compound.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4-Chlorophenol.
- Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol.
- University of Tennessee Health Science Center. (2022). Phenol, Chloroform, or TRIzol™ Waste Disposal.
- Pesticide Safety Education Program. (n.d.). Personal Protection for the Applicator and Worker Module.
- Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: 2,4-Dichlorophenol.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
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- PubChem. (n.d.). This compound.
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- King County. (2015). Laboratory Waste Management Guide.
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- U.S. Environmental Protection Agency. (1985). Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium.
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- University of Florida. (n.d.). Halogenated Waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dichloro-6-fluorophenol
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2,4-Dichloro-6-fluorophenol. As a Senior Application Scientist, my objective is to offer not just a list of procedures, but a deep, causal understanding of why each step is critical. Trust in the laboratory is built on a foundation of validated, repeatable safety practices. The protocols outlined below are designed to create a self-validating system of safety, ensuring the well-being of personnel and the integrity of your research.
Hazard Assessment: Understanding the Intrinsic Risks of this compound
This compound is a halogenated phenol with significant health and environmental hazards. A thorough understanding of these risks is the cornerstone of selecting appropriate Personal Protective Equipment (PPE). The primary hazards, as identified in its Safety Data Sheet (SDS), necessitate a multi-faceted protection strategy.
This compound is classified under the Globally Harmonized System (GHS) with the following critical hazard statements:
-
H302: Harmful if swallowed.[1]
-
H311: Toxic in contact with skin.[2]
-
H351: Suspected of causing cancer.
-
H411: Toxic to aquatic life with long lasting effects.[1][2]
The combination of acute toxicity upon skin contact, severe corrosive properties, and long-term carcinogenic suspicion demands a stringent and non-negotiable approach to PPE. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust or vapors.[5] Skin exposure is particularly dangerous, as some dichlorophenol compounds can be fatal even with exposure to a small surface area of the body if not decontaminated immediately.
Hazard Summary Table
| Hazard Statement | GHS Classification | Implication for Handling & PPE Selection |
| H302 - Harmful if swallowed | Acute Toxicity (Oral), Category 4 | Prohibits eating, drinking, or smoking in the handling area.[1] Requires immediate medical attention if ingested. |
| H311 - Toxic in contact with skin | Acute Toxicity (Dermal), Category 3 | Mandates the use of chemical-resistant gloves and protective clothing.[2] Contaminated clothing must be removed immediately and washed before reuse. |
| H314 - Causes severe skin burns and eye damage | Skin Corrosion, Sub-category 1B; Serious Eye Damage, Category 1 | Requires robust eye and face protection (goggles and face shield) and corrosive-resistant clothing.[3][4] Emergency eyewash stations and showers are essential.[6] |
| H351 - Suspected of causing cancer | Carcinogenicity, Category 2 | Necessitates measures to minimize all routes of exposure, including respiratory protection to prevent inhalation of dust or aerosols. |
| H411 - Toxic to aquatic life | Hazardous to the Aquatic Environment (Chronic), Category 2 | Requires careful handling to prevent release into the environment and adherence to specific hazardous waste disposal protocols.[1][2] |
Core Directive: Mandatory PPE for Handling this compound
The following PPE is the minimum requirement for any procedure involving this compound. The selection of specific materials and types should be guided by the task's scale and potential for exposure.
Eye and Face Protection
Due to its classification as causing severe eye damage (Category 1), standard safety glasses are insufficient.[7]
-
Chemical Splash Goggles: Must be worn at all times when handling the solid or its solutions.[7] They must provide a complete seal around the eyes.
-
Face Shield: A full-face shield must be worn in conjunction with chemical splash goggles whenever there is a significant risk of splashing, such as during solution preparation, transfers of large volumes, or when heating the substance.[7][8]
Skin and Body Protection
Given the severe skin corrosivity and dermal toxicity, comprehensive skin protection is critical.
-
Gloves: Use appropriate chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as Silver Shield® or neoprene should be considered.[7][9] Always consult the glove manufacturer's resistance guide for specific breakthrough times. Gloves must be inspected before each use and replaced immediately if contaminated or damaged.[6]
-
Laboratory Coat: A standard cotton lab coat is not sufficient. A chemical-resistant coat or apron made from materials like Tychem® is required.[8][9]
-
Full-Body Protection: For large-scale operations or in the event of a significant spill, a chemical-resistant suit (coveralls) is necessary to prevent any skin contact.[9][10]
-
Footwear: Closed-toe shoes are mandatory. For tasks with a high splash hazard, chemical-resistant shoe covers or boots should be worn.[6][10]
Respiratory Protection
Given the substance's carcinogenic potential and the risk of inhaling fine dust particles, respiratory protection is essential, particularly when handling the solid form.[11]
-
Work in a Fume Hood: All handling of this compound should be performed inside a certified chemical fume hood to minimize vapor and dust inhalation.[12][13]
-
Respirator: If engineering controls like a fume hood are not available or are insufficient to control exposure, a NIOSH-approved respirator is required.[7][11] For dusts, a particulate respirator (e.g., N95, N100) may be appropriate.[14] For vapors, an air-purifying respirator with organic vapor cartridges is necessary.[14] Always conduct a risk assessment to determine the appropriate respirator type.
Operational Plans: Step-by-Step Protocols
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow for this compound.
Protocol for Safe Handling and Use
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Locate and verify the functionality of the nearest emergency shower and eyewash station.[6]
-
Donning PPE: Don PPE in the following order: chemical-resistant lab coat, chemical splash goggles, face shield (if required), and finally, gloves (consider double-gloving).
-
Weighing Solid: Conduct all weighing of the solid powder within the fume hood or a ventilated balance enclosure to prevent dust inhalation. Use spark-proof tools and avoid creating dust clouds.[11]
-
Preparing Solutions: Add the solid slowly to the solvent to avoid splashing. If the process is exothermic, use an ice bath for cooling.
-
Post-Handling: After completing the task, decontaminate any equipment used.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat. Wash hands and face thoroughly with soap and water after removing all PPE.
Emergency Procedures: Spills and Exposure
-
Skin Contact: Immediately go to the emergency shower and rinse the affected area with copious amounts of water for at least 15 minutes.[8] Remove all contaminated clothing while under the shower.[1][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[2][12]
-
Small Spill: For a small spill contained within a fume hood, use an appropriate absorbent material (e.g., diatomite) to collect the material.[13] Place the waste in a sealed, labeled container for disposal.
-
Large Spill: Evacuate the area immediately. Alert laboratory personnel and contact your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste.[2][15]
-
Containerization: Collect all waste (excess chemical, contaminated PPE, and cleanup materials) in a dedicated, compatible, and properly sealed container.[16]
-
Labeling: Clearly label the container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[16]
-
Storage: Store the waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[16]
-
Disposal: Arrange for pickup and disposal through your institution's licensed professional waste disposal service.[11] Do not pour this chemical down the drain, as it is toxic to aquatic life.[12]
By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.
References
- Personal Protection Equipment. (n.d.). University of South Carolina.
- Safety Data Sheet for this compound. (2025-05-20). Sigma-Aldrich.
- This compound. (n.d.). PubChem.
- Safety D
- Safety Data Sheet for 2,6-Dichloroindophenol. (2015-03-19). Fisher Scientific.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
- Personal Protective Equipment. (n.d.). University of Nevada, Reno - Environmental Health & Safety Services.
- Safety Data Sheet for 2-Chloro-6-fluorophenol. (2024-03-30). Fisher Scientific.
- Safety Data Sheet for 2,6-Dichlorophenol. (2024-03-29). Fisher Scientific.
- NIOSH Pocket Guide to Chemical Hazards - 2,4-D. (n.d.). Centers for Disease Control and Prevention.
- 2,4-DICHLOROPHENOL FOR SYNTHESIS MSDS. (2016-05-26). Loba Chemie.
- Chemical PPE. (2020-11-19).
- 2,4-Dichlorophenol. (n.d.). PubChem.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering.
- Safety Data Sheet for p-Fluorophenol-d6. (2025-12-09). MedchemExpress.com.
- Material Safety Data Sheet - 2,6-dichlorophenol 98%. (n.d.).
- NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: A. (n.d.). Centers for Disease Control and Prevention.
- 2,6-DICHLORO PHENOL CAS No 87-65-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
